MK-3207 Hydrochloride
Description
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Properties
IUPAC Name |
2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F2N5O3.ClH/c32-21-10-19(11-22(33)13-21)25-16-35-31(7-1-2-8-31)29(41)38(25)17-26(39)36-23-6-5-18-14-30(15-20(18)12-23)24-4-3-9-34-27(24)37-28(30)40;/h3-6,9-13,25,35H,1-2,7-8,14-17H2,(H,36,39)(H,34,37,40);1H/t25-,30+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKNXYACOMQRBX-KZCKSIIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(CC6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C(=O)N([C@@H](CN2)C3=CC(=CC(=C3)F)F)CC(=O)NC4=CC5=C(C[C@@]6(C5)C7=C(NC6=O)N=CC=C7)C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClF2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678821 | |
| Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957116-20-0 | |
| Record name | 2-[(8R)-8-(3,5-Difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of MK-3207 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: MK-3207 hydrochloride is a potent, orally bioavailable, and highly selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3][4] CGRP is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[4][5] By blocking the CGRP receptor, MK-3207 aimed to provide a therapeutic option for the acute treatment of migraine.[6][7] This technical guide delineates the core mechanism of action of MK-3207, presenting key quantitative data, experimental methodologies, and visual representations of its pharmacological activity.
Core Mechanism of Action: CGRP Receptor Antagonism
The primary mechanism of action of MK-3207 is the competitive antagonism of the calcitonin gene-related peptide type 1 receptor (CGRPR).[7] The CGRPR is a heterodimeric G protein-coupled receptor composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[8] CGRP, upon binding to its receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][8] This signaling is implicated in the vasodilation and neurogenic inflammation associated with migraine headaches.[8]
MK-3207 competitively binds to the CGRP receptor, thereby preventing the binding of endogenous CGRP and inhibiting the downstream signaling cascade.[8] This blockade of CGRP-induced cAMP production is the fundamental basis of its therapeutic effect in migraine.[3][8]
Signaling Pathway of CGRP and Inhibition by MK-3207
Figure 1: CGRP signaling pathway and its inhibition by MK-3207.
Quantitative Pharmacological Data
The potency and selectivity of MK-3207 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Functional Potency of MK-3207
| Parameter | Species/Cell Line | Value | Reference(s) |
| Ki (hCGRP Receptor) | Human (recombinant) | 0.024 nM | [1][2][3][4] |
| Human (SK-N-MC cells) | 0.024 ± 0.001 nM | [8] | |
| Rhesus Monkey | 0.024 ± 0.001 nM | [2][8] | |
| Canine | 10 nM | [2][8] | |
| Rat | 10 ± 1.2 nM | [2][8] | |
| KD ([³H]MK-3207) | Human (SK-N-MC membranes) | 0.06 nM | [4][8] |
| IC₅₀ (cAMP response) | Human (HEK293 cells) | 0.12 ± 0.02 nM | [2][3][8] |
| Human (with 50% human serum) | 0.17 ± 0.02 nM | [8] | |
| pIC₅₀ (cAMP response) | Rat | 7.31 ± 0.09 | [2] |
Table 2: Selectivity of MK-3207 for CGRP Receptor over other Receptors
| Receptor | Ki (nM) | Reference(s) |
| AM₁ (CLR/RAMP2) | 16,500 | [2] |
| AM₂ (CLR/RAMP3) | 156 ± 17 | [2] |
| CTR (Calcitonin Receptor) | 1,900 ± 580 | [2] |
| AMY₁ (CTR/RAMP1) | 0.75 ± 0.13 | [2] |
| AMY₃ (CTR/RAMP3) | 128 ± 25 | [2] |
Table 3: Pharmacokinetic Properties of MK-3207
| Parameter | Species | Value | Reference(s) |
| Oral Bioavailability | Rat | 74% | [8] |
| Dog | 67% | [8] | |
| Rhesus Monkey | 41% | [8] | |
| CSF/Plasma Ratio | Rhesus Monkey | 2-3% | [2][4][8] |
| EC₅₀ (dermal vasodilation) | Rhesus Monkey | 0.8 nM | [4][8] |
| EC₉₀ (dermal vasodilation) | Rhesus Monkey | 7 nM | [4][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize MK-3207.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of MK-3207 for the CGRP receptor.
General Protocol:
-
Membrane Preparation: Membranes were prepared from cell lines stably expressing the human CGRP receptor (e.g., HEK293 or SK-N-MC cells).[8]
-
Assay Buffer: A typical binding buffer consisted of 10 mM HEPES, 5 mM MgCl₂, and 0.2% bovine serum albumin.[2]
-
Competition Binding: A constant concentration of a radiolabeled CGRP analog (e.g., ¹²⁵I-hCGRP) was incubated with the cell membranes in the presence of increasing concentrations of unlabeled MK-3207.[8]
-
Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 3 hours).[2]
-
Termination and Filtration: The incubation was terminated by rapid filtration through glass fiber filters (e.g., GF/B 96-well filter plates) to separate bound from free radioligand. The filters were pre-treated with 0.5% polyethylenimine to reduce non-specific binding.[2]
-
Washing: The filters were washed with ice-cold buffer to remove any remaining unbound radioligand.[8]
-
Quantification: The amount of radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition curves. The Ki values were then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[2]
Functional Assay (cAMP Accumulation)
Objective: To determine the functional antagonist potency (IC₅₀) of MK-3207 by measuring its ability to inhibit CGRP-stimulated cAMP production.
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the human CGRP receptor were cultured in appropriate media.
-
Cell Plating: Cells were seeded into multi-well plates and allowed to adhere.
-
Pre-incubation with Antagonist: Cells were pre-incubated with varying concentrations of MK-3207 for a defined period (e.g., 30 minutes).[3]
-
Stimulation with Agonist: Human α-CGRP was then added to the wells to stimulate cAMP production, and the cells were incubated for a further period.
-
Cell Lysis and cAMP Measurement: The cells were lysed, and the intracellular cAMP concentration was determined using a commercially available assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: The IC₅₀ value, representing the concentration of MK-3207 that inhibits 50% of the maximal CGRP-stimulated cAMP response, was calculated using non-linear regression analysis of the dose-response curves.[2]
Experimental Workflow for In Vitro Characterization
References
- 1. CGRP Receptor | BioChemPartner [m.biochempartner.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Data on Receptor Binding and Functional Potency
An In-depth Technical Guide to the CGRP Receptor Binding Affinity of MK-3207
This document provides a comprehensive technical overview of the binding characteristics of MK-3207, a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist.[1] Developed for the potential treatment of migraines, understanding its interaction with the CGRP receptor is critical for drug development professionals, researchers, and scientists in the field.[2][3] This guide details its binding affinity, selectivity, and the experimental protocols used for its characterization.
The affinity and functional potency of MK-3207 have been extensively characterized through various in vitro assays. The data presented below summarizes its high affinity for human and rhesus monkey CGRP receptors and its selectivity over other related receptors.
Binding Affinity of MK-3207
MK-3207 demonstrates high affinity for the human CGRP receptor, a key characteristic for its potential therapeutic effect.[1][4] This affinity is species-specific, with significantly lower affinity observed in canine and rodent receptors.[1][5]
Table 1: MK-3207 CGRP Receptor Binding Affinity (Ki)
| Species | Receptor Source | Binding Affinity (Ki) in nM |
| Human | Native (SK-N-MC cells) | 0.024[5] |
| Human | Recombinant (HEK293 cells) | 0.022[5] |
| Rhesus Monkey | Recombinant | 0.024[1][5] |
| Canine | Recombinant | 10[5] |
| Rat | Recombinant | 10[5] |
Functional Potency and Binding Kinetics
Beyond simple binding, the functional antagonism and kinetic properties of MK-3207 define its pharmacological profile. Saturation binding studies using its tritiated analog, [³H]MK-3207, have further elucidated its binding characteristics, showing reversible and saturable binding.[1][6]
Table 2: Functional Potency and Kinetic Parameters of MK-3207 at the Human CGRP Receptor
| Parameter | Description | Value |
| IC₅₀ | Concentration causing 50% inhibition of CGRP-induced cAMP production in HEK293 cells. | 0.12 nM[4][5][7] |
| IC₅₀ (+ 50% Human Serum) | Functional potency in the presence of 50% human serum. | 0.17 nM[5][7] |
| Kd | Dissociation constant from [³H]MK-3207 saturation binding studies. | 0.06 nM[1][6] |
| Off-rate (k₋₁) | Rate of dissociation from the receptor. | 0.012 min⁻¹[1][6] |
| Half-life (t₁/₂) | Time for 50% of the compound to dissociate from the receptor. | 59 min[1][6] |
Receptor Selectivity Profile
MK-3207 exhibits high selectivity for the CGRP receptor over other members of the calcitonin receptor family, such as the adrenomedullin (B612762) (AM), amylin (AMY), and calcitonin (CT) receptors.[8]
Table 3: Binding Affinity (Ki) of MK-3207 at Related Receptors
| Receptor | Binding Affinity (Ki) |
| CGRP | 0.022 pM [8] |
| Amylin 1 (AMY₁) | 750 pM[8] |
| Adrenomedullin 2 (AM₂) | 0.156 µM[8] |
| Amylin 3 (AMY₃) | 0.128 µM[8] |
| Calcitonin (CT) | 1.9 µM[8] |
| Adrenomedullin 1 (AM₁) | 16.5 µM[8] |
Comparative Analysis with Telcagepant (MK-0974)
Telcagepant was another CGRP receptor antagonist that reached late-stage clinical trials.[7] A comparison highlights the exceptional potency of MK-3207.
Table 4: Comparative Binding Affinity of Telcagepant
| Species | Parameter | Binding Affinity (nM) |
| Human | Ki | 0.77[9] |
| Rhesus Monkey | Ki | 1.2[9] |
| Canine | Ki | 1204[9] |
| Rat | Ki | 1192[9] |
| Human | IC₅₀ (cAMP assay) | 2.2[9] |
Signaling Pathways and Experimental Methodologies
The determination of binding affinity and functional potency relies on robust experimental protocols and a thorough understanding of the underlying cellular signaling pathways.
CGRP Receptor Signaling
The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[7][10][11] It is a G protein-coupled receptor (GPCR) that can activate multiple intracellular signaling cascades.[12] The primary pathway involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.[10][13][14] This cascade is crucial for CGRP's role in vasodilation and pain signaling.[10] The receptor can also couple to Gαi/o or Gαq/11 to modulate other pathways.[13]
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.[15][16]
Principle: The assay quantifies the competition between the unlabeled antagonist (MK-3207) and a radiolabeled CGRP analog (e.g., ¹²⁵I-hCGRP) for binding to the CGRP receptor in membranes prepared from cells expressing the receptor.[5][15]
Detailed Methodology:
-
Membrane Preparation:
-
Cell lines such as human neuroblastoma SK-N-MC or HEK293 cells stably expressing the human CLR/RAMP1 receptor complex are cultured and harvested.[5][7]
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors) and centrifuged to pellet the membranes.[17]
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.[17]
-
-
Assay Procedure:
-
Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[17] This step separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[17]
-
The radioactivity trapped on each filter is quantified using a gamma counter.[18]
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of MK-3207.
-
Non-linear regression is used to fit a sigmoidal dose-response curve to the data, from which the IC₅₀ value (the concentration of MK-3207 that inhibits 50% of specific radioligand binding) is determined.[18]
-
The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
-
Experimental Protocol: Functional cAMP Assay
This assay measures the ability of an antagonist to block the functional response of the receptor to its agonist, in this case, the production of cAMP.
Principle: CGRP stimulates cAMP production in cells expressing the CGRP receptor. The potency of MK-3207 is determined by measuring its ability to inhibit this CGRP-induced cAMP accumulation.[4][8]
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) are cultured to an appropriate density.[4][5]
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of MK-3207 for a set period (e.g., 30 minutes).[4]
-
Cells are then stimulated with a fixed concentration of human α-CGRP (typically the EC₈₀) to induce cAMP production.
-
The reaction is allowed to proceed for a defined time before being stopped by cell lysis.
-
-
Quantification:
-
The intracellular cAMP concentration in the cell lysates is measured using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
The results are used to generate a dose-response curve, plotting the inhibition of the cAMP signal against the concentration of MK-3207.
-
Non-linear regression is used to determine the IC₅₀ value, representing the concentration of MK-3207 required to block 50% of the CGRP-stimulated cAMP response.[7]
-
To confirm the mechanism of antagonism, Schild analysis can be performed by measuring CGRP dose-response curves in the presence of increasing concentrations of MK-3207. A parallel rightward shift in the agonist curve with no reduction in the maximum response is indicative of competitive antagonism.[5]
-
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. [PDF] Pharmacological Properties of MK-3207, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 7. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. droracle.ai [droracle.ai]
- 11. scienceofmigraine.com [scienceofmigraine.com]
- 12. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. benchchem.com [benchchem.com]
MK-3207: A Technical Guide to its Pharmacological and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-3207 is a potent, orally bioavailable, small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor that was under development for the acute treatment of migraine.[1][2] Despite demonstrating clinical efficacy, its development was terminated due to observations of delayed, asymptomatic elevations in liver enzymes in Phase I clinical trials, indicating a potential for drug-induced liver injury (DILI).[3] This technical guide provides a comprehensive overview of the pharmacological and toxicological profile of MK-3207, summarizing key quantitative data, detailing experimental methodologies for seminal studies, and visualizing relevant pathways and workflows.
Pharmacology
Mechanism of Action
MK-3207 is a non-peptide antagonist that exhibits high affinity and selectivity for the human CGRP receptor.[2][4] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). By binding to this receptor, MK-3207 competitively inhibits the binding of CGRP, a neuropeptide implicated in the pathophysiology of migraine through its vasodilatory and nociceptive signaling actions. This blockade of CGRP signaling is the primary mechanism by which MK-3207 was expected to exert its anti-migraine effects.
In Vitro Pharmacology
The in vitro pharmacological properties of MK-3207 have been characterized through receptor binding and functional cell-based assays.
Table 1: In Vitro Pharmacological Data for MK-3207
| Parameter | Species/Cell Line | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| Human CGRP Receptor | Recombinant | 0.022 - 0.024 nM | [2][4] |
| Rhesus Monkey CGRP Receptor | Potent (similar to human) | [2] | |
| Canine CGRP Receptor | Lower affinity | [2] | |
| Rodent CGRP Receptor | Lower affinity | [2] | |
| Functional Inhibition (IC50) | |||
| CGRP-induced cAMP Production | HEK293 cells (human CGRP receptor) | 0.12 nM | [5][6] |
| CGRP-induced cAMP Production (+50% Human Serum) | HEK293 cells (human CGRP receptor) | 0.17 nM | [1][6] |
| Selectivity | |||
| Adrenomedullin Receptor 1 (AM1) | >50,000-fold | [1][4] | |
| Adrenomedullin Receptor 2 (AM2) | >50,000-fold | [1][4] | |
| Calcitonin (CT) Receptor | >50,000-fold | [1][4] | |
| Amylin 3 Receptor (AMY3) | >50,000-fold | [1][4] |
In Vivo Pharmacology
The in vivo potency of MK-3207 was assessed using a capsaicin-induced dermal vasodilation (CIDV) model in rhesus monkeys, a surrogate for CGRP-mediated vasodilation relevant to migraine.
Table 2: In Vivo Pharmacodynamic Data for MK-3207
| Parameter | Species | Model | Value | Reference(s) |
| EC90 | Rhesus Monkey | Capsaicin-Induced Dermal Vasodilation | 7 nM (plasma concentration) | [1] |
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in several species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of MK-3207.
Table 3: Preclinical Pharmacokinetic Parameters of MK-3207
| Parameter | Rat | Dog | Rhesus Monkey | Reference(s) |
| Oral Bioavailability (F) | Excellent | Excellent | Moderate | [1] |
| Plasma Clearance (Cl) | Low | Low | Moderate | [1] |
| Volume of Distribution (Vd) | Low | Low | Higher | [1] |
| Plasma Half-life (t1/2) | ~1 hour | ~1 hour | Moderate | [1] |
Experimental Protocols
CGRP Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of MK-3207 for the CGRP receptor.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).[1]
-
Assay Components: The assay mixture contained cell membranes, a radiolabeled CGRP ligand (e.g., 125I-hCGRP), and varying concentrations of MK-3207.[1][7]
-
Incubation: The mixture was incubated to allow for competitive binding between the radioligand and MK-3207 to the CGRP receptors.
-
Separation: Bound and free radioligand were separated via filtration.
-
Detection: The amount of bound radioactivity was quantified using a scintillation counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Cell-Based Assay (cAMP Inhibition)
-
Objective: To assess the functional antagonist activity of MK-3207 by measuring its ability to inhibit CGRP-stimulated cAMP production.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human CGRP receptor were used.[5][6]
-
Pre-treatment: Cells were pre-incubated with varying concentrations of MK-3207.[5]
-
Stimulation: The cells were then stimulated with a fixed concentration of human α-CGRP to induce cAMP production.[5]
-
cAMP Measurement: Intracellular cAMP levels were measured using a suitable assay, such as a competitive immunoassay or a reporter gene assay.[8][9]
-
Data Analysis: The concentration of MK-3207 that inhibited 50% of the CGRP-induced cAMP response (IC50) was determined.
-
Capsaicin-Induced Dermal Vasodilation (CIDV) in Rhesus Monkeys
-
Objective: To evaluate the in vivo potency of MK-3207 in a model of CGRP-mediated vasodilation.
-
Methodology:
-
Drug Administration: MK-3207 was administered intravenously.
-
Capsaicin (B1668287) Application: A solution of capsaicin was applied topically to the forearm skin to induce local vasodilation through the release of CGRP from sensory nerves.[10][11]
-
Blood Flow Measurement: Dermal blood flow was quantified using laser Doppler imaging before and after capsaicin application.[10][12]
-
Data Analysis: The plasma concentration of MK-3207 required to inhibit the capsaicin-induced increase in blood flow by 90% (EC90) was determined.
Toxicology Profile
The clinical development of MK-3207 was halted due to findings of drug-induced liver injury (DILI).
Clinical Toxicology
-
Observation: Delayed, asymptomatic elevations in liver transaminases (ALT and AST) were observed in some participants during Phase I clinical trials with repeated dosing.[3]
-
Implication: These findings raised significant concerns about the potential for hepatotoxicity with chronic or intermittent use, leading to the termination of the development program.
Preclinical Toxicology
-
Standard Studies: As per regulatory requirements, preclinical toxicology studies were conducted in at least one rodent and one non-rodent species (typically rat and dog).[13][14]
-
Reported Findings: Publicly available information suggests that these conventional preclinical animal toxicology studies did not reveal any liver safety liabilities for MK-3207.[3] This highlights a known challenge in drug development where standard animal models do not always predict human-specific toxicities.
Mechanistic Toxicology
-
Hypothesized Mechanisms of Hepatotoxicity: Subsequent mechanistic studies and computational modeling (Quantitative Systems Toxicology - DILIsym) suggested a multifactorial mechanism for MK-3207-induced liver injury, including:
-
Bile Acid Accumulation: Inhibition of bile salt export pump (BSEP), leading to intracellular accumulation of cytotoxic bile acids.
-
Mitochondrial Dysfunction: Inhibition of the mitochondrial electron transport chain, impairing cellular energy production and increasing oxidative stress.
-
Reactive Metabolite Formation: Potential for the formation of reactive metabolites that can covalently bind to cellular proteins, including enzymes like CYP3A4, leading to cellular damage and immune responses.[3]
-
Visualizations
Signaling Pathway
Caption: CGRP signaling pathway and the inhibitory action of MK-3207.
Experimental Workflow
Caption: A logical workflow for the pharmacological and toxicological evaluation of MK-3207.
Logical Relationship of Toxicity
Caption: Postulated mechanisms leading to MK-3207-induced hepatotoxicity.
Conclusion
MK-3207 is a well-characterized, potent CGRP receptor antagonist with a clear pharmacological rationale for the treatment of migraine. However, its clinical development was prudently terminated due to a significant safety concern regarding hepatotoxicity that was not predicted by standard preclinical animal studies. The case of MK-3207 underscores the importance of comprehensive mechanistic toxicology and the challenges of translating preclinical safety data to humans. The data and methodologies presented in this guide offer valuable insights for researchers in the fields of migraine therapeutics and drug safety.
References
- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Investigations Support Liver Safety of Ubrogepant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. toxicology.org [toxicology.org]
An In-depth Technical Guide to the Discovery and Synthesis of MK-3207: A Potent CGRP Receptor Antagonist
An important clarification: Initial inquiries regarding MK-3207 Hydrochloride as a glucagon (B607659) receptor antagonist have been found to be inconsistent with published scientific literature. All credible evidence identifies MK-3207 as a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist, developed for the acute treatment of migraine. This guide will focus on the well-documented discovery, synthesis, and pharmacological properties of MK-3207 as a CGRP receptor antagonist. There is no readily available information on a hydrochloride salt form of this compound.
Introduction
MK-3207, chemically named 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl]acetamide, was a promising clinical candidate for the treatment of migraine.[1] The rationale for its development was based on the significant role of CGRP in the pathophysiology of migraine. CGRP is a neuropeptide that, upon release, causes vasodilation and inflammation, contributing to migraine pain.[2] By blocking the CGRP receptor, MK-3207 was designed to prevent these downstream effects.
Despite demonstrating clinical efficacy, the development of MK-3207 was discontinued (B1498344) due to the observation of delayed asymptomatic liver test abnormalities in clinical trials.[3] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for MK-3207.
Discovery and Rationale
The discovery of MK-3207 was the result of a lead optimization program aimed at improving the pharmacokinetic properties of a series of CGRP receptor antagonists.[2] The goal was to develop a potent, selective, and orally bioavailable compound. The strategy involved incorporating polar functionality to enhance solubility and bioavailability. This led to the identification of piperazinone analogues with improved properties, culminating in the selection of MK-3207 as a clinical candidate.[2]
Synthesis of MK-3207
The synthesis of MK-3207 is a multi-step process involving the preparation of two key fragments followed by their coupling. A representative synthetic scheme is outlined below.
Experimental Protocol: Synthesis of MK-3207
Step 1: Synthesis of the Piperazinone Intermediate
A detailed, step-by-step protocol for the synthesis of the core piperazinone intermediate is not publicly available in the primary literature. However, a general scheme has been described.[2] The synthesis starts with the alkylation of methyl 1-aminocyclopentanecarboxylate with 3,5-difluorophenacyl bromide. The resulting amino ketone undergoes reductive amination with glycine (B1666218) ethyl ester, followed by in-situ cyclization to form the piperazinone ring. After Boc protection, the desired enantiomer is resolved by chiral HPLC. Finally, saponification of the ester yields the carboxylic acid intermediate.[2]
Step 2: Synthesis of the Spiroindene Amine Intermediate
The synthesis of the (R)-5-amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'-(1'H)-one fragment has been described in previous literature.
Step 3: Coupling and Deprotection
The piperazinone carboxylic acid is coupled with the spiroindene amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) in a solvent such as dimethylformamide (DMF). The final step involves the removal of the Boc protecting group, typically with an acid like hydrochloric acid in ethyl acetate, to yield MK-3207.[2]
Mechanism of Action and Signaling Pathway
MK-3207 is a potent antagonist of the CGRP receptor, which is a G-protein coupled receptor (GPCR). The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), the receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP).[2] When CGRP binds to its receptor, it primarily activates the Gαs signaling pathway, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to vasodilation.[4] MK-3207 competitively binds to the CGRP receptor, preventing CGRP from binding and thereby inhibiting the downstream signaling cascade.
Pharmacological Properties
MK-3207 is a highly potent CGRP receptor antagonist with excellent in vitro and in vivo activity.[5]
In Vitro Potency
| Parameter | Value | Cell Line | Species |
| Ki | 0.024 nM | HEK293 cells expressing human CLR/RAMP1 | Human |
| IC50 (cAMP assay) | 0.12 nM | HEK293 cells expressing human CLR/RAMP1 | Human |
| IC50 (cAMP assay + 50% human serum) | 0.17 nM | HEK293 cells expressing human CLR/RAMP1 | Human |
Data compiled from Salvatore et al., 2010 and Bell et al., 2010.[2][5]
In Vivo Pharmacodynamics
The in vivo potency of MK-3207 was assessed using a capsaicin-induced dermal vasodilation (CIDV) model in rhesus monkeys.[5]
| Parameter | Value | Species |
| EC50 | 0.8 nM (plasma concentration) | Rhesus Monkey |
| EC90 | 7 nM (plasma concentration) | Rhesus Monkey |
Data from Salvatore et al., 2010.[5]
Experimental Protocols
CGRP Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of MK-3207 for the human CGRP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Binding Reaction: The cell membranes are incubated with a radiolabeled CGRP ligand (e.g., [125I]-hCGRP) and varying concentrations of MK-3207 in a suitable binding buffer.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of MK-3207 in inhibiting CGRP-induced cAMP production.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human CGRP receptor are cultured in multi-well plates.
-
Pre-incubation: The cells are pre-incubated with various concentrations of MK-3207 for a defined period (e.g., 30 minutes).
-
Stimulation: The cells are then stimulated with a fixed concentration of human α-CGRP to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
Data Analysis: The IC50 value is determined by plotting the concentration of MK-3207 against the percentage of inhibition of the CGRP-induced cAMP response.
Capsaicin-Induced Dermal Vasodilation (CIDV) Model
Objective: To assess the in vivo pharmacodynamic activity of MK-3207.
Methodology:
-
Animal Model: Anesthetized rhesus monkeys are used.
-
Drug Administration: MK-3207 is administered intravenously or orally.
-
Capsaicin (B1668287) Application: A solution of capsaicin is applied topically to a defined area on the forearm to induce local vasodilation.
-
Blood Flow Measurement: Dermal blood flow is measured using laser Doppler imaging before and after capsaicin application.
-
Data Analysis: The inhibition of the capsaicin-induced increase in blood flow by MK-3207 is quantified, and the plasma concentration of MK-3207 is correlated with the pharmacodynamic effect to determine EC50 and EC90 values.
Clinical Development and Discontinuation
MK-3207 was evaluated in clinical trials for the acute treatment of migraine. A randomized, placebo-controlled study showed that MK-3207 was effective and generally well-tolerated.[6] However, the development program was terminated due to the emergence of delayed, asymptomatic elevations in liver transaminases in some study participants.[3] This liver toxicity was a significant concern and led to the discontinuation of further clinical development.
Conclusion
MK-3207 is a potent and orally bioavailable CGRP receptor antagonist that demonstrated clinical efficacy in the acute treatment of migraine. Its discovery was a significant step in the development of small-molecule CGRP antagonists. However, the unforeseen liver toxicity associated with MK-3207 ultimately led to the cessation of its development. The story of MK-3207 highlights the challenges in drug development and the importance of thorough safety evaluations. The knowledge gained from the development of MK-3207 and other early "gepants" has been invaluable in guiding the successful development of the newer generation of CGRP receptor antagonists that are now approved for the treatment of migraine.
References
- 1. US3784551A - 2-oxo-1,4-dioxa-8-azaspiro (4.5) decanes and related compounds - Google Patents [patents.google.com]
- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shaker.umh.es [shaker.umh.es]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
MK-3207: A Preclinical Profile of a Potent CGRP Receptor Antagonist
West Point, PA - MK-3207, a novel calcitonin gene-related peptide (CGRP) receptor antagonist, has demonstrated significant potential in preclinical studies as a therapeutic agent for migraine.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo preclinical data for MK-3207, detailing its pharmacological properties, experimental protocols, and key findings that supported its clinical development.
In Vitro Pharmacology
MK-3207 is a highly potent and selective antagonist of the human and rhesus monkey CGRP receptors.[1][3] Its in vitro profile is characterized by a high binding affinity and functional antagonism of CGRP-induced signaling.
Receptor Binding Affinity
Radioligand binding assays using the tritiated analog, [3H]MK-3207, were conducted to determine the binding characteristics of MK-3207 to the human CGRP receptor. These studies revealed reversible and saturable binding.[1][3]
Table 1: In Vitro Binding and Functional Activity of MK-3207
| Parameter | Species | Value |
| Ki | Human, Rhesus Monkey | 0.024 nM[1][3][4] |
| KD | Human | 0.06 nM[1][3] |
| Off-rate (k-off) | Human | 0.012 min⁻¹[1][3] |
| t1/2 (dissociation half-life) | Human | 59 min[1][3] |
| IC50 (cAMP response) | Human | 0.12 nM[4][5] |
Functional Antagonism
The functional activity of MK-3207 was assessed by its ability to inhibit CGRP-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production in human embryonic kidney (HEK293) cells expressing the human CGRP receptor. MK-3207 potently blocked the human α-CGRP-stimulated cAMP response in a concentration-dependent manner.[4]
Experimental Protocols
1.3.1. Radioligand Binding Assay
-
Radioligand: [3H]MK-3207
-
Receptor Source: Membranes from cells expressing the human CGRP receptor.
-
Methodology: The assay measured the displacement of [3H]MK-3207 by increasing concentrations of non-labeled MK-3207 to determine the equilibrium dissociation constant (KD) and inhibitor binding affinity (Ki). The off-rate was determined by measuring the dissociation of the radioligand over time.
1.3.2. cAMP Functional Assay
-
Cell Line: HEK293 cells stably expressing the human CGRP receptor.
-
Stimulus: Human α-CGRP.
-
Methodology: Cells were pre-incubated with varying concentrations of MK-3207 for 30 minutes before stimulation with human α-CGRP.[4] The intracellular cAMP levels were then measured to determine the concentration-dependent inhibitory effect of MK-3207, from which the IC50 value was calculated.
In Vivo Pharmacology and Pharmacokinetics
The in vivo preclinical evaluation of MK-3207 was primarily conducted in rhesus monkeys due to the compound's species-specific affinity, with lower affinity observed for canine and rodent CGRP receptors.[1][3]
Pharmacodynamic Activity
A pharmacodynamic assay in rhesus monkeys measuring capsaicin-induced changes in dermal blood flow was utilized to assess the in vivo potency of MK-3207.[1][3] Intravenous administration of MK-3207 resulted in a concentration-dependent inhibition of dermal vasodilation.[1]
Table 2: In Vivo Pharmacodynamic Activity of MK-3207 in Rhesus Monkeys
| Endpoint | Plasma Concentration |
| 50% Block of Blood Flow Increase | 0.8 nM[1][3] |
| 90% Block of Blood Flow Increase | 7 nM[1][3] |
Pharmacokinetics
The pharmacokinetic profile of MK-3207 was evaluated in rats, dogs, and rhesus monkeys.
Table 3: Preclinical Pharmacokinetic Parameters of MK-3207
| Species | Clearance | Volume of Distribution | Plasma Half-life | Oral Bioavailability (F) |
| Rat | Low | Low | ~1 h[5] | Excellent[5] |
| Dog | Low | Low | ~1 h[5] | Excellent[5] |
| Rhesus Monkey | Moderate | Higher | - | 9% at 2 mpk, 41% at 20 mpk[5] |
In rhesus monkeys, a saturable first-pass metabolism was observed, contributing to lower oral bioavailability at lower doses.[5]
Central Nervous System Penetrability
The ability of MK-3207 to penetrate the central nervous system was assessed in cisterna magna-ported rhesus monkeys. The cerebrospinal fluid (CSF) to plasma ratio was determined to be 2 to 3%.[1][3][4]
Experimental Protocols
2.4.1. Capsaicin-Induced Dermal Vasodilation Model
-
Species: Rhesus monkeys.[1]
-
Methodology: Capsaicin was administered to induce dermal vasodilation in the forearm. Changes in blood flow were measured using laser Doppler imaging.[1][3] MK-3207 was administered intravenously, and plasma concentrations were correlated with the inhibition of the capsaicin-induced increase in blood flow.[1]
2.4.2. In Vitro Autoradiography
-
Radioligand: [3H]MK-3207.
-
Methodology: Brain slices were incubated with [3H]MK-3207 to identify the distribution and density of CGRP receptor binding sites. The highest levels of binding were observed in the cerebellum, brainstem, and meninges.[1][3]
Signaling Pathway and Mechanism of Action
MK-3207 acts as a CGRP receptor antagonist. The CGRP receptor is a G protein-coupled receptor (GPCR) that, upon binding of its ligand CGRP, activates adenylyl cyclase, leading to an increase in intracellular cAMP. By blocking this receptor, MK-3207 prevents the downstream signaling cascade initiated by CGRP.
Caption: CGRP signaling pathway and the antagonistic action of MK-3207.
Experimental Workflow
The preclinical evaluation of MK-3207 followed a logical progression from in vitro characterization to in vivo assessment of pharmacodynamics and pharmacokinetics.
Caption: Preclinical experimental workflow for MK-3207.
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Properties of MK-3207, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of MK-3207
An In-depth Technical Guide to the Chemical Structure and Properties of MK-3207
Introduction
MK-3207 is a potent, orally bioavailable, and highly selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] It was developed as a potential treatment for acute migraine, representing the third CGRP receptor antagonist to demonstrate clinical efficacy in migraine trials.[1][4] CGRP is a 37-amino acid neuropeptide widely distributed in the nervous system and implicated in the pathophysiology of migraine.[5] By blocking the CGRP receptor, MK-3207 aimed to mitigate the inflammatory cascade and pain transmission associated with migraine attacks.[6] Despite showing promise in early clinical trials, its development was terminated due to observations of delayed asymptomatic liver test abnormalities.[7] This guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to MK-3207.
Chemical Structure and Physicochemical Properties
MK-3207 is a complex small molecule with two defined stereocenters.
Table 1: Chemical and Physicochemical Properties of MK-3207
| Property | Value | Reference |
| IUPAC Name | 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]dec-9-yl]-N-[(2R)-2′-oxo-1,1′,2′,3-tetrahydrospiro[indene-2,3′-pyrrolo[2,3-b]pyridin]-5-yl]acetamide | [4][8] |
| Molecular Formula | C₃₁H₂₉F₂N₅O₃ | [3][8] |
| Molecular Weight | 557.60 g/mol | [3][8] |
| CAS Number | 957118-49-9 (free base) | [3] |
| SMILES | C1CCC2(C1)C(=O)N(CC(=O)Nc3ccc4C[C@@]5(Cc4c3)c6cccnc6NC5=O)--INVALID-LINK--c7cc(cc(c7)F)F | |
| InChIKey | AZAANWYREOQRFB-SETSBSEESA-N | [3] |
Pharmacological Properties
MK-3207 is a highly potent antagonist of the human and rhesus monkey CGRP receptors, exhibiting significantly lower affinity for canine and rodent receptors.[1][4] Its mechanism of action involves the competitive blockade of the CGRP receptor, thereby inhibiting the downstream signaling cascade, such as CGRP-stimulated cAMP production.[2][4]
In Vitro Pharmacology
The in vitro activity of MK-3207 has been extensively characterized through various binding and functional assays.
Table 2: In Vitro Binding Affinity of MK-3207 for CGRP Receptors
| Receptor Species | Assay Condition | Kᵢ (nM) | Reference |
| Human (native) | SK-N-MC cells | 0.024 ± 0.001 | [4] |
| Human (recombinant) | - | 0.022 ± 0.002 | [4] |
| Rhesus Monkey | - | 0.024 ± 0.001 | [4][9] |
| Canine | - | 10 | [4][9] |
| Rat | - | 10 ± 1.2 | [4][9] |
Table 3: In Vitro Functional Activity and Binding Characteristics of MK-3207
| Parameter | Assay | Value | Reference |
| IC₅₀ | Human CGRP receptor-expressing HEK293 cells (cAMP response) | 0.12 ± 0.02 nM | [4][9] |
| IC₅₀ (+50% human serum) | Human CGRP receptor-expressing HEK293 cells (cAMP response) | 0.17 ± 0.02 nM | [4] |
| Kₑ | [³H]MK-3207 on human CGRP receptor | 0.06 nM | [1][4] |
| Off-rate (kₒff) | [³H]MK-3207 from human CGRP receptor | 0.012 min⁻¹ | [1][4] |
| Half-life (t₁/₂) | Dissociation from human CGRP receptor | 59 min | [1][4] |
Selectivity Profile
MK-3207 demonstrates high selectivity for the CGRP receptor over other related receptors in the calcitonin family.
Table 4: Selectivity of MK-3207 for Related Human Receptors
| Receptor | Kᵢ (nM) | Reference |
| AM₁ (CLR/RAMP2) | 16,500 | [4][9] |
| AM₂ (CLR/RAMP3) | 156 ± 17 | [4][9] |
| Calcitonin (CTR) | 1,900 ± 580 | [4][9] |
| Amylin 1 (AMY₁; CTR/RAMP1) | 0.75 ± 0.13 | [9] |
| Amylin 3 (AMY₃; CTR/RAMP3) | 128 ± 25 | [9] |
In Vivo Pharmacology
The in vivo efficacy of MK-3207 was evaluated in rhesus monkeys using a capsaicin-induced dermal vasodilation (CIDV) model.
Table 5: In Vivo Pharmacodynamic Properties of MK-3207 in Rhesus Monkeys
| Parameter | Value | Reference |
| EC₅₀ | 0.8 nM | [4] |
| EC₉₀ | 7 nM | [4] |
| Eₘₐₓ | 81 ± 5% inhibition | [4] |
| CSF/Plasma Ratio | 2 to 3% | [1][4] |
Mechanism of Action: CGRP Receptor Antagonism
Calcitonin gene-related peptide (CGRP) mediates its effects, including vasodilation, by binding to its receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). This binding activates G-protein signaling, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). MK-3207 acts as a competitive antagonist at this receptor, blocking the binding of CGRP and thereby preventing the subsequent signaling cascade.
Figure 1. Signaling pathway of CGRP and the antagonistic action of MK-3207.
Experimental Protocols
CGRP Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of MK-3207 for CGRP receptors.
-
Methodology: Competitive binding experiments were conducted using membranes from SK-N-MC cells (for native human CGRP receptors) or HEK293 cells expressing the recombinant human CGRP receptor.
-
Membranes were incubated with a radiolabeled CGRP ligand, ¹²⁵I-hCGRP.
-
Increasing concentrations of unlabeled MK-3207 were added to compete with the radioligand for receptor binding.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was measured using a gamma counter.
-
The Kᵢ values were calculated from the IC₅₀ values (the concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[4]
-
Functional Assay (cAMP Production)
-
Objective: To assess the functional antagonism of MK-3207 on CGRP-induced signaling.
-
Methodology:
-
HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) were used.
-
Cells were pre-incubated with varying concentrations of MK-3207.
-
Human α-CGRP was then added to stimulate the cells.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular concentration of cyclic AMP (cAMP) was measured using a suitable assay, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Dose-response curves were generated to determine the IC₅₀ value, representing the concentration of MK-3207 required to inhibit 50% of the maximal CGRP-induced cAMP response.[4]
-
Figure 2. Workflow for the cAMP functional assay to determine MK-3207 potency.
In Vivo Capsaicin-Induced Dermal Vasodilation (CIDV) Assay
-
Objective: To evaluate the in vivo potency and pharmacodynamic effect of MK-3207.
-
Methodology:
-
The study was conducted in rhesus monkeys.
-
A baseline dermal blood flow was measured on the forearm skin using a laser Doppler imager.
-
Capsaicin (B1668287) was applied topically to the skin to induce neurogenic inflammation and vasodilation, which is primarily mediated by CGRP release.
-
MK-3207 was administered intravenously at various doses.
-
Dermal blood flow was measured again after capsaicin application in the presence of the drug.
-
The inhibition of the capsaicin-induced increase in blood flow was quantified, and plasma concentrations of MK-3207 were measured to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, allowing for the determination of EC₅₀ and EC₉₀ values.[1][4]
-
Clinical Development and Discontinuation
MK-3207 underwent Phase I and Phase II clinical trials for the acute treatment of migraine.[7][10] An adaptive dose-ranging study demonstrated a positive response for pain freedom at 2 hours.[4] However, the development program for MK-3207 was terminated by Merck & Co. in 2009. The decision was based on the emergence of delayed, asymptomatic liver test abnormalities, specifically elevations in liver transaminases, observed in some study participants.[7] This raised safety concerns, leading to the discontinuation of its development.[7]
Synthesis
The synthesis of MK-3207 is a complex, multi-step process. A key strategy involves the coupling of two main fragments: a piperazinone fragment and a spirooxindole fragment. The development of a highly efficient synthetic route was crucial for the large-scale production of the compound for clinical trials.[11]
Conclusion
MK-3207 is a well-characterized CGRP receptor antagonist with high potency and selectivity. Its preclinical profile demonstrated excellent in vitro and in vivo activity, supporting its progression into clinical trials for migraine treatment. While it showed clinical efficacy, the emergence of liver-related safety signals ultimately led to the cessation of its development. The data and methodologies associated with MK-3207 have nonetheless contributed valuable knowledge to the field of CGRP antagonism and the development of subsequent migraine therapeutics.
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. spglobal.com [spglobal.com]
- 8. Mk-3207 | C31H29F2N5O3 | CID 25019940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
MK-3207: A Technical Guide to its Calcitonin Gene-Related Peptide (CGRP) Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of MK-3207 (Telcagepant), a potent, orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor. The following sections detail its binding affinity and functional potency across various species and against related receptor subtypes, outline the experimental methodologies used for its characterization, and visualize key pathways and workflows.
Data Presentation: Quantitative Analysis of MK-3207 Selectivity
The selectivity of MK-3207 is primarily defined by its high affinity for the human CGRP receptor, with significantly lower affinity for other species' CGRP receptors and related amylin, calcitonin, and adrenomedullin (B612762) receptors.
Table 1: Comparative Binding Affinity (Ki) of MK-3207 for CGRP Receptors Across Species
| Species | Receptor | Ki (nM) | Fold Difference (vs. Human) | Reference |
| Human | Native CGRP (SK-N-MC cells) | 0.024 ± 0.001 | 1 | [1] |
| Human | Recombinant CGRP | 0.022 ± 0.002 | 1 | [1][2] |
| Rhesus Monkey | Recombinant CGRP | 0.024 ± 0.001 | ~1 | [1][3] |
| Canine | CGRP | 10 | >400 | [1][3] |
| Rat | CGRP | 10 ± 1.2 | >400 | [1][3] |
Data presented as mean ± SEM.
Table 2: Functional Potency (IC50) of MK-3207 at the Human CGRP Receptor
| Assay Condition | IC50 (nM) | Reference |
| CGRP-stimulated cAMP production | 0.12 ± 0.02 | [1][4] |
| CGRP-stimulated cAMP production (+50% Human Serum) | 0.17 ± 0.02 | [1][5] |
Data presented as mean ± SEM.
Table 3: Selectivity Profile of MK-3207 Against Related Receptors
| Receptor | Ki (µM) | Fold Selectivity (vs. Human CGRP Receptor Ki of 0.022 nM) | Reference |
| Adrenomedullin 1 (AM1) | 16.5 | ~750,000 | [2] |
| Adrenomedullin 2 (AM2) | 0.156 | ~7,090 | [2] |
| Calcitonin (CT) | 1.9 | ~86,360 | [2] |
| Amylin 1 (AMY1) | 0.00075 | ~34 | [2][6] |
| Amylin 3 (AMY3) | 0.128 | ~5,818 | [2] |
Experimental Protocols: Methodologies for Receptor Characterization
The quantitative data presented above were generated using standardized and rigorous experimental protocols. The following sections provide detailed methodologies for the key assays employed.
Radioligand Binding Assays
These assays were utilized to determine the binding affinity (Ki) of MK-3207 for the CGRP receptor.[7]
Objective: To measure the ability of MK-3207 to compete with a radiolabeled ligand for binding to the CGRP receptor.
Materials:
-
Membrane Preparations: HEK293 cells stably expressing the recombinant human CGRP receptor or native tissues (e.g., SK-N-MC cells).[1]
-
Radioligand: 125I-hCGRP.[1]
-
Test Compound: MK-3207.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, and protease inhibitors.[8]
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.[7]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of 125I-hCGRP and varying concentrations of MK-3207.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[7]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
Data Analysis: The concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
cAMP Functional Assays
This functional assay measures the ability of MK-3207 to antagonize CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) production, a key downstream signaling event of CGRP receptor activation.[7]
Objective: To determine the functional potency (IC50) of MK-3207 in blocking CGRP receptor signaling.
Materials:
-
Cell Line: HEK293 cells stably expressing the human CGRP receptor.[1]
-
Agonist: Human α-CGRP.[4]
-
Antagonist: MK-3207.
-
Cell Culture Medium and Reagents.
-
cAMP Assay Kit: For example, a LANCE or HTRF assay kit.[7]
Procedure:
-
Cell Plating: HEK293 cells expressing the CGRP receptor are plated in 96-well plates and allowed to adhere.[1]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of MK-3207 for a defined period.
-
Agonist Stimulation: A fixed concentration of human α-CGRP (typically the EC80) is added to the wells to stimulate cAMP production.[7]
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a competitive immunoassay format (e.g., HTRF).[7][10]
-
Data Analysis: The ability of MK-3207 to inhibit the CGRP-induced cAMP response is plotted against the antagonist concentration to determine the IC50 value. A Schild analysis can be performed by measuring the rightward shift of the CGRP dose-response curve in the presence of increasing concentrations of MK-3207 to determine the pA2 value, a measure of competitive antagonism.[1]
Mandatory Visualizations
CGRP Receptor Signaling Pathway
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pharmacokinetics of MK-3207 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of MK-3207, a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. The data presented is compiled from foundational studies in various animal models, offering key insights for researchers in drug development.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of MK-3207 was evaluated in rats, dogs, and rhesus monkeys. The key parameters are summarized in the tables below for intravenous and oral administration.
Intravenous Administration
| Animal Species | Dose (mg/kg) | Vehicle | Plasma Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Half-life (t½) (h) |
| Rat | 2 | DMSO | 41 | 1.1 | ~1 |
| Dog | 0.5 | DMSO | 4.9 | 0.6 | ~1 |
| Rhesus Monkey | 0.5 | DMSO | 12 | 1.5 | - |
Data sourced from Bell et al., 2010.[1]
Oral Administration
| Animal Species | Dose (mg/kg) | Vehicle | Cmax (µM) | Tmax (h) | AUC (µM·h) | Oral Bioavailability (F) (%) |
| Rat | 10 | 1% Methocel | 1.8 | 1.3 | 8.8 | 100 |
| Dog | 1 | 1% Methocel | 0.4 | 1.0 | 2.1 | 100 |
| Rhesus Monkey | 2 | 1% Methocel | 0.04 | 2.0 | 0.13 | 9 |
| Rhesus Monkey | 20 | 1% Methocel | - | - | - | 41 |
Data sourced from Bell et al., 2010.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key pharmacokinetic and pharmacodynamic studies of MK-3207 in animal models.
In Vivo Pharmacokinetics
Objective: To determine the pharmacokinetic parameters of MK-3207 following intravenous and oral administration in rats, dogs, and rhesus monkeys.
Animal Models:
-
Sprague-Dawley rats
-
Beagle dogs
-
Rhesus monkeys
Dosing:
-
Intravenous (IV):
-
Oral (PO):
Sample Collection and Analysis: While specific time points for blood collection are not detailed in the provided literature, standard procedures would involve collecting blood samples at various intervals post-administration to characterize the absorption, distribution, metabolism, and excretion phases. Plasma concentrations of MK-3207 would then be determined using a validated analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which is standard practice for such studies.
Rhesus Monkey Pharmacodynamic Assay
Objective: To assess the in vivo potency of MK-3207 by measuring its ability to inhibit capsaicin-induced dermal blood flow.[2]
Animal Model: Adult rhesus monkeys (4.8-12.7 kg).[3]
Experimental Procedure:
-
Anesthesia was induced with ketamine and maintained with isoflurane.[4]
-
A baseline dermal vasodilation was induced by topical application of capsaicin (B1668287) to the forearm.[4]
-
Dermal blood flow was quantified using a laser Doppler imager.[4]
-
MK-3207 was administered via intravenous infusion.[3]
-
Capsaicin challenge was repeated, and the inhibition of dermal vasodilation was measured to determine the concentration-dependent effect of MK-3207.[2] Plasma concentrations of 0.8 and 7 nM were required to block 50% and 90% of the blood flow increase, respectively.[2][4]
Visualizations
Experimental Workflow for In Vivo Pharmacokinetics
Caption: General workflow for preclinical pharmacokinetic studies.
CGRP Receptor Antagonism by MK-3207
References
- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redirecting [linkinghub.elsevier.com]
On-Target and Off-Target Binding Profile
An In-Depth Technical Guide to the Off-Target Binding Profile of MK-3207
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target binding profile of MK-3207, a potent, orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. While demonstrating high affinity for its intended target, understanding its interactions with other related receptors is crucial for a complete pharmacological assessment. This document summarizes key binding and functional data, details the experimental protocols used for its characterization, and visualizes relevant pathways and workflows.
MK-3207 is a highly potent antagonist of the human CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). It demonstrates sub-nanomolar affinity for the human and rhesus monkey CGRP receptors.[1][2] However, its selectivity is not absolute, particularly within the broader calcitonin receptor family.
Quantitative Binding and Functional Data
MK-3207 has been evaluated for its binding affinity and functional antagonism against several related receptors, including those for amylin (AMY), adrenomedullin (B612762) (AM), and calcitonin (CT). The compound is generally selective but shows notable affinity for the amylin 1 (AMY₁) receptor.[3][4] A summary of the quantitative data is presented below.
| Target | Parameter | Value (nM) | Reference |
| Human CGRP Receptor | Kᵢ | 0.024 | [1][5] |
| Kₑ | 0.06 | [1][2] | |
| IC₅₀ (cAMP assay) | 0.12 | [2][4][5][6] | |
| Amylin 1 (AMY₁) Receptor | Kᵢ | 0.750 | [4] |
| Amylin 3 (AMY₃) Receptor | Kᵢ | 128 | [4] |
| Adrenomedullin 2 (AM₂) Receptor | Kᵢ | 156 | [4] |
| pIC₅₀ = 6.20 | ~631 | [3][7] | |
| Calcitonin (CT) Receptor | Kᵢ | 1,900 | [4] |
| Adrenomedullin 1 (AM₁) Receptor | Kᵢ | 16,500 | [4] |
In broader screening, MK-3207 was tested against a panel of over 160 enzymes, receptors, channels, and transporters and was found to be highly selective, with a selectivity margin of over 50,000-fold for targets outside the calcitonin receptor family.[6]
Signaling Pathway and Experimental Workflows
CGRP Receptor Signaling and Antagonism by MK-3207
The CGRP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] MK-3207 acts as a competitive antagonist, blocking CGRP from binding to the receptor and thereby inhibiting this signaling cascade.
Caption: CGRP signaling pathway and its inhibition by MK-3207.
Experimental Protocols
Detailed methodologies are essential for interpreting binding and functional data. The following sections describe the key assays used to characterize MK-3207.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of MK-3207 for the human CGRP receptor.
Methodology:
-
Membrane Preparation: Cell membranes were prepared from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Radioligand: The tritiated analog, [³H]MK-3207, was used as the radioligand.[1][2]
-
Assay Conditions: Assays were performed in 96-well plates. Membranes were incubated with a fixed concentration of [³H]MK-3207 (e.g., 0.06 nM, equivalent to its Kₑ) and varying concentrations of unlabeled MK-3207.[1][2][8]
-
Incubation: The reaction mixture was incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Detection: The amount of bound radioactivity on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The Kᵢ value was then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This cell-based assay measures the ability of an antagonist to block the functional response (cAMP production) triggered by an agonist.
Objective: To determine the functional potency (IC₅₀) of MK-3207 in inhibiting CGRP-stimulated cAMP production.
Methodology:
-
Cell Culture: HEK293 cells expressing the human CGRP receptor were cultured in appropriate media and seeded into 96- or 384-well plates.[2][4]
-
Antagonist Pre-incubation: Cells were pre-incubated with varying concentrations of MK-3207 for a defined period (e.g., 30 minutes).[5]
-
Agonist Stimulation: Cells were then stimulated with a fixed concentration of human α-CGRP (agonist) to induce cAMP production.
-
Cell Lysis: After stimulation, the cells were lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate was measured, typically using a competitive immunoassay format such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based kit.
-
Data Analysis: The concentration of MK-3207 that causes a 50% inhibition of the CGRP-stimulated cAMP response (IC₅₀) was determined by fitting the data to a four-parameter logistic curve. The assay was also performed in the presence of 50% human serum to assess the effect of plasma protein binding on potency.[2][6]
Caption: Workflow for a cell-based cAMP functional assay.
In Vivo Pharmacodynamic Assay (Capsaicin-Induced Dermal Vasodilation)
This in vivo model was used to assess the potency of MK-3207 in a physiological context, as the antagonist shows species-specific affinity and is less potent in rodents.[1][2]
Objective: To determine the in vivo potency (EC₅₀ and EC₉₀) of MK-3207 in rhesus monkeys.
Methodology:
-
Animal Model: The study was conducted in rhesus monkeys.[1][2]
-
Drug Administration: MK-3207 was administered intravenously to achieve varying plasma concentrations.[5]
-
Induction of Vasodilation: Capsaicin was applied topically to the forearm skin. This induces the local release of endogenous CGRP from sensory nerves, causing a measurable increase in dermal blood flow (vasodilation).
-
Measurement: Changes in dermal blood flow were quantified using laser Doppler imaging.
-
Data Analysis: The plasma concentrations of MK-3207 required to block 50% (EC₅₀) and 90% (EC₉₀) of the capsaicin-induced increase in blood flow were determined. For MK-3207, these values were found to be 0.8 nM and 7 nM, respectively.[1][2]
Clinical Implications and Conclusion
MK-3207 demonstrated efficacy in clinical trials for the acute treatment of migraine.[9] However, its development was discontinued (B1498344) due to observations of liver toxicity with chronic dosing, a finding also seen with the earlier CGRP antagonist, telcagepant.[3] While the precise off-target mechanism responsible for this hepatotoxicity has not been fully elucidated from the available literature, the potential for interactions with related receptors like AMY₁ at higher concentrations underscores the critical importance of thorough off-target profiling.
This guide provides a detailed summary of the off-target binding profile of MK-3207 based on publicly available data. The methodologies and data presented are vital for drug development professionals seeking to understand the selectivity of CGRP receptor antagonists and the potential liabilities associated with off-target interactions within the calcitonin receptor family.
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a First-in-Class Potent Small Molecule Antagonist against the Adrenomedullin-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacological Properties of MK-3207, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 9. Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the species selectivity of MK-3207
An In-depth Technical Guide to the Species Selectivity of MK-3207
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3207 is a potent, orally bioavailable, non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1] It was developed by Merck for the acute treatment of migraine.[2] The CGRP receptor, a G-protein coupled receptor, is a key component in the pathophysiology of migraine, and its blockade has been a successful therapeutic strategy.[3] A notable characteristic of MK-3207, and other small molecule CGRP antagonists, is its significant species selectivity.[1] This guide provides a detailed overview of the species-specific pharmacological profile of MK-3207, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms. Although promising in early clinical trials, the development of MK-3207 was discontinued (B1498344) due to observations of delayed liver abnormalities.[4]
Data Presentation: Species Selectivity of MK-3207
The affinity and functional potency of MK-3207 demonstrate marked differences across various species. The compound is highly potent at the human and rhesus monkey CGRP receptors, while exhibiting significantly lower affinity for the rodent and canine receptors.[1]
Table 1: In Vitro Affinity (Ki) of MK-3207 for the CGRP Receptor in Different Species
| Species | Receptor Source | Radioligand | Ki (nM) |
| Human | HEK293 cells expressing hCLR/RAMP1 | [¹²⁵I]hCGRP | 0.024[1] |
| Rhesus Monkey | - | - | 0.024[1] |
| Rodent (Rat) | - | - | Lower Affinity |
| Canine (Dog) | - | - | Lower Affinity |
| Specific Ki values for rodent and canine receptors are not readily available in the published literature, however, it is consistently reported to be significantly lower than for primate receptors.[1] For context, the related CGRP antagonist telcagepant (B1682995) exhibits approximately 1500-fold higher affinity for human and rhesus CGRP receptors compared to rat and dog receptors.[5] |
Table 2: In Vitro Functional Potency (IC50) of MK-3207 in Different Species
| Species | Assay | Cell Line | IC50 (nM) |
| Human | cAMP Inhibition | HEK293 cells expressing hCLR/RAMP1 | 0.12[6] |
| Functional potency data for other species are not specified in the primary literature. |
Table 3: In Vivo Pharmacodynamic Potency of MK-3207 in Rhesus Monkeys
| Species | Model | Endpoint | EC50 (nM) | EC90 (nM) |
| Rhesus Monkey | Capsaicin-Induced Dermal Vasodilation | Inhibition of Blood Flow Increase | 0.8[7] | 7[7] |
Table 4: Selectivity of MK-3207 for Human CGRP Receptor Over Related Receptors
| Receptor | Ki (nM) | Fold Selectivity vs. CGRP Receptor |
| CGRP | 0.024 | - |
| AMY₁ (CTR/RAMP1) | 0.75 | 31[8] |
| AMY₃ (CTR/RAMP3) | 128 | 5,333[8] |
| AM₂ (CLR/RAMP3) | 156 | 6,500[8] |
| CT (Calcitonin Receptor) | 1,900 | 79,167[8] |
| AM₁ (CLR/RAMP2) | 16,500 | 687,500[8] |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol outlines the methodology used to determine the binding affinity (Ki) of MK-3207 for the CGRP receptor.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), which together form the CGRP receptor, are used.[5]
-
Cells are cultured and harvested.
-
The cell pellet is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[9]
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.[9]
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]
-
The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[9]
2. Binding Assay:
-
The assay is performed in a 96-well plate format.[9]
-
To each well, the following are added:
-
Cell membranes (containing the CGRP receptor).
-
A fixed concentration of the radioligand, typically [¹²⁵I]-hCGRP.
-
Increasing concentrations of the unlabeled competitor compound (MK-3207).
-
-
For determining non-specific binding, a high concentration of an unlabeled CGRP receptor antagonist is used.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[9]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[9]
-
The radioactivity retained on the filters is measured using a scintillation counter.[9]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Functional cAMP Inhibition Assay for IC50 Determination
This protocol describes the method to assess the functional potency of MK-3207 by measuring its ability to inhibit CGRP-induced cyclic AMP (cAMP) production.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing the human CLR/RAMP1 are plated in 96-well plates and grown to near confluence.[8]
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a buffer (e.g., PBS).[8]
-
The cells are pre-incubated with varying concentrations of MK-3207 for a defined period (e.g., 30 minutes at 37°C).[8]
-
A phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) is added to prevent the degradation of cAMP.[8]
-
The cells are then stimulated with a fixed concentration of human α-CGRP (e.g., 0.3 nM) to induce cAMP production and incubated for a short period (e.g., 5 minutes at 37°C).[8]
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available assay kit, such as a Scintillation Proximity Assay (SPA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]
4. Data Analysis:
-
The concentration of MK-3207 that produces 50% inhibition of the CGRP-induced cAMP response (IC50) is determined by plotting the cAMP levels against the log of the MK-3207 concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
CGRP Receptor Signaling Pathway
Caption: CGRP receptor signaling and antagonism by MK-3207.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining Ki via radioligand binding.
Logical Relationship of MK-3207 Species Selectivity
Caption: Rationale for the species selectivity of MK-3207.
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. giffordbioscience.com [giffordbioscience.com]
MK-3207: A Technical Guide to CNS Penetrability and Brain Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the central nervous system (CNS) penetrability and brain receptor occupancy of MK-3207, a potent and orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonist. The document synthesizes preclinical data to offer a comprehensive overview for researchers and professionals in the field of drug development.
CNS Penetrability of MK-3207
The ability of a drug to cross the blood-brain barrier is a critical factor for centrally acting therapeutics. The CNS penetrability of MK-3207 has been primarily assessed in preclinical models, with the cerebrospinal fluid (CSF) to plasma concentration ratio serving as a key indicator.
In Vivo Cerebrospinal Fluid (CSF)/Plasma Ratio in Rhesus Monkeys
As an index of CNS penetrability, the in vivo CSF/plasma ratio for MK-3207 was determined in cisterna magna-ported rhesus monkeys. Following oral administration, the CSF/plasma ratio was found to be approximately 2% to 3%, based on Cmax values (20 nM in CSF; 979 nM in plasma)[1][2][3]. This suggests that MK-3207 can penetrate the CNS. However, it is important to note that MK-3207 is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the compound from the brain. Therefore, CSF levels may not directly correlate with the extent of receptor occupancy in the brain parenchyma[1].
| Parameter | Value | Species | Notes |
| CSF/Plasma Ratio (based on Cmax) | 2% - 3% | Rhesus Monkey | Oral dosing. Indicates potential for brain penetration[1][2][3]. |
| CSF Concentration (Cmax) | 20 nM | Rhesus Monkey | |
| Plasma Concentration (Cmax) | 979 nM | Rhesus Monkey | |
| P-gp Substrate | Yes | In vitro data | This may limit net brain accumulation[1]. |
Experimental Protocol: Determination of CSF/Plasma Ratio in Cisterna Magna-Ported Rhesus Monkeys (General Methodology)
This protocol is a generalized representation based on common practices for such studies.
-
Animal Model: Adult male or female rhesus monkeys surgically implanted with a cannula in the cisterna magna for repeated CSF sampling.
-
Drug Administration: MK-3207 is administered orally (e.g., via gavage) at a specified dose.
-
Sample Collection:
-
Serial blood samples are collected from a peripheral vein at predetermined time points. Plasma is separated by centrifugation.
-
CSF samples are collected from the cisterna magna port at corresponding time points.
-
-
Sample Analysis: The concentrations of MK-3207 in plasma and CSF are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The CSF/plasma concentration ratio is calculated at various time points, and the ratio at Cmax is often reported as an indicator of peak penetration.
Brain Receptor Occupancy of MK-3207
Understanding the extent to which MK-3207 binds to its target, the CGRP receptor, in the brain is crucial for interpreting its pharmacological effects. This has been investigated using in vitro autoradiography and positron emission tomography (PET) imaging with a specific radiotracer.
In Vitro Autoradiography
In vitro autoradiography studies using the tritiated analog of MK-3207, [³H]MK-3207, have been conducted on rhesus monkey brain slices to map the distribution of CGRP receptor binding sites. These studies revealed the highest levels of [³H]MK-3207 binding in the following regions:
-
Cerebellum
-
Brainstem
-
Meninges
This distribution is consistent with the known localization of CGRP receptors in the primate brain[1][2][3].
| Radioligand | Brain Regions with Highest Binding | Species | Significance |
| [³H]MK-3207 | Cerebellum, Brainstem, Meninges | Rhesus Monkey | Confirms target engagement in brain regions relevant to migraine pathophysiology[1][2][3]. |
Experimental Protocol: In Vitro Autoradiography with [³H]MK-3207 (General Methodology)
-
Tissue Preparation: Rhesus monkey brains are rapidly frozen, and thin (e.g., 20 µm) coronal or sagittal sections are cut using a cryostat. The sections are then thaw-mounted onto microscope slides.
-
Incubation: The brain slices are incubated with a solution containing [³H]MK-3207 at a concentration near its dissociation constant (Kd) to label the CGRP receptors.
-
Washing: After incubation, the slices are washed in buffer to remove unbound radioligand.
-
Detection: The slides are apposed to a phosphor imaging screen or autoradiographic film to detect the radioactivity.
-
Data Analysis: The resulting images are digitized and analyzed to quantify the density of binding sites in different brain regions. Non-specific binding is determined by incubating adjacent sections with an excess of a non-radioactive CGRP receptor antagonist.
Positron Emission Tomography (PET) Imaging
For in vivo quantification of CGRP receptor occupancy, a positron-emitting radiotracer, [¹¹C]MK-4232, was developed based on the structure of MK-3207. PET studies in rhesus monkeys demonstrated that [¹¹C]MK-4232 has good brain uptake and shows specific binding to CGRP receptors, with a notable signal in the cerebellum. The binding of this tracer could be blocked by the administration of MK-3207, confirming its utility for receptor occupancy studies.
While specific receptor occupancy data for MK-3207 from these PET studies are not publicly available, the development of [¹¹C]MK-4232 provides a valuable tool for assessing the in vivo brain receptor occupancy of CGRP receptor antagonists.
Experimental Protocol: PET Imaging with [¹¹C]MK-4232 (General Methodology)
-
Radiotracer Synthesis: [¹¹C]MK-4232 is synthesized by radiolabeling a precursor molecule with carbon-11.
-
Animal Preparation: A rhesus monkey is anesthetized and positioned in a PET scanner.
-
Tracer Injection and Scanning: A bolus of [¹¹C]MK-4232 is injected intravenously, and dynamic PET scanning is performed to measure the distribution of the tracer in the brain over time.
-
Receptor Occupancy Study: To determine receptor occupancy, a baseline scan is performed. Subsequently, a therapeutic dose of a CGRP receptor antagonist (like MK-3207) is administered, and a second PET scan is conducted.
-
Image Analysis: The PET images are reconstructed and analyzed. The reduction in [¹¹C]MK-4232 binding after drug administration is used to calculate the percentage of receptor occupancy in different brain regions.
CGRP Receptor Signaling Pathway
MK-3207 is an antagonist of the CGRP receptor, which is a G protein-coupled receptor (GPCR). The binding of CGRP to its receptor initiates a signaling cascade that is implicated in the pathophysiology of migraine. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: CGRP Receptor Signaling Pathway and the antagonistic action of MK-3207.
Experimental Workflows
The following diagrams illustrate the generalized workflows for the key experiments discussed in this guide.
Caption: Workflow for Determining the CSF/Plasma Ratio of MK-3207.
References
- 1. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of RAMP1 in the High-Affinity Binding of MK-3207 to the CGRP Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The calcitonin gene-related peptide (CGRP) receptor is a primary target in the development of novel therapeutics for migraine.[1] Small molecule CGRP receptor antagonists, such as MK-3207, have demonstrated clinical efficacy in the acute treatment of migraine.[1] The CGRP receptor is a heterodimeric protein complex composed of a G protein-coupled receptor (GPCR) known as the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[1][2] RAMP1 is a single-pass transmembrane protein that is essential for the proper trafficking of CLR to the cell surface and, critically, for the creation of a functional CGRP binding pocket.[3][4] This technical guide delves into the pivotal role of RAMP1 in dictating the binding affinity of MK-3207, a potent CGRP receptor antagonist. We will explore the quantitative impact of RAMP1 on MK-3207 binding, detail the experimental protocols used to elucidate this relationship, and visualize the associated signaling pathways and experimental workflows.
The Indispensable Role of RAMP1 in MK-3207 Binding
RAMP1 is not merely an accessory protein; it is a fundamental component of the MK-3207 binding site. The extracellular domain of RAMP1, particularly its tri-helical structure, directly interacts with small molecule antagonists, including MK-3207, and is a key driver of their high-affinity binding and species-selective pharmacology.[1][2] Mutagenesis studies have pinpointed specific amino acid residues within RAMP1 that are critical for this interaction. For instance, Tryptophan-74 (W74) and Tryptophan-84 (W84) in human RAMP1 have been identified as crucial for the high-affinity binding of non-peptide antagonists like MK-3207.[5][6]
The co-expression of CLR and RAMP1 is an absolute requirement for the formation of a functional CGRP receptor capable of binding both the endogenous ligand, CGRP, and its antagonists.[1] Neither CLR nor RAMP1 alone can effectively bind CGRP or its antagonists.[1] This underscores the integral role of the CLR/RAMP1 heterodimer in creating the specific conformational and chemical environment necessary for high-affinity ligand binding.
Quantitative Analysis of MK-3207 Binding Affinity
The interaction between MK-3207 and the CGRP receptor has been quantified through various in vitro assays, revealing a high affinity for the human receptor. The binding affinity is significantly impacted by the presence and specific residues of RAMP1.
| Receptor Composition | Assay Type | Parameter | Value (nM) | Reference |
| Human CLR / Human RAMP1 | Radioligand Binding | Ki | 0.024 | [7] |
| Human CLR / Human RAMP1 | cAMP Functional Assay | IC50 | 0.12 | [6][8] |
| Human CLR / Human RAMP1 (in 50% human serum) | cAMP Functional Assay | IC50 | 0.17 | [6] |
| Human CLR / Rat RAMP1 | cAMP Functional Assay | pIC50 = 8.12 ± 0.1 | ~7.59 | [6] |
| Human CLR / Human RAMP1 (W74A mutant) | cAMP Functional Assay | pIC50 = 8.66 ± 0.18 | ~2.19 | [6] |
| Rat CLR / Rat RAMP1 | cAMP Functional Assay | pIC50 = 7.31 ± 0.09 | ~48.98 | [6] |
Table 1: Quantitative data on the binding affinity and functional potency of MK-3207 at the CGRP receptor under various conditions. The pIC50 values were converted to IC50 (nM) for comparison.
As the data in Table 1 illustrates, MK-3207 exhibits potent affinity for the human CGRP receptor. The substitution of human RAMP1 with rat RAMP1 or the mutation of the key Tryptophan-74 residue to Alanine (W74A) leads to a significant, 10- to 40-fold reduction in the potency of MK-3207.[6] This highlights the critical role of specific RAMP1 residues in the high-affinity interaction with MK-3207 and explains the observed species selectivity of the drug.[1][6]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding affinity of MK-3207 to the CGRP receptor.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound (MK-3207) by competing with a radiolabeled ligand for binding to the CGRP receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells or other suitable cell lines stably co-expressing human CLR and RAMP1.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer, often containing a cryoprotectant like sucrose (B13894) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add a constant amount of the prepared cell membranes (e.g., 3-20 µg of protein per well).
-
Add a fixed concentration of a radiolabeled CGRP receptor ligand, such as [3H]MK-3207 or 125I-CGRP.
-
Add varying concentrations of the unlabeled test compound, MK-3207, to compete with the radioligand.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled CGRP receptor ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of MK-3207 to generate a competition curve.
-
Determine the IC50 value (the concentration of MK-3207 that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of MK-3207 to antagonize the CGRP-induced production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the CGRP receptor signaling pathway.
1. Cell Culture and Plating:
-
Culture cells stably or transiently co-expressing human CLR and RAMP1 (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into 96-well or 384-well plates at a suitable density and allow them to adhere and grow, typically for 24 hours.
2. Antagonist Incubation:
-
Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Add varying concentrations of MK-3207 to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.
3. Agonist Stimulation:
-
Add a fixed concentration of CGRP (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells to stimulate cAMP production.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
4. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a LANCE cAMP assay, or an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of MK-3207.
-
Determine the IC50 value, which represents the concentration of MK-3207 that inhibits 50% of the CGRP-induced cAMP production.
-
For competitive antagonists, a Schild analysis can be performed by measuring the rightward shift of the CGRP dose-response curve in the presence of different concentrations of MK-3207 to determine the pA2 value, a measure of antagonist potency.[9]
Visualization of Signaling Pathways and Experimental Workflows
CGRP Receptor Signaling Pathway
CGRP receptor signaling pathway.
Experimental Workflow for Determining MK-3207 Binding Affinity
Experimental workflow for binding affinity determination.
Conclusion
RAMP1 is an indispensable component of the CGRP receptor, playing a direct and critical role in the high-affinity binding of the antagonist MK-3207. The structural integrity of RAMP1, particularly key residues within its extracellular domain, is paramount for the potent interaction and subsequent pharmacological activity of MK-3207. The quantitative data derived from radioligand binding and functional cAMP assays unequivocally demonstrate the profound impact of RAMP1 on the binding affinity of this clinically relevant migraine therapeutic. A thorough understanding of the intricate relationship between RAMP1 and small molecule antagonists is essential for the continued development and optimization of next-generation CGRP receptor-targeted drugs.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 3. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Interaction of MK-3207 with Amylin and Adrenomedullin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological interactions of MK-3207, a potent CGRP receptor antagonist, with amylin and adrenomedullin (B612762) receptors. This document details the binding affinities, functional activities, and the underlying signaling pathways. Furthermore, it outlines the experimental methodologies employed in these characterizations, offering a valuable resource for researchers in pharmacology and drug development.
Quantitative Analysis of MK-3207 Interaction with Amylin and Adrenomedullin Receptors
MK-3207 exhibits a high degree of selectivity for the CGRP receptor. However, its interaction with related receptors, particularly the amylin and adrenomedullin receptor families, has been quantitatively characterized to understand its off-target effects and selectivity profile. The following tables summarize the binding affinities (Ki) of MK-3207 for various human receptor subtypes.
Table 1: Binding Affinity of MK-3207 at Human Amylin Receptor Subtypes
| Receptor Subtype | Composition | Radioligand | Ki (nM) |
| AMY1 | Calcitonin Receptor (CTR) + RAMP1 | 125I-rat amylin | 0.75 ± 0.13[1] |
| AMY3 | Calcitonin Receptor (CTR) + RAMP3 | 125I-rat amylin | 128 ± 25[1] |
Table 2: Binding Affinity of MK-3207 at Human Adrenomedullin Receptor Subtypes
| Receptor Subtype | Composition | Radioligand | Ki (nM) |
| AM1 | Calcitonin Receptor-Like Receptor (CLR) + RAMP2 | 125I-human adrenomedullin | 16,500[1] |
| AM2 | Calcitonin Receptor-Like Receptor (CLR) + RAMP3 | 125I-human adrenomedullin | 156 ± 17[1] |
Table 3: Binding Affinity of MK-3207 at Human CGRP and Calcitonin Receptors for Comparison
| Receptor | Composition | Radioligand | Ki (nM) |
| CGRP | CLR + RAMP1 | 125I-human α-CGRP | 0.024[1] |
| Calcitonin (CT) | CTR | 125I-human calcitonin | 1900 ± 580[1] |
Signaling Pathways
Amylin and adrenomedullin receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). MK-3207 acts as an antagonist at these receptors, blocking the agonist-induced cAMP production.
Figure 1: Amylin and Adrenomedullin Receptor Signaling Pathway and Inhibition by MK-3207.
Experimental Protocols
The quantitative data presented in this guide were primarily generated through competitive radioligand binding assays and cAMP functional assays. The following sections provide detailed methodologies for these key experiments.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for these assays due to their robust growth and high transfection efficiency.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin, and streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression of receptor subunits, HEK293 cells are co-transfected with plasmids encoding the desired receptor components (e.g., CLR and a specific RAMP, or CTR and a specific RAMP) using a suitable transfection reagent like polyethyleneimine (PEI). Assays are typically performed 24-48 hours post-transfection.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (MK-3207) to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation:
-
Transfected HEK293 cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are lysed by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Binding Assay Protocol:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).
-
A fixed concentration of the appropriate radioligand (e.g., 125I-human adrenomedullin for AM receptors, 125I-rat amylin for AMY receptors).
-
Increasing concentrations of the unlabeled competitor (MK-3207).
-
Cell membranes expressing the receptor of interest.
-
-
The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The concentration of MK-3207 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: General workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of MK-3207 to antagonize the agonist-induced production of cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this purpose.
-
Assay Principle (HTRF): The assay is a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP conjugate for binding to a europium cryptate-labeled anti-cAMP antibody. When the cryptate-antibody binds to the d2-cAMP, FRET occurs. Cellular cAMP competes for this binding, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.
-
Assay Protocol (Antagonist Mode):
-
Transfected HEK293 cells are harvested and resuspended in a stimulation buffer.
-
The cell suspension is dispensed into a 384-well plate.
-
Increasing concentrations of the antagonist (MK-3207) are added to the wells, and the plate is pre-incubated for a short period (e.g., 15-30 minutes) at room temperature.
-
A fixed concentration of the appropriate agonist (e.g., human adrenomedullin for AM receptors or rat amylin for AMY receptors) is then added to all wells (except for negative controls) to stimulate cAMP production. The agonist concentration is typically at its EC80 to ensure a robust signal.
-
The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
The detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody in a lysis buffer) are added to each well.
-
The plate is incubated for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the two fluorescence signals is calculated. The concentration of MK-3207 that inhibits 50% of the agonist-induced cAMP production (IC50) is determined from the dose-response curve.
-
Figure 3: General workflow for an HTRF-based cAMP functional assay in antagonist mode.
References
Methodological & Application
Application Notes and Protocols for MK-3207 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3207 Hydrochloride is a potent and highly selective, orally active antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2][3] CGRP is a 37-amino acid neuropeptide that plays a significant role in various physiological processes, including vasodilation and nociceptive transmission, making it a key target in migraine pathophysiology.[1][4] MK-3207 acts by competitively blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade initiated by CGRP binding.[5][6] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on CGRP receptor signaling, cell viability, and apoptosis.
Data Presentation
Table 1: In Vitro Potency and Selectivity of MK-3207
| Parameter | Species | Cell Line/System | Value | Reference |
| Ki | Human | HEK293 cells expressing CGRP receptor | 0.024 nM (24 pM) | [1][2][7] |
| IC50 (cAMP inhibition) | Human | HEK293 cells expressing CGRP receptor | 0.12 nM (120 pM) | [1][2][7] |
| pA2 | Human | HEK293 cells expressing CGRP receptor | 10.3 | [6] |
| Selectivity (Ki) | Human | Adrenomedullin Receptor 1 (AM1) | 16.5 µM | [5] |
| Human | Adrenomedullin Receptor 2 (AM2) | 0.156 µM | [5] | |
| Human | Calcitonin (CT) Receptor | 1.9 µM | [2][5] | |
| Human | Amylin 3 Receptor (AMY3) | 0.128 µM | [5] | |
| Human | Amylin 1 Receptor (AMY1) | 0.750 µM | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step for any in vitro experiment is the proper preparation of the compound stock solution.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Formula Weight: 594.09 g/mol for Hydrochloride salt), dissolve 0.594 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if precipitation occurs.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1][2] When stored at -20°C, it is recommended to use within 1 month; at -80°C, it can be stable for up to 6 months.[1][2]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
CGRP Receptor Functional Assay: cAMP Accumulation Inhibition
This protocol details the measurement of MK-3207's ability to inhibit CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) production in a cell-based assay. Human Embryonic Kidney 293 (HEK293) cells stably expressing the human CGRP receptor (composed of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1)) are a suitable model system.[4][6][8][9][10]
Materials:
-
HEK293 cells stably expressing human CLR and RAMP1
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
Human α-CGRP
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Protocol:
-
Cell Seeding: Seed the HEK293-CGRP receptor cells in poly-D-lysine coated 96-well plates at a density of 50,000-85,000 cells per well.[6] Culture overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer or serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 1 µM).
-
Pre-incubation with Antagonist: The following day, wash the cells once with warm PBS. Add the diluted MK-3207 solutions to the respective wells and pre-incubate for 30 minutes at 37°C.[6]
-
IBMX Addition: Add IBMX (a phosphodiesterase inhibitor) to all wells to a final concentration of 300 µM and incubate for 30 minutes at 37°C.[6] This prevents the degradation of cAMP.
-
CGRP Stimulation: Stimulate the cells by adding a fixed concentration of human α-CGRP (typically the EC80 concentration, e.g., 0.3 nM) to all wells except the negative control.[6] Incubate for 5-15 minutes at 37°C.
-
cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the MK-3207 concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the viability of cells, such as cancer cell lines that may express the CGRP receptor (e.g., Ewing sarcoma cells).[9] A resazurin-based assay (e.g., AlamarBlue) is described here, which measures the metabolic activity of viable cells.
Materials:
-
Target cell line (e.g., A673 Ewing sarcoma cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Resazurin-based cell viability reagent
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MK-3207 (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. A 72-hour incubation has been used to observe effects on Ewing sarcoma cells.[9]
-
Viability Measurement: Add the resazurin-based reagent (typically 10% of the well volume) to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance of the plate using a microplate reader.
-
Data Analysis: Normalize the readings of the treated wells to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the MK-3207 concentration to determine any potential cytotoxic effects.
Apoptosis Assay: Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer cell membrane and membrane integrity.
Materials:
-
Target cell line
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (and controls) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization
Caption: CGRP receptor signaling pathway and the antagonistic action of MK-3207.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. accegen.com [accegen.com]
- 10. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-3207 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of MK-3207, a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist, for experimental use.
Chemical and Physical Properties
MK-3207 is a solid compound, typically appearing as an off-white to light yellow powder.[1] It is crucial to understand its fundamental properties for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₉F₂N₅O₃ | [1][2][3] |
| Molecular Weight | 557.59 g/mol | [1][4][5] |
| CAS Number | 957118-49-9 (free base) | [1][2][3] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥98% | [2] |
Solubility Data
The solubility of MK-3207 is a critical factor in choosing the appropriate solvent for your experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions for in vitro studies. For in vivo experiments, co-solvent systems are often required.
| Solvent | Solubility | Notes |
| DMSO | ≥ 150 mg/mL (269.01 mM) | [1] Use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can decrease solubility.[1][5] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [2] |
| Water | Not Soluble | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.48 mM) | [1] A common vehicle for in vivo administration. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.48 mM) | [1] An alternative vehicle for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.48 mM) | [1] A lipid-based vehicle for in vivo administration. |
Experimental Protocols: Stock Solution Preparation
Protocol 1: High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for subsequent dilution in cell culture media for in vitro assays.
Materials:
-
MK-3207 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of solid MK-3207 to equilibrate to room temperature for at least 60 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of MK-3207 powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.58 mg of MK-3207.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO. For the 10 mM example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use gentle heating or sonication to ensure complete dissolution.[1] Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Working Solution for In Vivo Use (Co-Solvent System)
This protocol outlines the preparation of a working solution for animal studies using a common co-solvent vehicle. It is recommended to prepare this solution fresh on the day of use.[1]
Materials:
-
High-concentration MK-3207 stock solution in DMSO (from Protocol 1)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (Example for a 1 mL final solution):
-
Prepare Initial Mixture: In a sterile tube, add 100 µL of a 25 mg/mL MK-3207 DMSO stock solution.
-
Add PEG300: Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is homogeneous.[1]
-
Add Tween-80: Add 50 µL of Tween-80 and mix again until uniform.[1]
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL.[1] Mix thoroughly. The final concentration will be 2.5 mg/mL.
-
Administration: The working solution is now ready for administration. Use it on the same day it is prepared.
Storage and Stability
Proper storage is critical to maintain the integrity of MK-3207.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | [3] Store in a dry, dark place. Stable for weeks at ambient temperature during shipping.[3] |
| 0-4°C | Short-term (days to weeks) | [3] | |
| Stock Solution in DMSO | -80°C | Up to 6 months | [1] Store under nitrogen if possible.[1] |
| -20°C | Up to 1 month | [1] Avoid repeated freeze-thaw cycles.[1] | |
| In Vivo Working Solution | Room Temperature | Same day use | [1] Should be prepared fresh before each experiment. |
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates the overall process from receiving the solid compound to preparing working solutions for both in vitro and in vivo applications.
Caption: Workflow for preparing MK-3207 solutions.
Signaling Pathway: CGRP Receptor Antagonism
MK-3207 functions by blocking the calcitonin gene-related peptide (CGRP) receptor, thereby inhibiting its downstream signaling, which is implicated in migraine pathophysiology.
Caption: Mechanism of action for MK-3207.
References
Application Notes and Protocols: MK-3207 Dose-Response Curve Analysis in cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3207 is a potent, orally bioavailable, and highly selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] The CGRP receptor is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[2][3] CGRP is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine.[1][2] The binding of CGRP to its receptor, which is coupled to the Gαs protein, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5][6] MK-3207 exerts its therapeutic effect by competitively blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade that contributes to migraine pathogenesis.[7][8]
These application notes provide a detailed protocol for performing a dose-response curve analysis of MK-3207 in a cAMP assay to determine its potency and efficacy as a CGRP receptor antagonist.
Data Presentation: In Vitro Pharmacology of MK-3207
The following tables summarize the key in vitro pharmacological parameters of MK-3207.
Table 1: In Vitro Potency and Affinity of MK-3207
| Parameter | Value | Cell Line | Species | Reference(s) |
| IC₅₀ | 0.12 nM | HEK293 cells expressing human CLR/RAMP1 | Human | [2][7][9] |
| IC₅₀ (in 50% human serum) | 0.17 nM | HEK293 cells expressing human CLR/RAMP1 | Human | [2][7] |
| Kᵢ | 0.024 nM (24 pM) | Membranes from HEK293 cells expressing human CLR/RAMP1 | Human | [2][9][10] |
| pA₂ | 10.3 | HEK293 cells expressing human CLR/RAMP1 | Human | [7] |
Table 2: Selectivity Profile of MK-3207
| Receptor | Kᵢ (µM) | Reference(s) |
| Adrenomedullin Receptor 1 (AM₁) | 16.5 | [10] |
| Adrenomedullin Receptor 2 (AM₂) | 0.156 | [10] |
| Calcitonin (CT) Receptor | 1.9 | [10] |
| Amylin 3 Receptor (AMY₃) | 0.128 | [10] |
| Amylin 1 Receptor (AMY₁) | 0.00075 (750 pM) | [10] |
Signaling Pathway and Experimental Workflow
CGRP Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CGRP receptor and the mechanism of action of MK-3207.
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CGRP cellular pathway [pfocr.wikipathways.org]
- 5. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variable CGRP family peptide signaling durations and the structural determinants thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. CGRP Receptor Antagonists in the Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for [3H]MK-3207 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritiated [3H]MK-3207 is a high-affinity, selective antagonist for the Calcitonin Gene-Related Peptide (CGRP) receptor, making it an invaluable tool for researchers studying the role of CGRP in various physiological and pathological processes, particularly in the context of migraine.[1][2] These application notes provide detailed protocols for utilizing [3H]MK-3207 in radioligand binding assays to characterize the CGRP receptor, including saturation, competition, and kinetic experiments.
The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[3] Its activation by CGRP primarily leads to the stimulation of adenylyl cyclase via a Gs protein-coupled pathway, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling cascade is a key target for the development of novel therapeutics for migraine.
Quantitative Data Summary
The following tables summarize the binding and functional data for MK-3207 and other notable CGRP receptor antagonists.
Table 1: Binding Affinity and Functional Potency of MK-3207
| Parameter | Species | Value | Reference |
| Ki | Human | 0.024 nM | [1][2] |
| Rhesus Monkey | 0.024 nM | [1] | |
| Kd | Human | 0.06 nM | [1] |
| IC50 (cAMP) | Human | 0.12 nM | [2] |
| koff | Human | 0.012 min⁻¹ | [1] |
| t1/2 | Human | 59 min | [1] |
Table 2: Comparative Binding Affinities of CGRP Receptor Antagonists
| Compound | Species | Ki (nM) | Reference |
| MK-3207 | Human | 0.024 | [1][2] |
| Olcegepant | Human | 0.014 | [4] |
| Telcagepant | Human | 0.77 | [5] |
CGRP Receptor Signaling Pathway
The binding of CGRP to its receptor initiates a signaling cascade that plays a crucial role in vasodilation and nociception. The primary pathway involves the activation of Gαs, leading to cAMP production.
Experimental Protocols
The following are detailed protocols for performing radioligand binding assays using [3H]MK-3207 with cell membranes expressing the human CGRP receptor. These protocols are designed for a 96-well filtration format.
Membrane Preparation
This protocol describes the preparation of cell membranes from cultured cells overexpressing the CGRP receptor.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail.
-
Final Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Cryoprotectant Buffer: Final Assay Buffer with 10% sucrose.
Procedure:
-
Harvest cultured cells expressing the CGRP receptor.
-
Homogenize the cells in 20 volumes of cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in Cryoprotectant Buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]MK-3207.
Materials:
-
[3H]MK-3207
-
Unlabeled MK-3207 (for non-specific binding)
-
Membrane preparation
-
Final Assay Buffer
-
96-well filtration plates (e.g., GF/C filters pre-soaked in 0.3% PEI)
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of [3H]MK-3207 in Final Assay Buffer (e.g., 8 concentrations from 0.01 to 10 nM).
-
In a 96-well plate, add in the following order:
-
50 µL of Final Assay Buffer (for total binding) or 50 µL of a high concentration of unlabeled MK-3207 (e.g., 10 µM) (for non-specific binding).
-
50 µL of the appropriate [3H]MK-3207 dilution.
-
150 µL of the membrane preparation (3-20 µg protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration onto the pre-soaked 96-well filtration plate.
-
Wash the filters four times with ice-cold Final Assay Buffer.
-
Dry the filters for 30 minutes at 50°C.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [3H]MK-3207.
-
Plot specific binding (in fmol/mg protein) against the concentration of [3H]MK-3207.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
Competitive Binding Assay
This assay determines the inhibitory constant (Ki) of unlabeled compounds that compete with [3H]MK-3207 for binding to the CGRP receptor.
Materials:
-
[3H]MK-3207 (at a fixed concentration, typically at or below its Kd)
-
Unlabeled competitor compounds (serial dilutions)
-
Membrane preparation
-
Final Assay Buffer
-
96-well filtration plates
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in Final Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of the appropriate competitor dilution.
-
50 µL of [3H]MK-3207 at a fixed concentration (e.g., 0.1 nM).
-
150 µL of the membrane preparation (3-20 µg protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration and wash as described for the saturation assay.
-
Dry the filters and count the radioactivity.
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]MK-3207 used and Kd is its equilibrium dissociation constant determined from the saturation assay.[6]
Kinetic Binding Assay
This assay determines the association (kon) and dissociation (koff) rate constants of [3H]MK-3207.
Association Assay (kon):
-
In a 96-well plate, add 150 µL of membrane preparation to each well.
-
Initiate the binding reaction by adding 50 µL of [3H]MK-3207 at a fixed concentration.
-
Incubate the plate at 30°C with gentle agitation.
-
At various time points, terminate the reaction in replicate wells by vacuum filtration and washing.
-
Count the radioactivity for each time point.
-
Plot specific binding against time and fit the data to an association kinetics model to determine the observed rate constant (kobs). The kon can then be calculated.
Dissociation Assay (koff):
-
Pre-incubate the membrane preparation with [3H]MK-3207 at a fixed concentration for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
Initiate dissociation by adding a high concentration of unlabeled MK-3207 (e.g., 10 µM) to all wells.
-
At various time points, terminate the reaction in replicate wells by vacuum filtration and washing.
-
Count the remaining radioactivity at each time point.
-
Plot the natural logarithm of the percentage of specific binding remaining against time. The slope of the resulting line is equal to -koff. The half-life (t1/2) of dissociation can be calculated as ln(2)/koff.
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Experimental Design for MK-3207 in Rhesus Monkeys
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3207 is a potent, orally bioavailable, and selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] CGRP is a neuropeptide implicated in the pathophysiology of migraine through its role in vasodilation and pain signal transmission.[1][4] MK-3207 has demonstrated high affinity for the human and rhesus monkey CGRP receptors, making the rhesus monkey an appropriate translational species for preclinical in vivo evaluation.[2] Due to species selectivity, where MK-3207 shows lower affinity for canine and rodent CGRP receptors, in vivo studies in rhesus monkeys are critical for characterizing its pharmacokinetic and pharmacodynamic properties.[2]
These application notes provide a detailed framework for the in vivo experimental design of MK-3207 in rhesus monkeys, focusing on pharmacokinetics, pharmacodynamics, and central nervous system (CNS) penetrability.
CGRP Signaling Pathway
The following diagram illustrates the simplified signaling pathway of CGRP and the mechanism of action of MK-3207.
Data Presentation
Table 1: In Vitro Potency of MK-3207
| Assay | Species | Parameter | Value |
| Radioligand Binding | Human | Ki | 0.024 nM[2] |
| Radioligand Binding | Rhesus Monkey | Ki | 0.024 nM[2] |
| Functional Assay (cAMP) | Human | IC50 | 0.12 nM[1] |
| Functional Assay (cAMP + HS) | Human | IC50 | 0.17 nM[1] |
HS: Human Serum
Table 2: Pharmacokinetic Parameters of MK-3207 in Rhesus Monkeys
| Parameter | Route | Dose | Value |
| Bioavailability (F) | Oral | 2 mg/kg | 9%[1] |
| Bioavailability (F) | Oral | 20 mg/kg | 41%[1] |
| Clearance (Cl) | IV | 0.5 mg/kg | 15 mL/min/kg[1] |
| Volume of Distribution (Vdss) | IV | 0.5 mg/kg | 1.7 L/kg[1] |
| Half-life (t1/2) | IV | 0.5 mg/kg | 3.5 h[1] |
| CSF/Plasma Ratio | Oral | 10 mg/kg | 2-3%[2] |
Table 3: In Vivo Pharmacodynamic Potency of MK-3207 in Rhesus Monkeys
| Model | Parameter | Plasma Concentration |
| Capsaicin-Induced Dermal Vasodilation | EC50 | 0.8 nM[2] |
| Capsaicin-Induced Dermal Vasodilation | EC90 | 7 nM[2] |
Experimental Protocols
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of MK-3207 in rhesus monkeys following intravenous and oral administration.
Experimental Workflow:
Methodology:
-
Animal Model: Adult male or female rhesus monkeys (Macaca mulatta) weighing 4-8 kg. Animals should be acclimatized to the facility for a minimum of two weeks before the study.
-
Housing: Monkeys should be housed individually in stainless steel cages in a climate-controlled room with a 12-hour light/dark cycle. Water should be available ad libitum, and a standard primate diet should be provided.
-
Dosing:
-
Intravenous (IV): A single bolus injection of MK-3207 (e.g., 0.5 mg/kg) dissolved in a suitable vehicle like dimethyl sulfoxide (B87167) (DMSO) should be administered via a saphenous vein.
-
Oral (PO): MK-3207 should be administered via oral gavage at doses such as 2 mg/kg and 20 mg/kg, formulated as a suspension in 1% methocel.[1] Animals should be fasted overnight prior to oral dosing.
-
-
Blood Sampling: Approximately 1 mL of blood should be collected from a peripheral vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Blood samples should be centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate plasma. The plasma supernatant should be transferred to labeled cryovials and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of MK-3207 should be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and oral bioavailability) should be calculated using non-compartmental analysis with appropriate software.
Pharmacodynamic (PD) Study: Capsaicin-Induced Dermal Vasodilation (CIDV)
Objective: To assess the in vivo potency of MK-3207 in blocking CGRP receptor-mediated vasodilation.
Methodology:
-
Animal Preparation: Rhesus monkeys should be anesthetized for the duration of the procedure. The forearm area should be shaved to allow for clear imaging.
-
Baseline Measurement: A baseline dermal blood flow (DBF) measurement of the forearm skin should be taken using a laser Doppler imager.
-
Capsaicin (B1668287) Application: A solution of capsaicin (e.g., 100 µg in a small volume) is applied topically to a defined area on the forearm.[5]
-
DBF Measurement: Dermal blood flow is measured continuously or at frequent intervals for a set period (e.g., 30-45 minutes) after capsaicin application to capture the peak vasodilatory response.[5]
-
MK-3207 Administration: MK-3207 is administered intravenously at various doses (e.g., 0.3, 0.6, 2.1, 9.1, 21.2, 60.6 µg/kg) prior to a subsequent capsaicin challenge.[3]
-
Post-treatment CIDV: The capsaicin challenge and DBF measurements are repeated after MK-3207 administration.
-
Data Analysis: The percentage inhibition of the capsaicin-induced increase in DBF by MK-3207 is calculated. The plasma concentrations of MK-3207 at the time of the capsaicin challenge are correlated with the degree of inhibition to determine the EC50 and EC90 values.[2]
Central Nervous System (CNS) Penetrability Study
Objective: To determine the extent of MK-3207 entry into the CNS.
Methodology:
-
Animal Model: Rhesus monkeys with chronically implanted catheters in the cisterna magna for cerebrospinal fluid (CSF) collection are ideal.[2] If not available, acute CSF collection can be performed under anesthesia.
-
Dosing: MK-3207 is administered orally at a specified dose (e.g., 10 mg/kg).[3]
-
CSF and Blood Sampling: At a time point corresponding to the peak plasma concentration (Tmax) determined from the PK study, simultaneous samples of CSF and blood are collected.
-
Sample Processing: Blood is processed to obtain plasma as described in the PK protocol. CSF samples should be centrifuged to remove any cellular debris and stored at -80°C.
-
Bioanalysis: The concentrations of MK-3207 in both plasma and CSF are determined by LC-MS/MS.
-
Data Analysis: The CSF/plasma ratio is calculated to provide an index of CNS penetrability.[2]
CGRP Receptor Occupancy Study using Positron Emission Tomography (PET)
Objective: To visualize and quantify the occupancy of CGRP receptors in the brain by MK-3207.
Methodology:
-
PET Tracer: A suitable PET tracer for the CGRP receptor, such as [11C]MK-4232, should be used.[6][7]
-
Baseline Scan: A baseline PET scan is performed on an anesthetized rhesus monkey following the injection of the radiotracer to determine the initial distribution and binding of the tracer to CGRP receptors in the brain.[6]
-
MK-3207 Administration: A blocking dose of MK-3207 is administered intravenously.
-
Post-treatment Scan: A second PET scan is conducted after the administration of MK-3207 and injection of the radiotracer to measure the displacement of the tracer from the CGRP receptors.
-
Image Analysis: PET images from the baseline and post-treatment scans are co-registered with an anatomical MRI for region-of-interest analysis. The reduction in tracer binding in specific brain regions (e.g., cerebellum, brainstem) is used to calculate the percentage of CGRP receptor occupancy by MK-3207.[2][6]
-
Blood Sampling: Arterial blood samples should be collected throughout the PET scans to determine the plasma concentration of the radiotracer and MK-3207.
Conclusion
The in vivo experimental designs detailed in these application notes provide a comprehensive framework for the preclinical evaluation of MK-3207 in rhesus monkeys. These studies are essential for understanding the pharmacokinetic profile, confirming the pharmacodynamic activity, and assessing the CNS penetrability of this CGRP receptor antagonist, thereby supporting its further development as a potential therapeutic for migraine.
References
- 1. An alternative method of chronic cerebrospinal fluid collection via the cisterna magna in conscious rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Collection of Cerebrospinal Fluid from Rhesus Macaques (Macaca mulatta) with Cisterna Magna Ports: Update on Refinements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved technique for cerebrospinal fluid collection of cisterna magna in Rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of anti-migraine therapeutics using the capsaicin-induced dermal blood flow model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-3207 in Studying Neurogenic Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenic inflammation is a complex physiological process characterized by vasodilation, plasma protein extravasation, and mast cell degranulation, driven by the release of neuropeptides from activated sensory nerve endings.[1] Calcitonin gene-related peptide (CGRP) is a key neuropeptide implicated in the pathophysiology of neurogenic inflammation and has been a significant target for therapeutic intervention, particularly in migraine.[2][3] MK-3207 is a potent, orally bioavailable, and highly selective antagonist of the CGRP receptor, making it an invaluable tool for studying the role of CGRP in neurogenic inflammation models.[4][5] These application notes provide detailed information and protocols for utilizing MK-3207 in preclinical research settings.
Mechanism of Action
MK-3207 is a non-peptide small molecule that exhibits high affinity and specificity for the human and rhesus monkey CGRP receptors.[4][6] It acts as a competitive antagonist, blocking the binding of CGRP to its receptor complex, which consists of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4][7] By inhibiting CGRP signaling, MK-3207 effectively attenuates the downstream effects of CGRP, including the potent vasodilation that is a hallmark of neurogenic inflammation.[4][8]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological properties of MK-3207, facilitating its application in experimental design.
Table 1: In Vitro Activity of MK-3207
| Parameter | Species | Value | Reference |
| Ki | Human & Rhesus Monkey | 0.024 nM | [4][6] |
| IC50 (cAMP assay) | Human | 0.12 nM | [4][9] |
| KD ([3H]MK-3207 binding) | Human | 0.06 nM | [4][6] |
| Binding Half-life (t1/2) | Human | 59 min | [4][6] |
| Species Selectivity | ~400-fold higher affinity for human/rhesus vs. rat/canine | [4] |
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties of MK-3207 in Rhesus Monkeys
| Parameter | Value | Reference |
| EC50 (Capsaicin-induced dermal vasodilation) | 0.8 nM (plasma concentration) | [4][6] |
| EC90 (Capsaicin-induced dermal vasodilation) | 7 nM (plasma concentration) | [4][6] |
| Oral Bioavailability | 41% | [4] |
| Intravenous Half-life | 1.5 h | [4] |
| CSF/Plasma Ratio | 2-3% | [4][6] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: CGRP signaling pathway in neurogenic vasodilation and the inhibitory action of MK-3207.
Caption: Experimental workflow for studying MK-3207 in a neurogenic inflammation model.
Experimental Protocols
The following protocols are based on the methodologies described in the literature for studying CGRP receptor antagonists in models of neurogenic inflammation.[4]
In Vitro: CGRP-Induced cAMP Accumulation Assay
This assay determines the functional potency of MK-3207 in inhibiting CGRP-induced signaling.
Materials:
-
HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Human α-CGRP
-
MK-3207
-
cAMP assay kit (e.g., HTRF or LANCE)
Procedure:
-
Cell Culture: Culture the CGRP receptor-expressing HEK293 cells to ~80-90% confluency.
-
Cell Plating: Harvest and seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of MK-3207 in assay buffer.
-
Antagonist Incubation: Add the diluted MK-3207 or vehicle to the cells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.[9]
-
Agonist Stimulation: Add a fixed concentration of human α-CGRP (e.g., EC80 concentration) to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP response against the concentration of MK-3207 and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo: Capsaicin-Induced Dermal Vasodilation in Rhesus Monkeys
This model assesses the in vivo efficacy of MK-3207 in a relevant neurogenic inflammation model.[4][6]
Materials:
-
Adult rhesus monkeys
-
MK-3207 formulated for oral or intravenous administration
-
Capsaicin (B1668287) solution (e.g., in 70% ethanol)
-
Laser Doppler imaging system
-
Anesthesia (as per institutional guidelines)
Procedure:
-
Animal Preparation: Anesthetize the rhesus monkeys and place them in a prone position. Shave the forearm area for capsaicin application and laser Doppler imaging.
-
Baseline Measurement: Obtain baseline dermal blood flow measurements using the laser Doppler imaging system.
-
Drug Administration: Administer MK-3207 or vehicle via the desired route (e.g., oral gavage or intravenous infusion).[4][9]
-
Induction of Vasodilation: At a specified time post-drug administration, topically apply capsaicin to a defined area on the forearm to induce neurogenic vasodilation.[4]
-
Blood Flow Measurement: Continuously or intermittently measure the changes in dermal blood flow over time using the laser Doppler imaging system.
-
Pharmacokinetic Sampling: Collect blood samples at various time points to determine the plasma concentration of MK-3207.
-
Data Analysis: Calculate the percent inhibition of the capsaicin-induced increase in dermal blood flow at different plasma concentrations of MK-3207. Determine the EC50 and Emax values by fitting the concentration-response data to an appropriate pharmacological model.[4][10]
Conclusion
MK-3207 is a highly potent and selective CGRP receptor antagonist that serves as an excellent pharmacological tool for investigating the role of CGRP in neurogenic inflammation. The data and protocols provided herein offer a comprehensive guide for researchers to effectively design and execute experiments using MK-3207 in both in vitro and in vivo settings. Due to its species selectivity, it is crucial to use appropriate animal models, such as non-human primates, to accurately assess its in vivo efficacy.[4] Careful consideration of the experimental design and adherence to established protocols will ensure the generation of robust and reproducible data in the study of neurogenic inflammation.
References
- 1. Calcitonin gene-related peptide in migraine: intersection of peripheral inflammation and central modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin Gene-Related Peptide (CGRP) and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols: Capsaicin-Induced Dermal Vasodilation Assay with MK-3207
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The capsaicin-induced dermal vasodilation (CIDV) assay is a valuable in vivo pharmacodynamic model used to assess the target engagement of compounds that modulate the calcitonin gene-related peptide (CGRP) signaling pathway.[1][2][3][4][5][6] Topical application of capsaicin (B1668287), the pungent component of chili peppers, activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on peripheral sensory nerves.[1][2][6][7] This activation triggers the local release of vasoactive neuropeptides, predominantly CGRP, leading to localized vasodilation and a measurable increase in dermal blood flow.[1][2][8] This neurogenic inflammation response is largely dependent on CGRP, making the CIDV assay a specific and relevant tool for evaluating the in vivo potency of CGRP receptor antagonists.[1][2][8][9]
MK-3207 is a potent, selective, and orally bioavailable CGRP receptor antagonist that has been evaluated for the acute treatment of migraine.[1][2][10] The CIDV model has been instrumental in the clinical development of MK-3207, providing a quantitative measure of its ability to block CGRP-mediated vasodilation and aiding in dose selection for clinical trials.[1][2][3][5]
These application notes provide a detailed protocol for the CIDV assay in human subjects, summarize the quantitative data for MK-3207, and illustrate the key signaling pathways and experimental workflow.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for MK-3207, with comparative data for telcagepant (B1682995) (MK-0974), another CGRP receptor antagonist.
Table 1: In Vitro Potency of CGRP Receptor Antagonists
| Compound | Target | Ki (nM) | Reference |
| MK-3207 | Human CGRP Receptor | 0.02 | [1] |
| Telcagepant (MK-0974) | Human CGRP Receptor | 0.8 | [1] |
Table 2: In Vivo Potency in Capsaicin-Induced Dermal Vasodilation (CIDV) Assay
| Compound | Species | EC50 (nM) | EC90 (nM) | Reference |
| MK-3207 | Human | 1.59 | Not Reported | [1][3][5][9] |
| Telcagepant (MK-0974) | Human | ~100 | Not Reported | [1] |
| MK-3207 | Rhesus Monkey | Not Reported | 7 | [10] |
| Telcagepant (MK-0974) | Rhesus Monkey | Not Reported | 994 | [10] |
EC50: The plasma concentration required to inhibit 50% of the capsaicin-induced dermal vasodilation response. EC90: The plasma concentration that inhibited 90% of the CIDV response.
Table 3: Clinical Dose-Response Prediction for MK-3207 in CIDV Assay
| Predicted Outcome | Required Dose of MK-3207 | Reference |
| Attainment of peripheral CIDV response correlated with 2-hour clinical efficacy | 20 mg | [1][3] |
| Plateau of dose-response | 40-100 mg | [1][3] |
Experimental Protocols
Human Capsaicin-Induced Dermal Vasodilation (CIDV) Assay
This protocol is based on studies evaluating CGRP receptor antagonists in healthy volunteers.[1][2][11]
1. Study Design:
-
Type: Randomized, double-blind, placebo-controlled, crossover study.[1][11]
-
Subjects: Healthy male and female subjects, typically aged 18-45 years.
-
Ethical Considerations: The study protocol must be reviewed and approved by an institutional review board or independent ethics committee. All subjects must provide written informed consent.
2. Materials and Reagents:
-
MK-3207 or other CGRP receptor antagonist (and matching placebo) for oral administration.
-
Capsaicin solution (e.g., 300 µg/20 µL and 1000 µg/20 µL in a vehicle of ethanol:polysorbate 20:water [3:3:4]).[1]
-
10 mm rubber 'O' rings.
-
Laser Doppler Perfusion Imager (LDPI).
3. Experimental Procedure:
-
Screening: Subjects undergo a baseline laser Doppler scan to measure basal dermal blood flow. A test application of capsaicin may be performed to ensure responsiveness.[1]
-
Dosing: Subjects receive a single oral dose of MK-3207 or placebo in a crossover design with a sufficient washout period between treatments.
-
Capsaicin Application:
-
At predetermined time points post-dose (e.g., timed to coincide with the anticipated tmax of the drug), 10 mm rubber 'O' rings are placed on the volar surface of each forearm.[1]
-
Two different doses of capsaicin solution (e.g., 300 µg and 1000 µg in a 20 µL volume) are applied within the 'O' rings.[1] A placebo vehicle should also be applied at a control site.
-
Applications are typically randomized by arm and site to minimize bias.
-
-
Dermal Blood Flow Measurement:
-
Dermal blood flow is quantified using a Laser Doppler Perfusion Imager.
-
Measurements are taken at baseline (pre-capsaicin application) and at regular intervals for a set duration after capsaicin application (e.g., up to 45-60 minutes). The peak response is often observed around 30 minutes post-application.[1][2]
-
The LDPI scanner measures blood flow in arbitrary perfusion units. The area of vasodilation (flare) is also recorded.
-
-
Data Analysis:
-
The primary endpoint is the change in dermal blood flow from baseline.
-
The inhibition of the capsaicin-induced increase in dermal blood flow by MK-3207 compared to placebo is calculated.
-
A pharmacokinetic/pharmacodynamic (PK/PD) model is used to correlate plasma concentrations of MK-3207 with the observed inhibition of dermal vasodilation to determine the EC50.[1][3]
-
Visualizations
Signaling Pathway of Capsaicin-Induced Dermal Vasodilation
Caption: Signaling pathway of capsaicin-induced vasodilation and MK-3207 inhibition.
Experimental Workflow for the CIDV Assay
Caption: Experimental workflow for the human CIDV assay.
References
- 1. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of anti-migraine therapeutics using the capsaicin-induced dermal blood flow model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Capsaicin-Induced Dermal Blood Flow Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC-MS Quantification of MK-3207
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3207 is a potent, orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] CGRP is a 37-amino acid neuropeptide implicated in the pathophysiology of migraine.[1][4] By blocking the CGRP receptor, MK-3207 has been investigated as an acute treatment for migraine.[2][3] Accurate and precise quantification of MK-3207 in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This document provides a detailed application note and protocol for the analysis of MK-3207 using a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.
Physicochemical Properties of MK-3207
A thorough understanding of the physicochemical properties of MK-3207 is essential for analytical method development.
| Property | Value | Reference |
| Chemical Formula | C₃₁H₂₉F₂N₅O₃ | [5] |
| Molecular Weight | 557.6 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [5] |
Signaling Pathway of CGRP Receptor Antagonism
MK-3207 exerts its therapeutic effect by blocking the CGRP signaling pathway, which is a key player in migraine pathogenesis. The following diagram illustrates the mechanism of action.
References
- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. caymanchem.com [caymanchem.com]
Application Note & Protocol: Functional Characterization of the CGRP Receptor Antagonist MK-3207 Using a cAMP Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine.[1][2] The CGRP receptor, a G-protein coupled receptor (GPCR), is the primary target for a class of drugs known as CGRP receptor antagonists.[3] Upon binding of its endogenous ligand, CGRP, the receptor couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase, which then catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This signaling cascade is a key mechanism in mediating vasodilation and pain signal transmission associated with migraines.
MK-3207 is a potent, orally active, and selective CGRP receptor antagonist.[1][6][7][8] It has been shown to potently block CGRP-induced cAMP production in cell-based assays, demonstrating its utility in the acute treatment of migraine.[2][6] This document provides a detailed protocol for a functional assay to determine the potency of MK-3207 by measuring its ability to inhibit agonist-stimulated cAMP production in cells expressing the human CGRP receptor. The protocol is based on the widely used Homogeneous Time-Resolved Fluorescence (HTRF®) competitive immunoassay format.
Assay Principle
This assay quantifies the intracellular cAMP concentration following receptor stimulation and inhibition. In a cell line stably expressing the human CGRP receptor, a CGRP agonist is used to stimulate the Gs-coupled pathway, leading to an increase in intracellular cAMP.
The potency of the antagonist, MK-3207, is determined by its ability to inhibit this agonist-induced cAMP production. Cells are pre-incubated with varying concentrations of MK-3207 before being stimulated with a fixed concentration of a CGRP agonist (e.g., human α-CGRP).
The accumulated cAMP is measured using an HTRF® competitive immunoassay.[9][10] After cell lysis, cAMP produced by the cells competes with a stable cAMP analog labeled with a fluorescent acceptor (e.g., d2) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). When the donor and acceptor are in close proximity (i.e., the antibody binds the labeled cAMP), Förster Resonance Energy Transfer (FRET) occurs. An increase in intracellular cAMP from the cells displaces the labeled cAMP from the antibody, leading to a decrease in the FRET signal.[11] Therefore, the HTRF® signal is inversely proportional to the intracellular cAMP concentration.
Signaling Pathway Diagram
Caption: CGRP receptor signaling pathway leading to cAMP production.
Materials and Reagents
| Item | Supplier Example | Notes |
| Cell Line | ATCC / In-house | HEK293 cells stably expressing the human CGRP receptor.[6] |
| Culture Medium | Gibco | DMEM, high glucose, GlutaMAX™, pyruvate |
| Supplements | Gibco | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 500 µg/mL G418 |
| Assay Plates | Greiner Bio-One | 384-well, low-volume, white, solid bottom |
| MK-3207 | MedChemExpress | Prepare stock in 100% DMSO. |
| Human α-CGRP (Agonist) | Tocris Bioscience | Prepare stock in sterile water or PBS with 0.1% BSA. |
| cAMP Assay Kit | Revvity / Cisbio | HTRF® cAMP HiRange Kit or similar.[10] |
| Phosphodiesterase (PDE) Inhibitor | Sigma-Aldrich | IBMX (3-isobutyl-1-methylxanthine). |
| Cell Detachment Solution | Gibco | TrypLE™ Express or equivalent. |
| Reagent-grade Water | --- | --- |
| DMSO | Sigma-Aldrich | ACS grade or higher. |
| Equipment | --- | --- |
| Plate Reader | BMG LABTECH / Molecular Devices | HTRF®-certified reader with dual-wavelength detection (e.g., 620 nm and 665 nm). |
| Cell Culture Incubator | --- | 37°C, 5% CO₂, humidified. |
| Multichannel Pipettes | --- | --- |
| Automated Liquid Handler | --- | Recommended for high-throughput applications. |
Experimental Protocol
Cell Culture and Seeding
-
Culture HEK293-hCGRP cells in complete culture medium (DMEM + 10% FBS + 1% Pen-Strep + G418) in a T75 flask at 37°C and 5% CO₂.
-
When cells reach 80-90% confluency, wash with PBS and detach using TrypLE™ Express.
-
Resuspend cells in assay buffer (e.g., HBSS or PBS with 0.1% BSA and 0.5 mM IBMX).
-
Count cells and adjust the density to 2.5 x 10⁵ cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well assay plate (2,500 cells/well).
Compound Preparation
-
Antagonist (MK-3207): Prepare a serial dilution series of MK-3207 in assay buffer containing a constant percentage of DMSO (e.g., 0.5%). A typical concentration range would be from 1 µM down to 10 pM (11-point, 1:3 dilution series). These solutions should be prepared at 2x the final desired concentration.
-
Agonist (α-CGRP): Prepare a solution of α-CGRP in assay buffer at 2x its EC₈₀ concentration. The EC₈₀ (the concentration that gives 80% of the maximal response) should be determined beforehand in an agonist-only dose-response experiment.
-
Controls: Prepare assay buffer with 0.5% DMSO for "vehicle" (100% stimulation) controls and assay buffer alone for "basal" (0% stimulation) controls.
Assay Procedure
-
Antagonist Addition: Add 10 µL of the 2x MK-3207 serial dilutions or vehicle control to the appropriate wells containing cells.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add 10 µL of the 2x α-CGRP (EC₈₀) solution to all wells except the "basal" control wells. Add 10 µL of assay buffer to the "basal" wells.
-
Stimulation Incubation: Cover the plate and incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection:
-
Prepare the HTRF® detection reagents according to the manufacturer's instructions.[9] This typically involves mixing the anti-cAMP Cryptate and cAMP-d2 reagents in the provided lysis buffer.
-
Add 10 µL of the prepared detection mix to each well.
-
-
Final Incubation: Cover the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Plate Reading: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the MK-3207 cAMP antagonist assay.
Data Analysis and Presentation
Calculations
-
HTRF® Ratio: Calculate the emission ratio for each well:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Normalization (% Inhibition):
-
The "vehicle" control (agonist stimulation, no antagonist) represents 0% inhibition.
-
The "basal" control (no agonist, no antagonist) represents 100% inhibition.
-
Normalize the data using the following formula: % Inhibition = 100 * (Ratio_vehicle - Ratio_sample) / (Ratio_vehicle - Ratio_basal)
-
-
IC₅₀ Determination:
Data Presentation Tables
Table 1: Raw HTRF® Data Example
| [MK-3207] (nM) | Replicate 1 (Ratio) | Replicate 2 (Ratio) | Replicate 3 (Ratio) | Mean Ratio | Std. Dev. |
|---|---|---|---|---|---|
| Vehicle (0) | 1850 | 1890 | 1875 | 1872 | 20.2 |
| 0.01 | 1920 | 1905 | 1935 | 1920 | 15.0 |
| 0.1 | 2550 | 2610 | 2585 | 2582 | 30.1 |
| 1 | 3850 | 3800 | 3825 | 3825 | 25.0 |
| 10 | 4400 | 4450 | 4410 | 4420 | 26.5 |
| 100 | 4510 | 4490 | 4505 | 4502 | 10.4 |
| Basal Control | 4500 | 4525 | 4480 | 4502 | 22.5 |
Table 2: Analyzed Potency Data
| Compound | Target | Assay Type | IC₅₀ (nM) | Hill Slope | R² |
|---|---|---|---|---|---|
| MK-3207 | Human CGRP Receptor | cAMP Antagonist | 0.12[2][6] | ~1.0 | >0.98 |
| Reference Antagonist | Human CGRP Receptor | cAMP Antagonist | Value | Value | Value |
Conclusion
This protocol provides a robust and reproducible method for determining the functional antagonist potency of MK-3207 at the human CGRP receptor. By quantifying the inhibition of agonist-stimulated cAMP production, researchers can accurately characterize MK-3207 and other potential CGRP receptor antagonists. The use of an HTRF®-based assay format ensures high sensitivity, a large assay window, and suitability for high-throughput screening applications in drug discovery and development.
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGRP cellular pathway [pfocr.wikipathways.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apexbt.com [apexbt.com]
- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Notes: Optimizing HEK293 Cells for CGRP Receptor Antagonist Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that has been identified as a key mediator in the pathophysiology of migraine.[1] It is a potent vasodilator and is involved in nociceptive transmission.[2] The CGRP receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of the Calcitonin Receptor-Like Receptor (CLR), a seven-transmembrane protein, and a single-transmembrane domain protein called Receptor Activity-Modifying Protein 1 (RAMP1).[3][4] For functional G-protein coupling, a third component, the Receptor Component Protein (RCP), is also required.[3][5] Upon CGRP binding, the receptor complex primarily couples to the Gαs subunit, activating adenylyl cyclase, which in turn elevates intracellular cyclic AMP (cAMP) levels.[6][7][8] This signaling cascade makes the CGRP receptor an attractive target for therapeutic intervention in migraine.[9]
Human Embryonic Kidney 293 (HEK293) cells are a robust and widely used platform for studying GPCRs and for high-throughput screening (HTS) of potential antagonists.[10][11] Their high transfection efficiency and the fact that they do not endogenously express functional levels of RAMPs make them an ideal "blank slate" for the heterologous co-expression of CLR and RAMP1 to reconstitute a functional CGRP receptor system.[6][12] These application notes provide detailed protocols for optimizing HEK293 cells for the screening and characterization of CGRP receptor antagonists.
CGRP Receptor Signaling Pathway
The canonical signaling pathway for the CGRP receptor involves the activation of Gαs, leading to cAMP production.[9] Antagonists block this pathway by preventing CGRP from binding to and activating the receptor.
Optimizing the HEK293 Cell System
Successful screening requires a robust and reproducible cellular assay. Optimization involves selecting the appropriate cell line strategy and fine-tuning expression and culture conditions.
1. Cell Line Strategy: Transient vs. Stable Expression
-
Transient Transfection: Offers speed and flexibility for initial studies and testing of new constructs. It is suitable for smaller-scale screens. However, it can suffer from well-to-well variability in expression levels.
-
Stable Transfection: Involves integrating the receptor genes into the host cell genome, ensuring consistent expression over many passages.[13] This is the preferred method for large-scale HTS campaigns due to its high reproducibility. Several commercial vendors offer pre-made stable HEK293 cell lines expressing the CGRP receptor and often include a reporter system like CRE-luciferase.[7][14][15]
2. General Cell Culture and Transfection Parameters
The following table summarizes recommended starting conditions for culturing and transfecting HEK293 cells for CGRP receptor expression. These parameters should be optimized for your specific cell line variant and transfection reagent.
| Parameter | Recommendation | Notes |
| Culture Medium | DMEM or MEM | Supplemented with 10% FBS, 1% Penicillin/Streptomycin.[15][16] |
| Culture Conditions | 37°C, 5% CO₂ | Maintain a humidified atmosphere.[17] |
| Passaging | 1:3 to 1:6 ratio | Passage when cells reach 80-90% confluency.[17] |
| Seeding Density (24-well plate) | 0.5 - 1.25 x 10⁵ cells/well | Aim for 50-80% confluency at the time of transfection.[18] |
| Seeding Density (96-well plate) | ~35,000 cells/well | For functional assays.[9] |
| DNA per well (24-well) | 0.5 µg total plasmid DNA | Co-transfect plasmids encoding CLR and RAMP1 at a 1:1 ratio. |
| Transfection Reagent | Lipid-based (e.g., Lipofectamine) or PEI | Follow manufacturer's protocol; optimize DNA:reagent ratio.[18][19] |
Experimental Protocols
Protocol 1: Transient Transfection of HEK293 Cells (24-well Plate)
This protocol provides a general method for transiently co-expressing human CLR and RAMP1 in HEK293 cells.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Pen/Strep)
-
Expression plasmids for human CLR and human RAMP1
-
Serum-free medium (e.g., Opti-MEM™)
-
Transfection reagent (e.g., Lipofectamine™ LTX)
-
24-well tissue culture plates
Procedure:
-
Day 1: Seed Cells: Plate 1.0 x 10⁵ HEK293 cells per well in 0.5 mL of complete growth medium. Incubate for 18-24 hours to achieve 50-80% confluency.[18]
-
Day 2: Transfection: a. For each well, dilute 0.25 µg of CLR plasmid and 0.25 µg of RAMP1 plasmid in 100 µL of Opti-MEM™. b. Add 0.75-1.75 µL of Lipofectamine™ LTX reagent to the diluted DNA solution. Mix gently.[18] c. Incubate the DNA-lipid complexes at room temperature for 20-30 minutes.[17][18] d. Add the 100 µL of complex mixture directly to the cells in each well. Rock the plate gently to mix. e. Incubate at 37°C, 5% CO₂. The cells are typically ready for use in functional assays 24-48 hours post-transfection.
Protocol 2: cAMP-Based Functional Assay for Antagonist Screening
This protocol measures the ability of a test compound to inhibit CGRP-induced cAMP production. The workflow is applicable to both transiently transfected and stable cell lines.
Materials:
-
HEK293 cells expressing the CGRP receptor in a 96-well plate
-
Assay Buffer (e.g., MEM with 1% BSA)[9]
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation[20]
-
α-CGRP (human) agonist
-
Test antagonist compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)
Procedure:
-
Cell Preparation: After transfection (or for a stable line), seed cells at ~35,000 cells/well in a 96-well plate and grow for 16-24 hours.[9]
-
Assay Initiation: a. Gently remove the culture medium. b. Add 50 µL of Assay Buffer containing a PDE inhibitor (e.g., IBMX) to each well.
-
Antagonist Addition: Add 25 µL of test antagonist compounds at various concentrations (typically 4x the final desired concentration) to the appropriate wells. Include a "no antagonist" control.
-
Pre-incubation: Incubate the plate at 37°C for 30-60 minutes.[9]
-
Agonist Stimulation: Add 25 µL of α-CGRP agonist. The final concentration should be at or near the EC₈₀ value (the concentration that gives 80% of the maximal response), which must be predetermined in an agonist dose-response experiment.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[6][20]
-
cAMP Measurement: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen detection kit.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled antagonist compounds by measuring their ability to compete with a radiolabeled ligand for binding to the CGRP receptor.
Materials:
-
Membrane preparations from HEK293 cells expressing the CGRP receptor
-
Radioligand (e.g., [¹²⁵I]-hαCGRP)
-
Binding Buffer (e.g., Buffer A + 0.1% BSA)[21]
-
Test antagonist compounds
-
Non-specific binding control (e.g., 1 µM unlabeled CGRP)[21]
-
Glass fiber filters and a cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine: a. Binding Buffer b. A fixed concentration of radioligand (e.g., [¹²⁵I]-hαCGRP at its Kd concentration) c. Serial dilutions of the unlabeled test antagonist d. Membrane preparation (add last to initiate the reaction)
-
Controls: Prepare tubes for total binding (no competitor) and non-specific binding (excess unlabeled CGRP).[21]
-
Incubation: Incubate at room temperature or 37°C until binding equilibrium is reached (e.g., 60-120 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma or scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.
Data Presentation and Expected Results
Quantitative data from screening assays should be summarized in clear, structured tables for easy comparison of compound potencies.
Table 2: Example Agonist Potency (EC₅₀) Data Before screening antagonists, the potency of the agonist used for stimulation must be determined.
| Agonist | EC₅₀ (nM) | Assay Type | Cell Line | Reference |
| α-CGRP | ~0.1 - 1.0 | CRE-Luciferase | Stable HEK293 | [9] |
| β-CGRP | ~0.1 - 1.0 | CRE-Luciferase | Stable HEK293 | [9] |
Table 3: Example Antagonist Potency (IC₅₀) Data The primary output for an antagonist screen is the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
| Antagonist | IC₅₀ (nM) | Assay Type | Cell Line | Reference |
| Rimegepant | ~0.1 - 0.2 | CRE-Luciferase | Stable HEK293 | [9] |
| Merck Compound | 0.93 | cAMP Assay | Stable HEK293 | [22] |
| Olcegepant | ~0.03 - 0.1 | Binding/cAMP | Various | N/A |
| Telcagepant | ~1.0 - 2.0 | Binding/cAMP | Various | N/A |
References
- 1. Structure–activity relationships for α-calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 3. The Structure of the CGRP and Related Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceofmigraine.com [scienceofmigraine.com]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Activity-modifying Protein-directed G Protein Signaling Specificity for the Calcitonin Gene-related Peptide Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. CGRPR/CRE Luciferase Reporter HEK293 Cell Line - Nordic Biosite [nordicbiosite.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. hek293.com [hek293.com]
- 11. Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor activity modifying proteins interaction with human and porcine calcitonin receptor-like receptor (CRLR) in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. accegen.com [accegen.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. addgene.org [addgene.org]
- 20. Receptor activity-modifying protein-dependent impairment of calcitonin receptor splice variant Δ(1–47)hCT(a) function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. | BioWorld [bioworld.com]
MK-3207 Hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3207 Hydrochloride is a potent and orally bioavailable antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2][3][4] With a high affinity for the human CGRP receptor (Ki = 0.024 nM), it serves as a valuable tool for studying the role of CGRP signaling in various physiological and pathological processes, particularly in the context of migraine.[1] These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro and in vivo studies, and an overview of the CGRP signaling pathway it modulates.
Data Presentation: Solubility of this compound
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, the use of newly opened DMSO is recommended. For aqueous solutions, sonication may be necessary to aid dissolution.[5]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL | ≥ 168.34 mM[5] | Use of newly opened, anhydrous DMSO is recommended.[5] |
| ≥ 150 mg/mL[6] | ≥ 269.01 mM[6] | ||
| 1-10 mg/mL | - | Sparingly Soluble.[7] | |
| - | 10 mM | [8] | |
| Water | 50 mg/mL[5] | 84.17 mM[5] | Requires sonication to dissolve.[5] |
| Acetonitrile | 0.1-1 mg/mL | - | Slightly Soluble.[7] |
Experimental Protocols
Preparation of Stock Solutions
a. High-Concentration DMSO Stock Solution (e.g., 100 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration. For example, to prepare a 100 mg/mL solution, add 10 µL of DMSO to 1 mg of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
b. Aqueous Stock Solution (e.g., 50 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of sterile, deionized water.
-
Sonicate the mixture until the compound is fully dissolved.[5]
-
It is recommended to sterile filter the aqueous stock solution through a 0.22 µm filter before use.[5]
-
Prepare fresh aqueous solutions for each experiment, as their long-term stability may be limited.
In Vitro Protocol: CGRP-Mediated cAMP Inhibition Assay in HEK293 Cells
This protocol describes a method to evaluate the antagonist activity of this compound by measuring its ability to inhibit CGRP-stimulated cyclic AMP (cAMP) production in HEK293 cells stably expressing the human CGRP receptor.
Materials:
-
HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Human α-CGRP (agonist).
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay, or a luciferase-based reporter assay).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
White, opaque 96-well or 384-well microplates suitable for luminescence or fluorescence detection.
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the HEK293-hCGRP receptor cells into the microplates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer at concentrations 10-fold higher than the final desired concentrations.
-
-
Antagonist Incubation:
-
On the day of the experiment, remove the cell culture medium from the wells and replace it with assay buffer containing the PDE inhibitor.
-
Add the diluted this compound solutions to the respective wells. For the control wells (no antagonist), add assay buffer only.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Agonist Stimulation:
-
Prepare a solution of human α-CGRP in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the CGRP solution to all wells except the basal control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the CGRP-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Formulation and Administration
For in vivo studies, this compound can be formulated for oral or intravenous administration. It is recommended to prepare these formulations fresh on the day of the experiment.
Example Oral Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation, a vehicle such as 1% methylcellulose (B11928114) can be used.[9] The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[9]
-
Administer the formulation to the animals via oral gavage at the desired dosage.
Mandatory Visualizations
Caption: Experimental workflow for determining the in-vitro potency of this compound.
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Mechanism of Action
This compound is a selective antagonist of the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[9][10] The binding of the neuropeptide CGRP to its receptor activates the associated Gαs protein, which in turn stimulates adenylyl cyclase.[10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and downstream signaling cascades, ultimately resulting in various physiological responses, including vasodilation, which is implicated in the pathophysiology of migraine.[10] MK-3207 exerts its pharmacological effect by binding to the CGRP receptor and preventing the binding of CGRP, thereby inhibiting the downstream signaling cascade and the production of cAMP. This mechanism of action makes MK-3207 a valuable tool for investigating CGRP-mediated processes and a potential therapeutic agent for migraine.
References
- 1. scienceofmigraine.com [scienceofmigraine.com]
- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. droracle.ai [droracle.ai]
Application Notes and Protocols for In Vitro Autoradiography Using [3H]MK-3207
These application notes provide detailed protocols and supporting data for the use of [3H]MK-3207 in in vitro autoradiography studies. This document is intended for researchers, scientists, and drug development professionals investigating the calcitonin gene-related peptide (CGRP) receptor.
Introduction
MK-3207 is a potent and orally active antagonist of the CGRP receptor.[1][2] The tritiated version, [3H]MK-3207, is a valuable radioligand for the quantitative visualization and characterization of CGRP receptors in tissue sections. In vitro autoradiography with [3H]MK-3207 allows for the precise localization and quantification of CGRP receptor binding sites in various tissues, providing insights into their distribution and density, which is particularly relevant in migraine research.[1][3]
Quantitative Data Summary
The following tables summarize the binding characteristics of MK-3207 and its tritiated analog, [3H]MK-3207, to the CGRP receptor.
Table 1: Binding Affinity of MK-3207 and [3H]MK-3207
| Ligand | Receptor Species | Preparation | Affinity Constant (Ki) | Affinity Constant (KD) |
| MK-3207 | Human | Recombinant (HEK293 cells) | 0.022 nM[4] | - |
| MK-3207 | Human | Native (SK-N-MC cells) | 0.024 nM[1][5] | - |
| MK-3207 | Rhesus Monkey | Recombinant | 0.024 nM[1][5] | - |
| [3H]MK-3207 | Human | Recombinant | - | 0.06 nM[1][5] |
Table 2: Functional Activity and Kinetic Properties of MK-3207
| Parameter | Cell Line | Value |
| IC50 (cAMP inhibition) | HEK293 cells expressing human CGRP receptor | 0.12 nM[2][6] |
| Off-rate (koff) | Human CGRP receptor | 0.012 min-1[1][5] |
| Half-life (t1/2) at receptor | Human CGRP receptor | 59 min[1][5] |
Experimental Protocols
Protocol 1: In Vitro Receptor Autoradiography of Brain Tissue
This protocol is adapted from studies on rhesus monkey brain slices and can be modified for other tissues.[5]
Materials:
-
[3H]MK-3207 (Specific Activity: ~73.7 Ci/mmol)[5]
-
Unlabeled MK-3207
-
Cryostat
-
Microscope slides (e.g., Superfrost®)[7]
-
Incubation chambers/humidified box[7]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.9% NaCl, 2 mM KCl, 1 mM MgCl2, and 1 mM CaCl2[5]
-
Wash Buffer: Ice-cold binding buffer
-
Distilled water
-
Phosphor imaging screens (tritium-sensitive)[7]
-
Phosphorimager[7]
Procedure:
-
Tissue Sectioning:
-
Pre-incubation:
-
Bring slides to room temperature.
-
Pre-incubate the slides in binding buffer for 15 minutes at room temperature to remove endogenous ligands.[5]
-
-
Incubation:
-
Washing:
-
Drying:
-
Dry the slides under a stream of cool, dry air.[7]
-
-
Exposure:
-
Imaging and Analysis:
Visualizations
CGRP Signaling Pathway and MK-3207 Inhibition
Caption: CGRP binds to its receptor, activating a signaling cascade that leads to vasodilation. MK-3207 competitively antagonizes this receptor.
Experimental Workflow for In Vitro Autoradiography
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. huvudvarkssallskapet.se [huvudvarkssallskapet.se]
- 4. CAS No. 957118-49-9 Specifications | Ambeed [ambeed.cn]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Autoradiography [fz-juelich.de]
Application Notes and Protocols for the Statistical Analysis of In Vivo Data for CGRP Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the statistical analysis of in vivo data for Calcitonin Gene-Related Peptide (CGRP) antagonists. It is intended to guide researchers in designing, conducting, and analyzing preclinical studies to evaluate the efficacy of novel CGRP-targeting therapeutics.
Introduction to CGRP and its Role in Migraine
Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathophysiology of migraine.[1][2] It is highly expressed in trigeminal ganglion neurons, which innervate the meningeal blood vessels.[1][2] During a migraine attack, CGRP is released from these nerve endings, leading to vasodilation and neurogenic inflammation, which are thought to contribute to the generation of migraine pain.[1][2] CGRP receptor antagonists are a class of drugs that block the CGRP signaling pathway and have emerged as effective treatments for migraine.[3]
CGRP Signaling Pathway
The binding of CGRP to its receptor, a complex of Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1), initiates a downstream signaling cascade.[4] This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][4][5] PKA can then phosphorylate various downstream targets, leading to vasodilation and pain transmission.
In Vivo Models for Efficacy Testing
Several animal models are utilized to assess the in vivo efficacy of CGRP antagonists. These models aim to mimic aspects of migraine pathophysiology, such as CGRP-induced vasodilation and pain-related behaviors.
Capsaicin-Induced Dermal Vasodilation (CIDV) Model
This model is used to evaluate the ability of a CGRP antagonist to inhibit CGRP-mediated vasodilation.[6][7] Topical application of capsaicin (B1668287) to the skin activates sensory nerves to release CGRP, leading to a measurable increase in dermal blood flow.
Experimental Workflow:
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 3 days prior to the experiment.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
-
Baseline Measurement: Shave a small area on the dorsal side of the animal. Use a laser Doppler flowmeter to measure baseline dermal blood flow.
-
Drug Administration: Administer the CGRP antagonist or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Capsaicin Application: After a predetermined pretreatment time, topically apply a solution of capsaicin (e.g., 1% in a vehicle of 70% ethanol) to the shaved area.
-
Post-Treatment Measurement: Continuously measure dermal blood flow for a set period (e.g., 30 minutes) after capsaicin application.
-
Data Analysis: Calculate the area under the curve (AUC) of the blood flow response over time. Compare the AUC between the antagonist-treated and vehicle-treated groups.
Trigeminal Allodynia Model
This model assesses the ability of a CGRP antagonist to reverse pain-like behavior (allodynia) in the trigeminal region, which is relevant to the headache phase of migraine. Mechanical allodynia is induced by various methods, such as the administration of a migraine trigger like nitroglycerin (NTG) or direct stimulation of the trigeminal system.
Detailed Protocol:
-
Animals: Male or female C57BL/6 mice or Sprague-Dawley rats can be used.
-
Acclimation: Acclimate the animals to the testing environment and the von Frey filaments for several days before the experiment to reduce stress-induced variability.
-
Induction of Allodynia (if applicable): If using a chemical trigger, administer the substance (e.g., NTG, 10 mg/kg, i.p.) to induce a state of trigeminal allodynia.
-
Baseline Measurement: Before drug administration, measure the baseline mechanical withdrawal threshold of the periorbital region using von Frey filaments. The up-down method of Dixon is commonly employed to determine the 50% withdrawal threshold.[8]
-
Drug Administration: Administer the CGRP antagonist or vehicle.
-
Post-Treatment Measurement: At various time points after drug administration, re-measure the mechanical withdrawal threshold.
-
Data Analysis: Compare the withdrawal thresholds before and after treatment within each group and between the antagonist and vehicle groups.
Data Presentation
Quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Effect of CGRP Antagonist on Capsaicin-Induced Dermal Vasodilation
| Treatment Group | N | Dose (mg/kg) | Route | Area Under the Curve (AUC) of Dermal Blood Flow (Arbitrary Units, Mean ± SEM) | % Inhibition of Vasodilation | p-value vs. Vehicle |
| Vehicle | 10 | - | i.v. | 1500 ± 120 | - | - |
| CGRP Antagonist A | 10 | 1 | i.v. | 850 ± 95 | 43.3% | <0.01 |
| CGRP Antagonist A | 10 | 3 | i.v. | 450 ± 70 | 70.0% | <0.001 |
| CGRP Antagonist B | 10 | 1 | i.v. | 1100 ± 110 | 26.7% | <0.05 |
| CGRP Antagonist B | 10 | 3 | i.v. | 700 ± 85 | 53.3% | <0.01 |
Table 2: Effect of CGRP Antagonist on Trigeminal Allodynia
| Treatment Group | N | Dose (mg/kg) | Route | Baseline Withdrawal Threshold (g, Mean ± SEM) | Post-treatment Withdrawal Threshold (g, Mean ± SEM) | Change in Threshold (g, Mean ± SEM) | p-value vs. Vehicle (Change in Threshold) |
| Vehicle | 8 | - | i.p. | 0.4 ± 0.05 | 0.5 ± 0.06 | 0.1 ± 0.04 | - |
| CGRP Antagonist C | 8 | 10 | i.p. | 0.42 ± 0.04 | 1.2 ± 0.15 | 0.78 ± 0.12 | <0.01 |
| CGRP Antagonist C | 8 | 30 | i.p. | 0.39 ± 0.05 | 2.5 ± 0.20 | 2.11 ± 0.18 | <0.001 |
Statistical Analysis
Logical Flow for Statistical Test Selection:
Common Statistical Tests
-
Student's t-test: Used to compare the means of two groups. A paired t-test is used when measurements are taken from the same subject before and after treatment, while an unpaired t-test is used for independent groups.
-
Analysis of Variance (ANOVA): Used to compare the means of three or more groups.[9][10][11]
-
One-way ANOVA: Used when there is one independent variable (e.g., treatment group).
-
Two-way ANOVA: Used when there are two independent variables (e.g., treatment and time).
-
-
Post-hoc Tests: If a significant difference is found with ANOVA, post-hoc tests (e.g., Tukey's, Dunnett's) are used to determine which specific groups are different from each other.
-
Non-parametric tests: (e.g., Mann-Whitney U test, Kruskal-Wallis test) should be used if the data do not follow a normal distribution.[12]
Statistical Analysis Plan (SAP)
A pre-defined Statistical Analysis Plan (SAP) is essential for ensuring the objectivity and reproducibility of the analysis. The SAP should include:
-
Primary and secondary endpoints: Clearly defined outcome measures.
-
Statistical hypotheses: The null and alternative hypotheses for each endpoint.
-
Description of statistical methods: The specific tests that will be used for each analysis.
-
Handling of missing data: A plan for how to manage any missing data points.
-
Significance level: The alpha level (usually p < 0.05) that will be used to determine statistical significance.
By following these detailed protocols and statistical guidelines, researchers can generate robust and reliable in vivo data to support the development of novel CGRP antagonists for the treatment of migraine.
References
- 1. researchgate.net [researchgate.net]
- 2. prezi.com [prezi.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Capsaicin-Induced Dermal Blood Flow Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Development of anti-migraine therapeutics using the capsaicin-induced dermal blood flow model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 9. ANOVA Test: An In-Depth Guide with Examples | DataCamp [datacamp.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of statistical tests to compare visual analog scale measurements among groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Prediction of CGRP Antagonist Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitonin gene-related peptide (CGRP) receptor antagonists, or "gepants," represent a significant advancement in the acute and preventive treatment of migraine.[1][2] However, the development of early-generation CGRP antagonists, such as telcagepant (B1682995) and MK-3207, was halted due to concerns about drug-induced liver injury (DILI).[3][4] This has underscored the critical need for robust in vitro models to predict hepatotoxicity risk for new chemical entities within this class. The hepatotoxicity associated with these earlier compounds is not considered a class effect, as newer antagonists like ubrogepant, rimegepant, atogepant, and zavegepant (B3321351) have demonstrated favorable liver safety profiles in clinical trials.[1][5]
These application notes provide a detailed overview and protocols for a suite of in vitro assays designed to assess the hepatotoxic potential of CGRP antagonists. The methodologies focus on key mechanisms implicated in the DILI observed with first-generation gepants, namely inhibition of the bile salt export pump (BSEP), mitochondrial dysfunction, and the induction of oxidative stress.[2][3] By employing these assays, researchers can de-risk drug candidates early in development and build a comprehensive safety profile.
Key Mechanisms of CGRP Antagonist-Induced Hepatotoxicity
In vitro investigations have identified three primary molecular initiating events that are believed to contribute to the hepatotoxicity of certain CGRP antagonists:
-
Bile Salt Export Pump (BSEP) Inhibition: BSEP is a crucial transporter on the canalicular membrane of hepatocytes responsible for eliminating bile acids from the liver into the bile.[6] Inhibition of BSEP leads to an intracellular accumulation of cytotoxic bile acids, which can trigger apoptosis and cholestatic liver injury.[7]
-
Mitochondrial Dysfunction: Mitochondria are central to cellular energy production and are a common target for drug-induced toxicity.[8] Certain CGRP antagonists can impair the mitochondrial electron transport chain, leading to a decrease in ATP production and a shift in cellular metabolism.[2] This can compromise hepatocyte function and viability.
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is a common mechanism of cellular damage.[9] Some CGRP antagonists have been shown to increase the production of ROS in hepatocytes, leading to oxidative damage of lipids, proteins, and DNA, which can culminate in cell death.[2]
The following diagram illustrates the interplay of these key mechanisms in initiating hepatotoxicity.
References
- 1. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 2. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ch.promega.com [ch.promega.com]
- 8. scribd.com [scribd.com]
- 9. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Storage and Handling of MK-3207 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and guidelines for the long-term storage, preparation, and handling of stock solutions of MK-3207, a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist. Adherence to these protocols is crucial for maintaining the stability, activity, and integrity of the compound for reproducible experimental results in migraine and other related research areas.
Introduction to MK-3207
MK-3207 is a highly selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] CGRP is a 37-amino acid neuropeptide that plays a significant role in the pathophysiology of migraine.[3][4] By blocking the CGRP receptor, MK-3207 inhibits the downstream signaling cascade, including the production of cyclic AMP (cAMP), which is associated with the pain and vasodilation characteristic of migraine attacks.[1][5] Due to its mechanism of action, MK-3207 is a valuable tool for studying the CGRP signaling pathway and for the development of novel migraine therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of MK-3207 is provided in the table below. Understanding these properties is essential for proper handling and solution preparation.
| Property | Value |
| Chemical Name | 2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide[6] |
| Molecular Formula | C₃₁H₂₉F₂N₅O₃[2][6] |
| Molecular Weight | 557.60 g/mol [2][6] |
| CAS Number | 957118-49-9[2][6] |
| Purity | ≥98%[2] |
| Appearance | Solid[2] |
Recommended Long-Term Storage Conditions for Stock Solutions
Proper storage of MK-3207 stock solutions is critical to prevent degradation and ensure experimental consistency. The recommended storage conditions are summarized in the following table.
| Storage Temperature | Recommended Duration | Important Considerations |
| -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1] | Store under an inert gas like nitrogen. Aliquot to minimize freeze-thaw cycles.[1] |
Note: It is strongly advised to aliquot the stock solution into single-use volumes to minimize the detrimental effects of repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
Materials:
-
MK-3207 solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the MK-3207 solid to room temperature before opening the vial to prevent condensation of moisture.
-
Calculate the required mass of MK-3207 to prepare the desired volume of a 10 mM stock solution using its molecular weight (557.60 g/mol ).
-
Carefully weigh the calculated amount of MK-3207 and transfer it to a sterile polypropylene tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1]
-
Once fully dissolved, briefly centrifuge the tube to ensure all the solution is collected at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for up to 6 months or at -20°C under nitrogen for up to 1 month.[1]
Preparation of Aqueous Working Solutions for In Vitro Assays
For cell-based assays, it is crucial to dilute the DMSO stock solution into an aqueous buffer or cell culture medium. High concentrations of DMSO can be toxic to cells.
Materials:
-
10 mM MK-3207 DMSO stock solution
-
Appropriate aqueous buffer or cell culture medium (e.g., saline, cell culture medium with serum)
-
Sterile dilution tubes
Protocol:
-
Thaw a single-use aliquot of the 10 mM MK-3207 DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution with the desired aqueous buffer or medium to achieve the final working concentrations.
-
Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in the experiment.
-
Use the freshly prepared working solutions immediately for optimal performance.
CGRP Receptor Signaling Pathway and MK-3207 Mechanism of Action
MK-3207 acts as a competitive antagonist at the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[3] The binding of CGRP to its receptor typically initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][5] MK-3207 blocks this interaction, thereby preventing the downstream effects of CGRP.
Caption: CGRP signaling pathway and the inhibitory action of MK-3207.
Experimental Workflow for Assessing MK-3207 Potency
The following diagram outlines a typical workflow for determining the in vitro potency of MK-3207 by measuring its ability to inhibit CGRP-induced cAMP production.
Caption: Workflow for determining the IC₅₀ of MK-3207.
Summary and Recommendations
To ensure the integrity and activity of MK-3207 for research purposes, it is imperative to adhere to the storage and handling protocols outlined in these application notes. Proper preparation of stock and working solutions will contribute to the generation of reliable and reproducible data. Researchers should always consult the manufacturer's specific recommendations for the lot of MK-3207 being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Troubleshooting low signal in CGRP receptor binding assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues in Calcitonin Gene-Related Peptide (CGRP) receptor binding assays.
Troubleshooting Guides
Question: Why is my total binding signal unexpectedly low?
A low total signal, often reflected as low counts per minute (CPM) or other detection units, indicates a fundamental issue with one or more core assay components. Systematically check the following potential causes:
-
Degraded Radioligand or Test Compound:
-
Problem: CGRP and other peptide ligands are susceptible to degradation, especially through repeated freeze-thaw cycles or improper storage.[1][2] Radioiodinated ligands are particularly sensitive.
-
Solution:
-
Aliquot the radioligand upon receipt and store it at -80°C to minimize freeze-thaw cycles.
-
Use a fresh vial of ligand or tracer for each experiment.
-
If degradation is suspected, consider running a quality control check, such as HPLC, to assess the integrity of the ligand.
-
Always include protease inhibitors in your assay buffer to prevent enzymatic degradation.[3][4]
-
-
-
Low Receptor Expression:
-
Problem: The cell line or tissue preparation may have a low density of CGRP receptors (low Bmax).[2][4] Some cell lines can lose receptor expression after extensive passaging.[2][5]
-
Solution:
-
Use a cell line known to express high levels of the CGRP receptor, such as SK-N-MC or HEK293 cells transfected with the CGRP receptor components (CLR and RAMP1).[6][7]
-
Use cells from a low passage number.[4]
-
If using tissue homogenates, ensure the chosen tissue is rich in CGRP receptors (e.g., trigeminal ganglia, dura mater).
-
Confirm receptor expression using a validated positive control ligand known to have high affinity.
-
-
-
Suboptimal Assay Conditions:
-
Problem: Incubation time, temperature, or buffer composition may not be optimal for binding.
-
Solution:
-
Equilibrium: Ensure the incubation is long enough to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Temperature: While binding is often performed at room temperature, some protocols may require 4°C to minimize ligand degradation and cellular processing.[8]
-
Buffer Composition: Verify the pH and composition of your binding buffer. A typical buffer includes a buffering agent (e.g., 50 mM Tris-HCl), divalent cations (e.g., 5 mM MgCl2), and a protein carrier to reduce non-specific binding (e.g., 0.1-0.5% BSA).[3][6]
-
-
-
Pipetting Errors or Incorrect Reagent Concentrations:
-
Problem: Simple technical errors can lead to inaccurate final concentrations of reagents.
-
Solution:
-
Double-check all calculations for dilutions.
-
Ensure all pipettes are properly calibrated.
-
Prepare a master mix of reagents where possible to minimize pipetting variability.
-
-
Question: My total binding is adequate, but the specific binding is low. What's wrong?
This scenario points to high non-specific binding (NSB), which obscures the true signal from the receptor-ligand interaction.
-
High Radioligand Concentration:
-
Problem: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase binding to non-receptor sites.[9]
-
Solution: Use a radioligand concentration at or below its Kd for the CGRP receptor.[10] This maximizes the proportion of binding to high-affinity, specific sites.
-
-
Inadequate Blocking:
-
Problem: The radioligand may be sticking to the filter membrane, plate wells, or other surfaces.
-
Solution:
-
Ensure the binding buffer contains a blocking agent like Bovine Serum Albumin (BSA).[3]
-
For filtration assays, pre-soak the filter plates (e.g., GF/C) with a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged peptide.[11]
-
Increase the number and volume of washes with ice-cold wash buffer after incubation.
-
-
-
Contamination of "Non-Specific" Wells:
-
Problem: The high concentration of unlabeled ligand used to define non-specific binding may be contaminated or degraded, leading to an underestimation of NSB.
-
Solution: Use a fresh, high-quality stock of the unlabeled competitor for defining NSB.
-
Frequently Asked Questions (FAQs)
Q1: What are typical binding affinity (Kd/Ki) and receptor density (Bmax) values I should expect?
Binding affinities and receptor densities can vary significantly depending on the ligand, cell line, and experimental conditions. However, the following table provides some reported values for reference.
| Parameter | Ligand/Cell Line | Reported Value | Reference(s) |
| Kd | [¹²⁵I]hCGRP in CHO-K1 cells expressing human CGRP receptor | 2.1 nM | [6] |
| Kd | [¹²⁵I]hCGRP in proprietary cell line | 1.1 - 1.7 nM | [11] |
| Kd | [¹²⁵I-Tyr]CGRP(8-37) in HEK293T-RAMP1 cells | 0.9 ± 0.2 nM | [12] |
| Ki | CGRP(8-37) in human cells | ~1-10 nM | [13] |
| Ki | Olcegepant (BIBN4096BS) at human CGRP receptor | ~0.02 - 0.2 nM | [7][14] |
| Ki | Telcagepant (MK-0974) at human CGRP receptor | ~1 nM | [7][14] |
| Bmax | [¹²⁵I]hCGRP in CHO-K1 cells expressing human CGRP receptor | 4.5 ± 2.2 pmol/mg protein | [6] |
| Bmax | [¹²⁵I-Tyr]CGRP(8-37) in HEK293T-RAMP1 cells | 285 ± 206 fmol/mg protein | [12] |
Q2: What is a good signal-to-noise or signal-to-background ratio for this assay?
A robust assay should have a signal-to-background ratio (Total Binding CPM / Non-Specific Binding CPM) of at least 3, with 5 or higher being ideal. A signal-to-noise ratio (Specific Binding CPM / Standard Deviation of Specific Binding) should be greater than 10 for reliable data. Some commercially available membrane preparations aim for a signal-to-background ratio of greater than 15.[11]
Q3: Can I use a non-radioactive assay format?
Yes, several non-radioactive alternatives exist, including fluorescence polarization (FP), Förster resonance energy transfer (FRET), and enzyme-linked immunosorbent assays (ELISA). These methods avoid the safety and disposal issues associated with radioligands but may require specific labeling of the ligand or receptor and can sometimes have lower sensitivity.
Experimental Protocols
Detailed Protocol: Radioligand Competition Binding Assay (Filtration Format)
This protocol is a general guideline for a competitive binding assay using a radiolabeled CGRP analog and cell membranes.
-
Membrane Preparation:
-
Culture cells expressing the CGRP receptor (e.g., CHO-K1 or HEK293 stably transfected with CLR and RAMP1) to ~90% confluency.
-
Wash cells with ice-cold PBS and scrape them into a homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
Prepare the binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, a fixed concentration of radioligand (e.g., [¹²⁵I]-hCGRP at a concentration at or below its Kd), and the membrane preparation (typically 5-20 µg of protein per well).
-
Non-Specific Binding (NSB): Add binding buffer, radioligand, a high concentration of unlabeled CGRP (e.g., 1 µM), and the membrane preparation.
-
Competition: Add binding buffer, radioligand, serial dilutions of the test compound, and the membrane preparation.
-
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Filtration and Detection:
-
Pre-soak a 96-well filter plate (e.g., GF/C) with 0.3% polyethyleneimine (PEI) for at least 30 minutes.
-
Terminate the binding reaction by rapidly transferring the contents of the assay plate to the filter plate and applying a vacuum to separate the bound from the free radioligand.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: CGRP signaling pathway initiated by ligand binding.
Caption: Troubleshooting flowchart for low signal.
Caption: CGRP receptor binding assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CGRP Antagonist cAMP Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcitonin Gene-Related Peptide (CGRP) antagonist cyclic AMP (cAMP) assays.
Troubleshooting Guides
This section addresses common issues encountered during CGRP antagonist cAMP assays in a question-and-answer format.
Issue 1: High Variability or Poor Reproducibility Between Experiments
Question: We are observing significant variability in our IC50 values for our CGRP antagonist from one experiment to the next. What are the potential causes and solutions?
Answer: High variability in CGRP antagonist cAMP assays can stem from several sources. Consistent and optimized experimental parameters are crucial for reproducibility.
Potential Causes and Troubleshooting Steps:
-
Cell Health and Passage Number:
-
Cause: Inconsistent cell health, high passage number leading to receptor expression level changes, or mycoplasma contamination can all introduce variability.
-
Solution: Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination. Ensure cells are healthy and at an optimal confluency before starting the assay.[1][2]
-
-
Inconsistent Cell Density:
-
Cause: The number of cells per well directly impacts the magnitude of the cAMP response. Inconsistent cell seeding will lead to variable results.
-
Solution: Optimize and strictly control the cell density for each experiment. Perform a cell density optimization experiment to find the number of cells that gives a robust and reproducible signal.[3][4]
-
-
Reagent Preparation and Handling:
-
Cause: Inconsistent reagent concentrations, improper storage, or multiple freeze-thaw cycles of antagonists, agonists, or other critical reagents can affect their potency.[5]
-
Solution: Prepare fresh dilutions of peptides and compounds for each experiment. Aliquot and store reagents at the recommended temperatures to avoid degradation.
-
-
Incubation Times:
-
Cause: Insufficient or inconsistent incubation times for the antagonist or agonist may not allow the binding to reach equilibrium, leading to variable results.[4][6]
-
Solution: Optimize and standardize the pre-incubation time for the antagonist and the stimulation time for the CGRP agonist.[7] Ensure these times are consistent across all experiments.
-
-
Serum and Media Effects:
Issue 2: Unexpectedly Low or High cAMP Signal
Question: Our CGRP-stimulated cAMP levels are either too low to get a good assay window, or they are saturating the detection reagents. How can we address this?
Answer: Achieving an optimal cAMP signal window is critical for a successful assay. Both excessively low and high signals can be problematic.
Potential Causes and Troubleshooting Steps:
-
Low cAMP Signal:
-
Cause: Low CGRP receptor expression in the chosen cell line, use of a sub-optimal CGRP agonist concentration, or high phosphodiesterase (PDE) activity can all lead to a weak signal. PDEs are enzymes that degrade cAMP.[3]
-
Solution:
-
Cell Line: Ensure you are using a cell line with robust CGRP receptor expression.[1][12]
-
Agonist Concentration: Use a concentration of CGRP agonist that elicits a response at or near the EC80 to ensure a strong signal that can be effectively inhibited.[7]
-
PDE Inhibitors: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation and enhance signal accumulation.[3][4][13]
-
-
-
High/Saturating cAMP Signal:
-
Cause: An excessively high concentration of the CGRP agonist or overly effective PDE inhibition can lead to cAMP levels that are outside the linear range of the detection assay.[14]
-
Solution:
-
Agonist Concentration: Titrate the CGRP agonist to a lower concentration (e.g., EC50-EC80) that provides a robust but not saturating signal.
-
PDE Inhibitor Concentration: If using a PDE inhibitor, you may need to titrate its concentration to a lower level.
-
Assay Kit Range: Ensure the cAMP levels produced are within the dynamic range of your specific assay kit (e.g., HTRF, LANCE, AlphaScreen).[15][16][17]
-
-
Issue 3: High Background Signal or "Basal" cAMP Levels
Question: We are observing a high cAMP signal in our non-stimulated (basal) control wells. What could be causing this?
Answer: High basal cAMP levels can reduce the assay window and mask the effects of your CGRP antagonist.
Potential Causes and Troubleshooting Steps:
-
Constitutive Receptor Activity:
-
Cause: Some cell lines, particularly those overexpressing the CGRP receptor, may exhibit constitutive (agonist-independent) activity, leading to elevated basal cAMP levels.
-
Solution: Characterize the basal cAMP levels of your cell line. If constitutively active, you may need to account for this in your data analysis or consider a different cell line.
-
-
Media Components:
-
Cause: Certain components in the cell culture media or assay buffer, such as serum, can stimulate adenylyl cyclase and increase basal cAMP.
-
Solution: As mentioned previously, switching to a serum-free assay medium is recommended. Test different buffer formulations to identify any components that may be contributing to the high background.
-
-
Cell Stress:
-
Cause: Stressed cells due to factors like over-confluency, nutrient deprivation, or harsh handling can lead to elevated basal cAMP.
-
Solution: Ensure proper cell culture and handling techniques. Plate cells at an optimal density and allow them to recover before starting the assay.
-
Issue 4: Test Compound Appears to be an Agonist
Question: Our suspected CGRP antagonist is causing an increase in cAMP levels on its own. Why is this happening?
Answer: An apparent agonistic effect from a supposed antagonist can be due to several factors.
Potential Causes and Troubleshooting Steps:
-
Partial Agonism:
-
Cause: The compound may be a partial agonist, meaning it binds to the CGRP receptor and elicits a submaximal response compared to the full agonist (CGRP).
-
Solution: Test the compound across a wide range of concentrations in the absence of CGRP to generate a dose-response curve and determine its intrinsic activity.
-
-
Off-Target Effects:
-
Cause: The compound may be acting on another receptor expressed by the cells that also couples to Gs and stimulates cAMP production.
-
Solution: Test the compound in the parental cell line (lacking CGRP receptor expression) to see if it still elicits a cAMP response. This will help determine if the effect is CGRP receptor-mediated.
-
-
Compound Interference with Assay:
-
Cause: The compound itself might interfere with the assay detection method (e.g., autofluorescence in HTRF assays).
-
Solution: Run a control where the compound is added to wells with lysis buffer but no cells to check for direct interference with the assay reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway for the CGRP receptor?
A1: The CGRP receptor primarily couples to the Gs alpha subunit (Gαs) of the G protein.[7][18] Upon CGRP binding, Gαs activates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (camp).[7][18][19] This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and downstream signaling events.[18][20]
Figure 1. CGRP Receptor Gs Signaling Pathway.
Q2: Which cell lines are commonly used for CGRP antagonist cAMP assays?
A2: Commonly used cell lines are those that endogenously express the CGRP receptor, such as SK-N-MC cells, or host cell lines like HEK293 or CHO-K1 that have been engineered to stably express the human CGRP receptor components (CLR and RAMP1).[1][2][5] The choice of cell line can impact the assay results, so it's important to use a well-characterized system.[1]
Q3: Why is a PDE inhibitor like IBMX often included in cAMP assays?
A3: Phosphodiesterases (PDEs) are enzymes that degrade cAMP into AMP.[3] In a cell-based assay, this degradation can lead to an underestimation of the cAMP produced in response to CGRP stimulation. Including a PDE inhibitor like IBMX prevents this degradation, leading to an accumulation of cAMP and a more robust and detectable signal.[4][13][21]
Q4: How should I set up my antagonist dose-response experiment?
A4: In a CGRP antagonist assay, you are measuring the ability of your test compound to inhibit the cAMP production stimulated by a fixed concentration of CGRP.
Figure 2. General workflow for a CGRP antagonist cAMP assay.
Experimental Setup:
-
Cell Plating: Seed your cells at the optimized density in a microplate (e.g., 96- or 384-well).
-
Antagonist Addition: Pre-incubate the cells with a serial dilution of your antagonist for a set period (e.g., 15-30 minutes).[7]
-
Agonist Stimulation: Add a fixed concentration of CGRP (typically the EC80, the concentration that gives 80% of the maximal response) to all wells except the negative controls.[7]
-
Incubation: Incubate for a defined time to allow for cAMP production (e.g., 30 minutes).[22][23]
-
Detection: Lyse the cells and measure the intracellular cAMP concentration using your chosen assay format (e.g., HTRF, LANCE).[7][24]
Data Presentation and Analysis
Table 1: Key Parameters for CGRP Antagonist cAMP Assays
| Parameter | Typical Range/Value | Rationale |
| Cell Line | HEK293, CHO-K1 (recombinant); SK-N-MC (endogenous) | Provides a biological system with the CGRP receptor.[1][5] |
| Cell Density | 2,000 - 50,000 cells/well | Optimized to ensure a robust signal without over-confluency.[4][5] |
| CGRP Agonist | α-CGRP or β-CGRP | The natural ligand to stimulate the receptor. |
| Agonist Conc. | EC50 to EC80 | Provides a strong signal that can be effectively inhibited by an antagonist.[7] |
| Antagonist Incubation | 15 - 30 minutes | Allows the antagonist to bind to the receptor before agonist stimulation.[7] |
| Agonist Incubation | 30 - 60 minutes | Allows for sufficient cAMP production to be measured.[22][24] |
| PDE Inhibitor | e.g., 500 µM IBMX | Prevents cAMP degradation, increasing the assay signal window.[13] |
| Assay Readout | HTRF, LANCE, AlphaScreen, ELISA | Homogeneous assays are common for higher throughput.[7][24] |
Table 2: Example Data for CGRP Antagonists
The following table presents example inhibitory potencies (pA2 or IC50 values) for known CGRP antagonists. These values can vary depending on the specific assay conditions.
| Antagonist | Receptor | Assay Type | Reported Potency |
| CGRP(8-37) | Human CGRP | cAMP Accumulation | pA2: 7.63 ± 0.44[13][25] |
| Olcegepant | Human CGRP | cAMP Accumulation | Kb values reported in various studies.[24] |
| Telcagepant | Human CGRP | cAMP Accumulation | Kb values reported in various studies.[24] |
| BIBN4096BS | Human CGRP | cAMP Accumulation | pA2: 8.40 ± 0.30[13][25] |
Note: pA2 is a measure of the potency of a competitive antagonist. IC50 is the concentration of an antagonist that inhibits the response by 50%. Kb is the equilibrium dissociation constant of the antagonist.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay Protocol
This protocol provides a general outline for a competitive immunoassay to measure cAMP levels.
-
Cell Preparation:
-
Culture cells expressing the CGRP receptor to ~80% confluency.
-
Harvest the cells, wash, and resuspend them in stimulation buffer containing a PDE inhibitor (e.g., IBMX).[1]
-
-
Assay Procedure (384-well plate):
-
Dispense 5 µL of the cell suspension into each well of the assay plate.[26]
-
Add 5 µL of your CGRP antagonist at various concentrations (or vehicle for controls).
-
Incubate at room temperature for the optimized antagonist pre-incubation time (e.g., 30 minutes).[26]
-
Add 5 µL of CGRP agonist at the EC80 concentration.
-
Incubate at room temperature for the optimized stimulation time (e.g., 30 minutes).[26]
-
Add 5 µL of HTRF cAMP-d2 reagent (detection reagent).
-
Add 5 µL of HTRF anti-cAMP cryptate reagent.
-
Incubate for 1 hour at room temperature, protected from light.[15][26]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.[15]
-
Calculate the 665/620 ratio and the Delta F% according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the Delta F% against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Role of serum and supplements in culture medium k.s | PPTX [slideshare.net]
- 10. 用于细胞和组织培养的血清的常见问题解答 [sigmaaldrich.com]
- 11. Basics of Culture Media | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. innoprot.com [innoprot.com]
- 13. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CGRP cellular pathway [pfocr.wikipathways.org]
- 20. portlandpress.com [portlandpress.com]
- 21. Inhibition of Phosphodiesterase 2 Ameliorates Post-Traumatic Stress–Induced Alcohol Intake Disorder by Regulating cAMP/cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
Technical Support Center: Mitigating Liver Toxicity of Small Molecule CGRP Antagonists
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the liver toxicity of small molecule Calcitonin Gene-Related Peptide (CGRP) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is liver toxicity a concern with small molecule CGRP antagonists?
A1: Early development of small molecule CGRP antagonists was hindered by liver toxicity. The first-generation compounds, telcagepant (B1682995) and MK-3207, were discontinued (B1498344) during late-stage clinical trials due to concerns about drug-induced liver injury (DILI).[1][2][3] This has made liver safety a critical aspect of research and development for this class of drugs. However, it's important to note that this toxicity is not believed to be an inherent consequence of CGRP receptor inhibition, as monoclonal antibodies targeting the CGRP pathway have not been associated with similar liver safety concerns.[2]
Q2: What are the proposed mechanisms of liver toxicity for the first-generation CGRP antagonists?
A2: The hepatotoxicity of first-generation CGRP antagonists like telcagepant is thought to be multifactorial. Research suggests a combination of factors, including:
-
Mitochondrial Dysfunction: Inhibition of the mitochondrial electron transport chain.
-
Bile Acid Transporter Inhibition: Disruption of bile acid homeostasis.[1][4][5]
-
Oxidative Stress: Generation of reactive oxygen species (ROS).[1][4]
-
Reactive Metabolite Formation: Structural features of the earlier compounds made them more prone to forming reactive metabolites.[2][3]
Q3: How do the newer, approved CGRP antagonists (rimegepant, ubrogepant, atogepant) differ in terms of liver safety?
A3: The newer generation of small molecule CGRP antagonists, including rimegepant, ubrogepant, and atogepant, have demonstrated significantly improved liver safety profiles and have been approved by the FDA with no warnings for hepatotoxicity.[1][4][6] These compounds were designed with key structural modifications to be less prone to forming reactive metabolites.[2][3] Quantitative systems toxicology (QST) modeling has prospectively predicted the improved liver safety of these next-generation antagonists compared to the hepatotoxic first-generation molecules.[1][6]
Q4: What is Quantitative Systems Toxicology (QST) modeling, and how is it used for CGRP antagonists?
A4: QST modeling, specifically using platforms like DILIsym, is a computer-based approach that integrates in vitro experimental data to predict the potential for drug-induced liver injury in humans.[1][4][5] For CGRP antagonists, DILIsym has been used to:
-
Compare the hepatotoxic potential of different compounds within the same class.[1][4]
-
Predict clinical elevations of liver enzymes and bilirubin.[4][6][7]
-
Differentiate between hepatotoxic and non-hepatotoxic molecules prospectively.[1][6]
Q5: What are the key in vitro assays to assess the liver toxicity potential of a novel CGRP antagonist?
A5: A standard panel of in vitro assays is crucial for evaluating the hepatotoxicity risk of new CGRP antagonists. These include:
-
Bile Acid Transporter Inhibition Assays: To measure the potential of the compound to inhibit key bile acid transporters.[4][6][7]
-
Mitochondrial Dysfunction Assays: To assess the impact on mitochondrial respiration and function.[4][6][7]
-
Oxidative Stress Assays: To quantify the production of reactive oxygen species (ROS) in liver cells.[1][4][7]
Troubleshooting Guide
Problem 1: Inconsistent results in in vitro hepatotoxicity assays.
-
Possible Cause: Cell model variability.
-
Troubleshooting Steps:
-
Ensure consistent cell source, passage number, and culture conditions for cell lines like HepG2.
-
For primary human hepatocytes, consider donor variability and document donor characteristics.
-
Consider using more advanced models like 3D spheroids or co-cultures to better mimic the in vivo liver microenvironment.[8][9]
-
-
Possible Cause: Compound solubility and stability in culture media.
-
Troubleshooting Steps:
-
Verify the solubility of your test compound in the assay medium.
-
Assess the stability of the compound over the time course of the experiment.
-
Use appropriate vehicle controls and ensure the vehicle concentration does not affect cell viability.
-
Problem 2: Difficulty translating in vitro findings to in vivo relevance.
-
Possible Cause: Lack of pharmacokinetic data.
-
Troubleshooting Steps:
-
Possible Cause: Species differences in metabolism and toxicity pathways.
-
Troubleshooting Steps:
Problem 3: Unexpected cytotoxicity observed in preliminary screens.
-
Possible Cause: Off-target effects of the compound.
-
Troubleshooting Steps:
-
Perform target engagement and selectivity profiling to rule out off-target activities that could contribute to cytotoxicity.
-
Investigate multiple cytotoxicity endpoints (e.g., apoptosis, necrosis) to understand the mechanism of cell death.
-
-
Possible Cause: Formation of reactive metabolites.
-
Troubleshooting Steps:
Data Summary
Table 1: Comparison of Liver Safety Profiles of First and Second-Generation CGRP Antagonists
| Compound | Generation | Development Status | Key Liver Safety Findings |
| Telcagepant | First | Discontinued | Failed in clinical trials due to hepatotoxicity.[1][6] |
| MK-3207 | First | Discontinued | Failed in clinical trials due to liver injury.[1] |
| Rimegepant | Second | FDA Approved | Demonstrated clinical safety with no warning for hepatotoxicity.[1][6] |
| Ubrogepant | Second | FDA Approved | Demonstrated clinical safety with no warning for hepatotoxicity.[1][2][6] |
| Atogepant | Second | FDA Approved | Demonstrated clinical safety with no warning for hepatotoxicity.[1][6] |
| Zavegepant | Second | In Development | Predicted to be significantly less likely to cause DILI than telcagepant.[1][4][6] |
Key Experimental Protocols
Protocol 1: Assessment of Oxidative Stress using Dihydroethidium (DHE) Fluorescence
-
Cell Culture: Culture HepG2 cells to an appropriate confluency in a suitable multi-well plate format.
-
Compound Treatment: Treat the cells with varying concentrations of the small molecule CGRP antagonist for 6 or 24 hours.[1] Include a vehicle control and a positive control for ROS induction.
-
DHE Staining: After the incubation period, remove the treatment medium and incubate the cells with DHE staining solution in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in superoxide (B77818) production.
-
Data Analysis: Normalize the fluorescence intensity to a measure of cell viability (e.g., protein concentration or cell count) and compare the results for the treated cells to the vehicle control.
Protocol 2: Evaluation of Mitochondrial Dysfunction
This is a general protocol outline, and specific methods for assessing mitochondrial dysfunction can vary.
-
Cell Culture: Plate primary hepatocytes or a suitable hepatic cell line in a microplate designed for cellular respiration analysis.
-
Compound Exposure: Treat the cells with the test compound at various concentrations.
-
Respirometry Measurement: Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: Analyze the changes in OCR and ECAR in response to the compound to determine its effect on mitochondrial function.
Protocol 3: Bile Salt Export Pump (BSEP) Inhibition Assay
-
Vesicle Preparation: Use membrane vesicles from Sf9 cells overexpressing human BSEP.
-
Assay Reaction: Incubate the BSEP-containing vesicles with a known BSEP substrate (e.g., radiolabeled taurocholate) in the presence of various concentrations of the test compound and ATP.
-
Separation: After the incubation, rapidly filter the reaction mixture to separate the vesicles from the unbound substrate.
-
Quantification: Measure the amount of radiolabeled substrate taken up by the vesicles using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value for the inhibition of BSEP-mediated transport by the test compound.
Visualizations
Caption: Proposed mechanism of first-generation CGRP antagonist-induced liver toxicity.
References
- 1. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanistic Investigations Support Liver Safety of Ubrogepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Engineered Liver Models for Investigating Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. State of the art in vitro models which accurately predict human liver toxicity | NC3Rs [nc3rs.org.uk]
MK-3207 Technical Support Center: Addressing Solubility Challenges in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing MK-3207 in in vitro assays, with a specific focus on overcoming its inherent solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My MK-3207 precipitated out of solution when I diluted my DMSO stock into my aqueous cell culture medium. What happened and how can I prevent this?
A1: This is a common issue known as "crashing out" and occurs because MK-3207, like many small molecule inhibitors, is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but has very low solubility in aqueous solutions such as cell culture media. When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound is no longer in a favorable solvent environment and precipitates.
To prevent this, it is crucial to employ a careful dilution strategy. This typically involves preparing an intermediate dilution of the stock in DMSO or the final aqueous buffer and ensuring rapid and thorough mixing. It is also beneficial to pre-warm the aqueous buffer to 37°C, as solubility often increases with temperature.[1]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A2: High concentrations of DMSO can be toxic to cells and may interfere with your assay.[1] It is best practice to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experimental design.[1]
Q3: Can I use solvents other than DMSO to dissolve MK-3207?
A3: While DMSO is the most common solvent for MK-3207 due to its high solubilizing power, other solvents or co-solvent systems can be used, particularly for in vivo studies, and these principles can be adapted for in vitro work. Formulations containing PEG300, Tween-80, or SBE-β-CD in combination with DMSO have been reported to effectively solubilize MK-3207.[2] However, the compatibility of these solvents with your specific cell line and assay must be validated.
Q4: How should I store my MK-3207 stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution of MK-3207 at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
Troubleshooting Guide: MK-3207 Precipitation in In Vitro Assays
If you are encountering precipitation of MK-3207 in your experiments, follow this troubleshooting guide:
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of MK-3207 in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration of MK-3207. Perform a solubility test in your specific medium to determine the maximum soluble concentration. |
| Rapid Solvent Exchange | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation. | Prepare an intermediate dilution of your DMSO stock in 100% DMSO first. Then, add this intermediate stock to the pre-warmed (37°C) aqueous buffer while vortexing to ensure rapid and thorough mixing.[1] |
| Low Temperature | The solubility of many compounds, including MK-3207, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture medium or buffer for your dilutions.[1] |
Issue: Solution is initially clear but a precipitate forms over time (e.g., during incubation).
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial dilution may create a supersaturated solution that is thermodynamically unstable and precipitates over time. | Lower the final working concentration of MK-3207 to ensure it is below its equilibrium solubility in the final medium. |
| Interaction with Media Components | MK-3207 may interact with components in the cell culture medium (e.g., proteins in serum, salts) leading to the formation of insoluble complexes. | Test the solubility of MK-3207 in serum-free versus serum-containing medium to see if serum is a contributing factor. If possible, test different basal media formulations.[1] |
| pH Shift | Changes in the pH of the medium during incubation (e.g., due to cellular metabolism) can alter the ionization state and solubility of MK-3207. | Ensure your cell culture medium is adequately buffered. |
Quantitative Data: MK-3207 Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 150 mg/mL (≥ 269.01 mM) | Hygroscopic DMSO can affect solubility; use freshly opened DMSO for best results.[2] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 4.48 mM) | Clear solution. This is a common formulation for in vivo studies but components should be tested for cytotoxicity in vitro.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 4.48 mM) | Clear solution. SBE-β-CD is a cyclodextrin (B1172386) used to enhance the solubility of poorly soluble compounds.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 4.48 mM) | Primarily for oral administration in vivo. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of MK-3207 in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of MK-3207 powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of MK-3207 (557.59 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = (Mass (g) / 557.59 g/mol ) / 0.010 mol/L
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the MK-3207 powder.
-
Mixing: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming (to 37°C) can be used to aid dissolution.[2]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Dilution of MK-3207 for In Vitro Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a 10 mM DMSO stock of MK-3207 into a final working concentration of 10 µM in cell culture medium.
-
Prepare Intermediate Dilution: Prepare a 1 mM intermediate stock solution by diluting your 10 mM stock 1:10 in 100% DMSO.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C in a water bath.
-
Final Dilution: To prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate DMSO stock to 990 µL of the pre-warmed cell culture medium. It is critical to add the DMSO stock to the aqueous medium and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex the solution gently or pipette up and down several times to ensure rapid and uniform dispersion.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. The final DMSO concentration in this example is 1%. Adjust the dilution scheme as necessary to achieve a lower final DMSO concentration if required by your cell line.
Visualizations
CGRP Receptor Signaling Pathway
The calcitonin gene-related peptide (CGRP) receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[3][4][5] Upon binding of CGRP, the receptor complex couples to a G-protein (primarily Gαs), which activates adenylyl cyclase.[3][6] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][6] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in various cellular responses, including vasodilation.[4][6] MK-3207 is a potent antagonist of the CGRP receptor, blocking this signaling cascade.[7][8][9]
Caption: CGRP Receptor Signaling Pathway and the inhibitory action of MK-3207.
Experimental Workflow for Preparing MK-3207 Working Solutions
This workflow outlines the recommended steps to minimize precipitation when preparing working solutions of MK-3207 for in vitro assays.
Caption: A step-by-step workflow for the preparation of MK-3207 working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 5. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MK-3207 Radioligand Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing radioligand binding assay conditions for the CGRP receptor antagonist, MK-3207.
Frequently Asked Questions (FAQs)
Q1: What is MK-3207 and what is its primary target?
MK-3207 is a potent, orally active, and highly selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Its primary target is the CGRP receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[3][4][5][6]
Q2: What is the binding affinity of MK-3207 for the human CGRP receptor?
MK-3207 exhibits high affinity for the human CGRP receptor. In studies using membranes from SK-N-MC cells or recombinant cells expressing the human receptor, the inhibition constant (Ki) is approximately 0.024 nM.[1][2][7] The dissociation constant (Kd) for the tritiated form, [³H]MK-3207, is approximately 0.06 nM.[2][7]
Q3: Is MK-3207's binding affinity species-specific?
Yes, MK-3207 shows significant species selectivity. It has a high affinity for the human and rhesus monkey CGRP receptors (Ki ≈ 0.024 nM) but displays a much lower affinity (over 400-fold less) for the canine and rat receptors.[2][7] This is a critical consideration when designing preclinical experiments.
Q4: Which radiolabeled form of MK-3207 is suitable for binding assays?
A tritiated version of the molecule, [³H]MK-3207, has been successfully developed and used to characterize the binding properties on the human CGRP receptor.[2][7] It displays reversible and saturable binding, making it suitable for both saturation and competitive binding assays.[2][7]
Q5: What is the primary signaling pathway activated by the CGRP receptor?
The CGRP receptor is a G-protein coupled receptor that primarily signals through the Gαs subunit.[8][9] Binding of CGRP activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4][8][9] This cascade mediates various physiological effects, including vasodilation.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for MK-3207 binding assays.
Table 1: Binding Affinity of MK-3207 for CGRP Receptors
| Parameter | Receptor Species | Cell System | Value (nM) | Reference |
| Ki | Human (native) | SK-N-MC cells | 0.024 ± 0.001 | [7] |
| Ki | Human (recombinant) | HEK293 cells | 0.022 ± 0.002 | [7][10] |
| Ki | Rhesus Monkey | - | 0.024 ± 0.001 | [7] |
| Ki | Canine | - | 10 | [7] |
| Ki | Rat | - | 10 ± 1.2 | [7] |
| Kd | Human ([³H]MK-3207) | - | 0.06 | [2][7] |
Table 2: Functional Potency of MK-3207
| Parameter | Assay Type | Cell System | Value (nM) | Reference |
| IC₅₀ | cAMP Inhibition | HEK293 cells | 0.12 | [1][6] |
| IC₅₀ | cAMP Inhibition (+50% Human Serum) | HEK293 cells | 0.17 | [6] |
Experimental Protocols
Detailed Protocol: Competitive Radioligand Binding Assay for MK-3207
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the human CGRP receptor using [³H]MK-3207 as the radioligand.
1. Materials and Reagents:
-
Membrane Preparation: Crude membranes from HEK293 cells stably expressing the human CLR and RAMP1.
-
Radioligand: [³H]MK-3207.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Unlabeled MK-3207 (for determining non-specific binding) or other unlabeled competitor compounds.
-
Scintillation Cocktail: A suitable cocktail for detecting tritium.
-
Equipment: 96-well plates, filter mats (e.g., GF/C pre-soaked in 0.3-0.5% polyethyleneimine), vacuum filtration manifold, scintillation counter.
2. Membrane Preparation:
-
Homogenize cells expressing the CGRP receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[11]
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[12]
-
Wash the membrane pellet by resuspending in fresh wash buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C.
3. Assay Procedure:
-
Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[11]
-
To each well, add the following in order:
-
150 µL of diluted membrane preparation (e.g., 10-50 µg protein).
-
50 µL of assay buffer (for total binding) or 50 µL of unlabeled competitor (test compound dilutions for competition curve; or a saturating concentration of unlabeled MK-3207, e.g., 1 µM, for non-specific binding).
-
50 µL of [³H]MK-3207 at a fixed concentration, typically at or below its Kd (e.g., 0.05 nM).[13]
-
-
Incubate the plate for 60-90 minutes at room temperature (e.g., 25-30°C) with gentle agitation to reach equilibrium.[11][12]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters quickly with ice-cold wash buffer (e.g., 3-4 times).[11][12]
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (>50% of Total Binding)
-
Possible Cause: The radioligand is binding to components other than the receptor, such as the filter plate or lipids in the membrane preparation.[14]
-
Troubleshooting Steps:
-
Optimize Filter Soaking: Ensure glass fiber filters are adequately pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce filter binding.
-
Reduce Radioligand Concentration: Use a radioligand concentration at or below the Kd. Non-specific binding is often linear with radioligand concentration.[14]
-
Add Blocking Agents: Include a blocking agent like Bovine Serum Albumin (BSA, e.g., 0.1%) in the assay buffer to reduce binding to non-protein components.[15]
-
Optimize Washing: Increase the volume or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[14]
-
Issue 2: Low Signal or Small Assay Window (Total Binding is close to Non-Specific Binding)
-
Possible Cause: Insufficient receptor density in the membrane preparation, degraded reagents, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression level of the CGRP receptor in your cell line. Some cell lines can lose expression after extensive passaging.[16]
-
Increase Receptor Concentration: Increase the amount of membrane protein per well. Perform a protein concentration titration to find the optimal amount that gives a robust signal without depleting the radioligand.
-
Check Reagent Quality: Ensure the radioligand has not degraded. Aliquot the radioligand upon receipt and store it properly to avoid repeated freeze-thaw cycles.
-
Optimize Incubation Time: Perform a time-course experiment to ensure the binding reaction has reached equilibrium.[17]
-
Issue 3: Poor Reproducibility Between Replicates or Assays
-
Possible Cause: Inconsistent sample handling, pipetting errors, or variability in reagent batches.[15]
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all steps, especially incubation times and temperatures, are kept consistent between assays.[15]
-
Calibrate Pipettes: Regularly calibrate all pipettes to ensure accurate and precise liquid handling.
-
Ensure Homogeneous Mixtures: Thoroughly mix all reagents and the membrane suspension before aliquoting into the plate.
-
Maintain Detailed Records: Document all reagent lot numbers, preparation dates, and experimental conditions to track sources of variability.[15]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: CGRP receptor signaling pathway and mechanism of MK-3207 antagonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. scienceofmigraine.com [scienceofmigraine.com]
- 6. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. graphpad.com [graphpad.com]
- 15. swordbio.com [swordbio.com]
- 16. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Addressing reproducibility issues in CGRP antagonist studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common reproducibility issues encountered in calcitonin gene-related peptide (CGRP) antagonist studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during your CGRP antagonist experiments.
In Vitro Assays: Ligand Binding & Functional Assays
Q1: My radioligand binding assay shows high non-specific binding. What are the common causes and solutions?
A1: High non-specific binding can obscure the true specific binding of your CGRP antagonist. Here are the likely culprits and how to address them:
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Radioligand Quality: The radiolabeled CGRP may have degraded.
-
Solution: Use a fresh batch of radioligand and include protease inhibitors in your binding buffer.
-
-
Insufficient Blocking: The blocking agents in your buffer may not be effectively preventing the peptide from adhering to the plate or filter membrane.
-
Solution: Increase the concentration of Bovine Serum Albumin (BSA) or other blocking agents. Consider pre-treating your plates or filters with a blocking solution.
-
-
Inadequate Washing: Insufficient washing steps can fail to remove all unbound radioligand.
-
Solution: Increase the number and/or volume of washes with ice-cold buffer. Ensure complete aspiration of the wash buffer between steps.
-
Q2: The IC50 value for my CGRP antagonist is significantly higher than expected from the literature. What could be the reason?
A2: A higher than expected IC50 value indicates lower potency of your antagonist. Several factors could be at play:
-
Peptide Degradation: The antagonist peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles.
-
Solution: Use a fresh vial or a new batch of the peptide. If the issue persists, consider verifying the molecular weight of the peptide using mass spectrometry.
-
-
Incorrect Concentration: Errors in weighing or dilution can lead to inaccurate final concentrations of your antagonist.
-
Solution: Carefully recalibrate your scales and double-check all dilution calculations. Prepare a fresh stock solution.
-
-
High Agonist Concentration: In functional assays, using a very high concentration of the CGRP agonist can shift the antagonist's IC50 value to the right.
-
Solution: Use a CGRP agonist concentration at or near its EC50 value for the assay.
-
-
Assay Conditions: The buffer composition, pH, or presence of certain ions can affect peptide folding and receptor binding. Incubation times might also be insufficient to reach equilibrium.
-
Solution: Review and optimize your assay buffer and ensure sufficient incubation time for binding to reach equilibrium.
-
Q3: My CGRP-stimulated cAMP assay is showing a weak or no signal. What should I check?
A3: A weak or absent cAMP signal can be frustrating. Here's a troubleshooting workflow:
-
Cell Health and Receptor Expression:
-
Problem: The cells may be unhealthy, have been passaged too many times, or were confluent, leading to altered receptor expression and signaling.[1]
-
Solution: Use cells at a low passage number and ensure they are seeded at an appropriate density. Perform a cell viability assay to confirm cell health. Validate CGRP receptor (CLR/RAMP1) expression using methods like qPCR or Western blot.[1]
-
-
Agonist Activity:
-
Problem: The CGRP agonist may have degraded.
-
Solution: Use a fresh aliquot of the CGRP agonist.
-
-
Assay Components and Protocol:
-
Problem: Issues with the cAMP assay kit reagents or the experimental protocol.
-
Solution: Run positive controls, such as forskolin, to ensure the adenylyl cyclase and downstream assay components are working correctly. Review the manufacturer's protocol for the cAMP assay kit.
-
-
Phosphodiesterase (PDE) Activity:
-
Problem: Endogenous PDEs in the cells can rapidly degrade cAMP.
-
Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
-
In Vivo Assays: Animal Models of Migraine
Q4: I am not observing the expected behavioral changes in my nitroglycerin (NTG)-induced migraine animal model. What could be wrong?
A4: The NTG-induced migraine model can be influenced by several factors:
-
NTG Dose and Administration: The dose of NTG may be insufficient, or the administration route may not be optimal.
-
Timing of Behavioral Assessment: The timing of your behavioral tests post-NTG injection is critical.
-
Behavioral Assay Sensitivity: The chosen behavioral assay may not be sensitive enough to detect the effects of NTG.
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to NTG.
-
Solution: Be consistent with the strain and sex of the animals used in your study. Both male and female mice have been shown to exhibit NTG-induced headache symptoms.[3]
-
General Reproducibility
Q5: My results are highly variable between experiments. How can I improve reproducibility?
A5: High variability is a common challenge in CGRP antagonist studies. Here are some key areas to focus on:
-
Reagent Quality and Consistency:
-
Problem: Lot-to-lot variability in peptides, antibodies, and other reagents can introduce significant variability.
-
Solution: Whenever possible, purchase reagents in bulk from a single lot for a series of experiments. Always validate new lots of critical reagents. For CGRP ELISA kits, it is crucial to test their suitability and specificity, as different kits can yield different results.[4][5]
-
-
Cell Line Stability:
-
Standardized Protocols:
-
Solution: Adhere strictly to detailed, written protocols for all experimental procedures. Any deviations should be carefully documented.
-
-
Data Analysis:
-
Solution: Use standardized methods for data analysis, including consistent criteria for outlier removal and the use of appropriate statistical tests.
-
Data Presentation: Comparative Potency of CGRP Antagonists
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of various CGRP antagonists from the literature. It is important to note that these values can vary depending on the experimental conditions, cell type, and assay format used.
Table 1: Binding Affinities (Ki) of CGRP Antagonists
| Antagonist | Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Olcegepant | Human CGRP | SK-N-MC cells | [¹²⁵I]hCGRP | 0.08 | Doods et al., 2000 |
| Telcagepant | Human CGRP | HEK293 cells | [¹²⁵I]hCGRP | 1.1 | Salvatore et al., 2008 |
| Rimegepant | Human CGRP | HEK293 cells | [¹²⁵I]hCGRP | 0.027 | Marcus et al., 2014 |
| Ubrogepant | Human CGRP | HEK293 cells | [¹²⁵I]hCGRP | 0.076 | Tfelt-Hansen et al., 2020 |
| Zavegepant | Human CGRP | HEK293 cells | [¹²⁵I]hCGRP | 0.017 | Tfelt-Hansen et al., 2020 |
| Atogepant | Human CGRP | Not Specified | Not Specified | 0.017 | de Vries et al., 2021 |
Table 2: Functional Potencies (IC50) of CGRP Antagonists in cAMP Assays
| Antagonist | Agonist | Cell Line | IC50 (nM) | Reference |
| Olcegepant | human α-CGRP | SK-N-MC cells | 0.3 | Doods et al., 2000 |
| Telcagepant | human α-CGRP | SK-N-MC cells | 1.8 | Salvatore et al., 2008 |
| Rimegepant | human α-CGRP | HEK293 cells | 0.1 | Marcus et al., 2014 |
| Ubrogepant | human α-CGRP | HEK293 cells | 0.2 | Tfelt-Hansen et al., 2020 |
| Zavegepant | human α-CGRP | HEK293 cells | 0.03 | Tfelt-Hansen et al., 2020 |
| Atogepant | human α-CGRP | Not Specified | 0.1 | de Vries et al., 2021 |
Experimental Protocols
Radiolabeled CGRP Antagonist Binding Assay
This protocol describes a method for determining the binding affinity of a CGRP antagonist using cell membranes expressing the CGRP receptor and a radiolabeled CGRP ligand.
1. Membrane Preparation: a. Culture cells (e.g., HEK293 or SK-N-MC) stably expressing the human CGRP receptor (CLR and RAMP1). b. Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors. c. Centrifuge at low speed (e.g., 500 x g) to remove nuclei and cell debris. d. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. e. Resuspend the membrane pellet in a suitable assay buffer.
2. Binding Assay: a. In a 96-well plate, add a constant concentration of radiolabeled CGRP ligand (e.g., [¹²⁵I]hCGRP) to each well. b. Add varying concentrations of the unlabeled CGRP antagonist. c. To determine non-specific binding, add a high concentration of unlabeled CGRP to a set of control wells. d. Add the cell membrane preparation to initiate the binding reaction. e. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation and Detection: a. Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a blocking solution like polyethyleneimine) to separate bound from free radioligand. b. Wash the filters with ice-cold wash buffer. c. Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Functional Assay
This protocol measures the ability of a CGRP antagonist to inhibit CGRP-induced cyclic AMP (cAMP) production in whole cells.
1. Cell Culture and Seeding: a. Culture cells endogenously or recombinantly expressing the CGRP receptor in a suitable medium. b. Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.
2. Assay Procedure: a. Wash the cells with a serum-free medium or assay buffer. b. Pre-incubate the cells with varying concentrations of the CGRP antagonist for a defined period (e.g., 15-30 minutes). c. Add a constant concentration of CGRP agonist (typically the EC50 or EC80 concentration) to stimulate cAMP production. d. Incubate for a specific time (e.g., 15-30 minutes) at 37°C. e. Terminate the reaction and lyse the cells to release intracellular cAMP.
3. cAMP Detection: a. Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). b. Follow the manufacturer's instructions for the chosen kit.
4. Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Convert the raw assay signal to cAMP concentrations using the standard curve. c. Plot the cAMP concentration as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Nitroglycerin (NTG)-Induced Migraine Model in Rodents
This protocol outlines a common method for inducing migraine-like symptoms in rodents to test the efficacy of CGRP antagonists.
1. Animal Preparation: a. Use adult male or female mice or rats of a consistent strain. b. Acclimatize the animals to the testing environment for at least one week before the experiment.
2. Drug Administration: a. Administer the test CGRP antagonist or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). b. After a suitable pre-treatment time, induce migraine-like symptoms by injecting nitroglycerin (NTG) (e.g., 10 mg/kg, i.p.).[3]
3. Behavioral Assessment: a. At a defined time point after NTG injection (e.g., 2 hours), assess pain-related behaviors. b. Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold. A decrease in the threshold indicates mechanical hypersensitivity. c. Facial Grimacing: Use the Rat Grimace Scale to score changes in facial expression as an indicator of pain.[2] d. Other behavioral tests, such as light/dark box for photophobia or hot/cold plate for thermal sensitivity, can also be employed.
4. Data Analysis: a. Compare the behavioral responses of the antagonist-treated group to the vehicle-treated group. b. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences.
Visualizations
CGRP Receptor Signaling Pathway
Caption: The canonical CGRP receptor signaling pathway.
Troubleshooting Workflow for Inconsistent In Vitro Assay Results
Caption: A logical workflow for troubleshooting inconsistent in vitro assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. scantox.com [scantox.com]
- 4. Calcitonin gene-related peptide and headache: Comparison of two commonly used assay kits highlights the perils of measuring neuropeptides with enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Untangling the mess of CGRP levels as a migraine biomarker: an in-depth literature review and analysis of our experimental experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of MK-3207
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of MK-3207, a potent CGRP receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-3207?
MK-3207 is a potent, orally bioavailable, non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2] Its primary function is to block the CGRP receptor, which is a key component in the pathophysiology of migraine.[1][3] The CGRP receptor is a G protein-coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and receptor activity modifying protein 1 (RAMP1).[4]
Q2: Why was the clinical development of MK-3207 discontinued?
The clinical development of MK-3207 was halted due to observations of delayed, asymptomatic liver test abnormalities in some subjects during extended phase I clinical studies.[5][6] These elevations in liver enzymes, which generally occurred after drug administration was discontinued, warranted the cessation of its development.[5][7]
Q3: What are the known off-targets of MK-3207?
MK-3207 is highly selective for the human CGRP receptor. However, it displays some affinity for related receptors, particularly the amylin receptor AMY₁ (CTR/RAMP1).[8] It maintains a high degree of selectivity against the AM₁ (CLR/RAMP2), AM₂ (CLR/RAMP3), and calcitonin (CTR) receptors.[8] In a broad screening panel of over 160 enzymes, receptors, and transporters, MK-3207 was found to be highly selective, with a selectivity margin of over 50,000-fold.[4] The specific off-target responsible for the observed liver enzyme elevations has not been definitively identified in the available literature.
Troubleshooting Guide: Identifying Off-Target Effects
Q4: My experimental results are inconsistent with CGRP receptor antagonism. How can I begin to investigate potential off-target effects?
Unexplained experimental outcomes warrant a systematic investigation. The first step is to confirm the compound's purity and integrity. Subsequently, a tiered approach to off-target assessment is recommended. Start with in silico predictions and then move to broad, cell-free screening panels before progressing to cell-based and proteomics approaches.
Q5: How can I differentiate between a specific off-target effect and general cellular toxicity?
Distinguishing specific off-target interactions from broad cytotoxicity is crucial. This can be achieved by:
-
Dose-Response Analysis: Specific off-target effects typically occur within a narrow concentration range, whereas cytotoxicity often exhibits a steep dose-response curve at higher concentrations.
-
Control Compounds: Use a structurally related but inactive analog of MK-3207. If the analog does not produce the same effect, it suggests the effect is due to a specific interaction rather than a general property of the chemical scaffold.
-
Cell Viability Assays: Run parallel cytotoxicity assays (e.g., MTT, LDH release) to determine the concentration at which MK-3207 induces cell death. Compare this with the concentrations that elicit your observed phenotype.
-
Rescue Experiments: If a specific off-target is hypothesized, attempt to rescue the phenotype by overexpressing the target or using a known antagonist for that target.
Q6: What methods are best for identifying unknown off-targets of MK-3207 in an unbiased manner?
For discovering novel or unexpected off-targets, unbiased proteomic approaches are highly effective.[9][10]
-
Chemical Proteomics: Techniques like Compound-Centric Chemical Proteomics (CCCP) use immobilized MK-3207 as bait to "fish" for binding proteins from cell lysates or living cells.[9]
-
Thermal Proteome Profiling (TPP/CETSA): This method assesses changes in protein thermal stability across the proteome upon drug binding.[10] It can identify direct targets in a physiological context without requiring compound modification.
-
Expression Proteomics: This approach identifies changes in protein abundance following treatment with MK-3207, which can reveal downstream consequences of off-target engagement.[11][12]
Troubleshooting Guide: Minimizing Off-Target Effects
Q7: I've identified a likely off-target interaction. How can I minimize it in my experiments?
Minimizing off-target effects experimentally can often be achieved by optimizing assay conditions:
-
Use the Lowest Effective Concentration: Titrate MK-3207 to the lowest concentration that effectively antagonizes the CGRP receptor in your system. This minimizes the engagement of lower-affinity off-targets.
-
Optimize Incubation Time: Reduce incubation times where possible. Prolonged exposure can increase the likelihood of off-target binding and subsequent downstream effects.
-
Competitive Antagonism: If the off-target is known, include a specific antagonist for that target in your control experiments to isolate the effects of CGRP receptor blockade.
Q8: Are there strategies to guide the design of new MK-3207 analogs with improved selectivity?
Yes, a rational drug design approach can significantly improve selectivity.[13]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of MK-3207 to understand which parts of the molecule are critical for on-target potency versus off-target activity.
-
Computational Modeling: Use computational docking and molecular dynamics simulations to predict how modifications to the MK-3207 scaffold will affect binding to both the CGRP receptor and known off-targets.[14][15]
-
Incorporate Selectivity Assays Early: Screen new analogs against the CGRP receptor and the identified off-target(s) concurrently during the design-test-optimize cycle to prioritize candidates with the best selectivity profile from the outset.
Data Hub: Selectivity Profile of MK-3207
The following table summarizes the binding affinities (Ki) and functional inhibition (IC₅₀) of MK-3207 for its primary target and related receptors. Lower values indicate higher potency.
| Target Receptor | Species | Assay Type | Value (nM) | Reference |
| CGRP Receptor | Human | Binding (Ki) | 0.024 | [8][16] |
| CGRP Receptor | Human | Functional (IC₅₀) | 0.12 | [16] |
| CGRP Receptor | Rhesus | Binding (Ki) | 0.024 | [1] |
| AMY₁ (CTR/RAMP1) | Human | Binding (Ki) | 0.75 ± 0.13 | [8] |
| AMY₃ (CTR/RAMP3) | Human | Binding (Ki) | 128 ± 25 | [8] |
| AM₂ (CLR/RAMP3) | Human | Binding (Ki) | 156 ± 17 | [8] |
| Calcitonin (CTR) | Human | Binding (Ki) | 1,900 ± 580 | [8] |
| AM₁ (CLR/RAMP2) | Human | Binding (Ki) | 16,500 | [8] |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CGRP Receptor
This protocol determines the binding affinity (Ki) of MK-3207 for the CGRP receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human CGRP receptor (CLR/RAMP1).
-
Radioligand: [¹²⁵I]-CGRP.
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
-
MK-3207 serial dilutions.
-
Non-specific binding control: High concentration of unlabeled CGRP (e.g., 1 µM).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of MK-3207 in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a fixed concentration (near its Kd), and 50 µL of the MK-3207 dilution or control.
-
Add 50 µL of cell membrane preparation to initiate the binding reaction.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow filters to dry, then measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of MK-3207 to inhibit CGRP-stimulated cAMP production, providing a functional measure of its antagonist activity.
Materials:
-
HEK293 cells stably expressing the human CGRP receptor.
-
Assay Buffer: HBSS with 1 mM IBMX (a phosphodiesterase inhibitor).
-
Human α-CGRP.
-
MK-3207 serial dilutions.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate the CGRP-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Aspirate the culture medium and add 50 µL of assay buffer containing the desired serial dilutions of MK-3207.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Add 50 µL of assay buffer containing human α-CGRP at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for 30 minutes at 37°C to stimulate cAMP production.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Plot the inhibition of the CGRP response against the concentration of MK-3207 to determine the IC₅₀ value.
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGRP Receptor | BioChemPartner [biochempartner.com]
- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The End of the Line for a Novel Migraine Drug? | MDedge [mdedge.com]
- 6. jnnp.bmj.com [jnnp.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. tandfonline.com [tandfonline.com]
- 10. fiveable.me [fiveable.me]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Degradation pathways of MK-3207 in experimental conditions
Disclaimer: The development of MK-3207 was discontinued, and as such, detailed public data on its degradation pathways under experimental conditions are scarce. This technical support guide has been constructed based on the known chemical structure of MK-3207, general principles of pharmaceutical forced degradation studies as outlined by ICH guidelines, and published information on similar compounds. The degradation pathways and specific quantitative data presented are hypothetical and intended to serve as a practical guide for researchers investigating compounds with similar structural motifs.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on MK-3207?
A1: Forced degradation studies, also known as stress testing, are crucial for several reasons:
-
To identify potential degradation products: This helps in understanding the impurity profile of the drug substance under various stress conditions.
-
To establish degradation pathways: Elucidating the chemical reactions that lead to degradation is essential for formulation development and ensuring product stability.
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate the API from its degradation products.[1][2][3]
-
To understand the intrinsic stability of the molecule: This knowledge aids in determining appropriate storage conditions, re-test periods, and shelf-life.[1]
Q2: Which functional groups in the MK-3207 molecule are most susceptible to degradation?
A2: Based on the chemical structure of MK-3207, several functional groups are potentially susceptible to degradation under forced conditions:
-
Amide bond: The amide linkage can be susceptible to hydrolysis under acidic or basic conditions.
-
Piperazinone ring: This heterocyclic ring may undergo hydrolysis, particularly at the amide bond within the ring.
-
Spiro-indene-pyrrolo-pyridine moiety: This complex heterocyclic system could be prone to oxidation or photolytic degradation.
-
Aminoketone-like structures: An intermediate in the synthesis of MK-3207, an aminoketone, was reported to be unstable and prone to oxidation.[4] While the final structure of MK-3207 does not contain a simple aminoketone, related structural motifs may exhibit similar oxidative instability.
Q3: I am observing an unexpected peak in my chromatogram during oxidative stress testing of a related compound. What could be the cause?
A3: An unexpected peak during oxidative stress testing of a compound structurally similar to MK-3207 could be due to several factors:
-
Formation of an N-oxide: The nitrogen atoms in the piperazinone and pyrrolo-pyridine rings are potential sites for oxidation, leading to the formation of N-oxides.
-
Oxidation of the aliphatic portions: The cyclopentane (B165970) or other aliphatic parts of the molecule could undergo oxidation.
-
Dimerization: As observed with a synthetic intermediate of MK-3207, oxidative coupling could lead to the formation of dimers.[4]
-
Secondary degradation: The initial degradation product might be unstable under the experimental conditions and degrade further into other products.
Q4: My photostability studies are showing inconsistent results. What are the common pitfalls?
A4: Inconsistent results in photostability studies can arise from several factors:
-
Inadequate light exposure: Ensure that the samples are exposed to the ICH-recommended levels of both UV-A and visible light (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[1][5]
-
Sample presentation: The way samples are presented to the light source is critical. For solid samples, a thin, uniform layer should be used to ensure consistent exposure.[6]
-
Heat effects from the light source: It is important to have a control sample protected from light but exposed to the same temperature to differentiate between thermal and photolytic degradation.[5]
-
Container transparency: If using a container, ensure it is transparent to the relevant wavelengths of light. Quartz is often a good choice for direct exposure studies.[6]
Troubleshooting Guides
Issue 1: Poor Mass Balance in Forced Degradation Studies
| Symptom | Potential Cause | Troubleshooting Step |
| The sum of the assay of the parent drug and the known degradation products is significantly less than 100%. | Formation of non-UV active degradants: Some degradation products may lack a chromophore and are therefore not detected by a UV detector. | Use a mass-sensitive detector like a Mass Spectrometer (MS) or a universal detector like an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. |
| Formation of volatile degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis. | Use headspace Gas Chromatography (GC) to analyze for volatile degradation products if suspected. | |
| Adsorption of degradants: Highly polar or charged degradation products may adsorb to the HPLC column or sample vials. | Modify the mobile phase pH or ionic strength. Use silanized vials. | |
| Incomplete elution of degradants: Some degradation products may be strongly retained on the analytical column. | Implement a gradient elution method with a stronger organic solvent at the end of the run to ensure all components are eluted. |
Issue 2: No Degradation Observed Under Stress Conditions
| Symptom | Potential Cause | Troubleshooting Step |
| The purity of MK-3207 remains unchanged after applying standard forced degradation conditions. | The molecule is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). A target degradation of 5-20% is generally recommended.[7] |
| Low solubility of the compound in the stress medium. | For hydrolytic studies, consider using a co-solvent (e.g., acetonitrile (B52724), methanol) to increase the solubility of the drug substance, but be mindful that the co-solvent itself could influence the degradation pathway. | |
| Inappropriate choice of stressor. | Ensure the chosen stress conditions are relevant to the molecule's structure. For example, if oxidation is suspected, use a stronger oxidizing agent or a different type of oxidative stress (e.g., metal-catalyzed oxidation). |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
Objective: To evaluate the stability of MK-3207 in acidic and basic media.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of MK-3207 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a suitable volumetric flask, add an aliquot of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target analytical concentration.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
To a suitable volumetric flask, add an aliquot of the stock solution and dilute with 0.1 N NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase to the target analytical concentration.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Control Sample: A control sample should be prepared by diluting the stock solution in purified water and subjecting it to the same temperature conditions.
Protocol 2: Forced Oxidative Degradation
Objective: To assess the susceptibility of MK-3207 to oxidation.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of MK-3207 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Oxidative Stress:
-
To a suitable volumetric flask, add an aliquot of the stock solution and dilute with 3% hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot and dilute it with the mobile phase to the target analytical concentration.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Control Sample: A control sample should be prepared by diluting the stock solution in purified water and keeping it under the same conditions.
Protocol 3: Photostability Testing
Objective: To evaluate the stability of MK-3207 upon exposure to light.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of MK-3207 powder in a shallow, transparent dish (e.g., a quartz dish).
-
Solution State: Prepare a solution of MK-3207 in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 100 µg/mL in a quartz cuvette or vial.
-
-
Light Exposure:
-
Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B requirements (providing both UV-A and visible light).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5][8]
-
-
Control Samples:
-
Prepare identical samples and wrap them in aluminum foil to protect them from light. Place these dark controls in the same photostability chamber to monitor for thermal degradation.
-
-
Analysis:
-
After the exposure period, prepare the solid sample for analysis by dissolving it in a suitable solvent.
-
Analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Data Presentation
Table 1: Hypothetical Summary of Forced Degradation Results for MK-3207
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT, min) |
| Acidic Hydrolysis | 0.1 N HCl | 24 | 60 | 12.5 | 2 | 8.7 |
| Basic Hydrolysis | 0.1 N NaOH | 12 | 25 | 8.2 | 1 | 10.2 |
| Oxidation | 3% H₂O₂ | 8 | 25 | 18.9 | 3 | 11.5, 13.1 |
| Thermal | Dry Heat | 48 | 80 | 4.5 | 1 | 9.5 |
| Photolytic | ICH Q1B | - | 25 | 7.8 | 2 | 12.3 |
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmaceuticalguideline.com [pharmaceuticalguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ema.europa.eu [ema.europa.eu]
Challenges in synthesizing MK-3207 and potential impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in the synthesis of MK-3207. The information is based on established synthetic routes and addresses common challenges and potential impurities encountered during the process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for MK-3207?
A1: The synthesis of MK-3207 involves a multi-step process that begins with the alkylation of methyl 1-aminocyclopentanecarboxylate with 3,5-difluorophenacyl bromide.[1] This is followed by a key reductive amination and in-situ cyclization to form the piperazinone core. Subsequent steps include Boc protection, chiral separation to isolate the desired (R)-enantiomer, saponification of the ester, and finally, amide coupling with the spirocyclic amine fragment, followed by deprotection.[1]
Q2: What are the most critical steps in the synthesis of MK-3207?
A2: The most critical steps are the reductive amination/cyclization to form the piperazinone ring and the chiral separation to isolate the correct enantiomer of the piperazinone intermediate.[1][2] The stereochemistry at this position is crucial for the compound's potency.[2] Additionally, the stability of the amino ketone intermediate 15 requires careful handling to prevent side reactions.[1]
Q3: Are there any known stability issues with intermediates in the synthesis?
A3: Yes, the amino ketone intermediate 15 (methyl 1-((3,5-difluorophenyl)acetyl)aminocyclopentanecarboxylate) is known to be somewhat unstable and can undergo oxidative dimerization.[1] To minimize this decomposition, it is recommended to store this intermediate as its mesylate salt.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the initial alkylation step (formation of intermediate 15) | - Incomplete reaction. - Degradation of the product. | - Ensure complete deprotonation of the amine using a suitable base like Na₃PO₄. - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Upon workup, immediately convert the product to its mesylate salt for storage to prevent oxidative dimerization.[1] |
| Formation of a significant byproduct during the synthesis of intermediate 15 | - Oxidative dimerization of the amino ketone intermediate 15 .[1] | - Minimize the exposure of intermediate 15 to air and light. - Store the intermediate as the mesylate salt.[1] - Purify the crude product quickly after the reaction. |
| Poor yield in the reductive amination/cyclization step | - Inefficient imine formation. - Incomplete reduction of the imine. - Incomplete cyclization. | - Use a suitable reducing agent such as sodium cyanoborohydride (NaCNBH₃).[1] - Control the pH of the reaction mixture; acidic conditions (e.g., using acetic acid) are typically required for the reductive amination.[1] - Ensure the reaction temperature is maintained at around 50 °C to facilitate both reduction and cyclization.[1] |
| Difficulty in separating the enantiomers of the piperazinone intermediate 16 | - Inadequate chiral stationary phase. - Suboptimal mobile phase composition. | - Use a Chiralcel OD column as reported in the literature.[1] - Optimize the mobile phase. A mixture of hexane, isopropanol, and diethylamine (B46881) (e.g., 60:40:0.1) has been shown to be effective.[1] |
| Incomplete saponification of the ester (intermediate 16 to 17) | - Insufficient amount of base. - Short reaction time. | - Use a sufficient excess of a strong base like lithium hydroxide (B78521) (LiOH).[1] - Monitor the reaction progress by TLC or LC-MS to ensure complete conversion to the carboxylic acid. |
| Low yield in the final amide coupling step | - Inactive coupling reagent. - Presence of moisture. - Steric hindrance. | - Use a reliable coupling reagent such as HATU.[1] - Ensure all reagents and solvents are anhydrous. - Add a non-nucleophilic base like N-methylmorpholine (NMM) to facilitate the reaction.[1] |
Potential Impurities
| Impurity | Formation Step | Potential Cause | Mitigation Strategy |
| Oxidative Dimer of Intermediate 15 | Alkylation | Instability of the amino ketone intermediate.[1] | Store intermediate 15 as its mesylate salt and handle it under an inert atmosphere.[1] |
| Diastereomers | Reductive Amination / Cyclization | Non-stereoselective reduction. | The synthesis produces a racemic mixture that requires chiral separation. |
| Unreacted Starting Materials | All steps | Incomplete reactions. | Monitor reaction completion by TLC or LC-MS and optimize reaction conditions (time, temperature, reagent stoichiometry). |
| Over-alkylation Products | Alkylation | Use of a strong base or excess alkylating agent. | Use a controlled amount of base and alkylating agent. |
| Hydrolyzed Products | Saponification | Incomplete reaction or purification. | Ensure complete saponification and proper workup to isolate the carboxylic acid. |
| Epimerization Products | Amide Coupling / Deprotection | Harsh basic or acidic conditions. | Use mild coupling and deprotection conditions. |
Experimental Protocols
Synthesis of Amino Ketone Intermediate 15 [1]
-
To a solution of methyl 1-aminocyclopentanecarboxylate hydrochloride in DMF, add Na₃PO₄.
-
Add 3,5-difluorophenacyl bromide (14 ) to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
-
For storage, convert the purified product to its mesylate salt.
Reductive Amination and Cyclization to form Piperazinone 16 [1]
-
Dissolve the amino ketone intermediate 15 and glycine (B1666218) ethyl ester hydrochloride in methanol.
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Add acetic acid to the mixture.
-
Add NaCNBH₃ portion-wise while maintaining the temperature at 50 °C.
-
Stir the reaction at 50 °C until the reaction is complete.
-
Cool the reaction mixture and quench with a saturated aqueous solution of NaHCO₃.
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Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Protect the resulting piperazinone with a Boc group using Boc₂O and a base like DIEA in acetonitrile (B52724) at 60 °C.
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Purify the Boc-protected piperazinone 16 by column chromatography.
Visualizations
Caption: Synthetic workflow for MK-3207.
Caption: Formation of the oxidative dimer impurity.
References
Technical Support Center: Optimizing Incubation Time for MK-3207 in Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for MK-3207 in functional assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-3207?
A1: MK-3207 is a potent and highly selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[1][2][3] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4][5][6] By binding to this receptor, MK-3207 blocks the signaling cascade initiated by CGRP.[3]
Q2: Which functional assay is most commonly used to assess MK-3207 activity?
A2: The most common functional assay for MK-3207 is a cell-based assay that measures the inhibition of CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) production.[1][7][8] This is because the CGRP receptor is coupled to the Gαs protein, which activates adenylyl cyclase to produce cAMP upon agonist stimulation.[5][6]
Q3: What is a recommended starting point for the incubation time with MK-3207 in a cAMP assay?
A3: A common starting point for pre-incubation with MK-3207 is 30 minutes before the addition of the CGRP agonist.[7][8] This is followed by a co-incubation period with both the antagonist and agonist.
Q4: What are the known binding kinetics of MK-3207?
A4: Studies using the tritiated analog of MK-3207, [3H]MK-3207, have shown that it exhibits reversible and saturable binding to the human CGRP receptor. The off-rate (k_off) has been determined to be 0.012 min⁻¹, with a corresponding half-life (t½) of approximately 59 minutes.[8][9]
Q5: How does the binding half-life of MK-3207 influence the choice of incubation time?
A5: The half-life of approximately 59 minutes suggests that a pre-incubation time of at least this duration would be required to approach binding equilibrium. For optimal potency determination, it is generally recommended to pre-incubate for a period that allows for the binding to reach a steady state. Therefore, extending the pre-incubation time from the commonly used 30 minutes to 60 minutes or longer may result in a more accurate determination of the antagonist's IC50 value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Potency (High IC50) of MK-3207 | 1. Insufficient Pre-incubation Time: The binding of MK-3207 has not reached equilibrium. 2. High Agonist (CGRP) Concentration: An excessively high concentration of CGRP can overcome the competitive antagonism. 3. Cell Health Issues: Poor cell viability or low receptor expression can lead to a blunted response. 4. Compound Degradation: MK-3207 may be unstable under the experimental conditions. | 1. Increase Pre-incubation Time: Based on the binding half-life of ~59 minutes, extend the pre-incubation period with MK-3207 to 60-120 minutes to ensure equilibrium is reached.[8][9] 2. Optimize Agonist Concentration: Use a concentration of CGRP that elicits a submaximal response (e.g., EC50 to EC80). This can be determined from an agonist dose-response curve. 3. Check Cell Viability and Receptor Expression: Ensure cells are healthy and have adequate CGRP receptor expression. 4. Prepare Fresh Solutions: Prepare fresh dilutions of MK-3207 for each experiment. |
| High Background cAMP Levels | 1. Constitutive Receptor Activity: Some cell lines may exhibit basal CGRP receptor activity. 2. Endogenous Agonists in Serum: Serum in the culture medium may contain factors that stimulate adenylyl cyclase. 3. Phosphodiesterase (PDE) Inhibitor Issues: The concentration of the PDE inhibitor (e.g., IBMX) may be too high. 4. Contaminated Reagents: Buffers or other reagents may be contaminated. | 1. Use an Inverse Agonist: If constitutive activity is suspected, an inverse agonist could be used to lower the basal signal. 2. Serum Starvation: Serum-starve the cells for a few hours before the assay. 3. Optimize PDE Inhibitor Concentration: Titrate the concentration of the PDE inhibitor to find the optimal balance between signal preservation and low background. 4. Use Fresh, High-Quality Reagents: Prepare fresh buffers and ensure all reagents are of high purity.[10] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in the assay plate. 2. Pipetting Errors: Inaccurate or inconsistent liquid handling. 3. Edge Effects: Evaporation or temperature gradients across the assay plate. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating. 2. Use Calibrated Pipettes and Proper Technique: Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. 3. Minimize Edge Effects: Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| No Response to CGRP Agonist | 1. Low Receptor Expression: The cell line does not express a sufficient number of functional CGRP receptors. 2. Inactive Agonist: The CGRP peptide may have degraded. 3. Incorrect Assay Setup: Errors in the preparation of reagents or the assay procedure. | 1. Verify Receptor Expression: Confirm CGRP receptor expression using techniques like qPCR or western blotting. 2. Use Fresh Agonist: Prepare fresh CGRP solutions and handle them according to the manufacturer's instructions. 3. Review Protocol: Carefully review the entire experimental protocol and reagent preparation steps. |
Experimental Protocols
Protocol 1: CGRP-Induced cAMP Accumulation Assay
This protocol details the measurement of CGRP-induced cAMP production in HEK293 cells stably expressing the human CGRP receptor.
Materials:
-
HEK293 cells stably expressing human CLR and RAMP1
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Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
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Assay buffer (e.g., HBSS with 20 mM HEPES)
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MK-3207
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Calcitonin Gene-Related Peptide (CGRP)
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Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
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cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white, opaque assay plates
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the HEK293-CGRP cells into the assay plates at a pre-optimized density.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of MK-3207 in assay buffer.
-
Prepare a solution of CGRP in assay buffer at a concentration that will give an EC80 response (determined from a prior agonist dose-response experiment).
-
-
Assay Protocol:
-
Wash the cells once with PBS.
-
Add assay buffer containing the PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add the serially diluted MK-3207 to the appropriate wells.
-
Pre-incubate for the desired time (e.g., 30, 60, or 120 minutes) at 37°C.
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Add the CGRP solution to all wells except the negative control wells.
-
Co-incubate for 30 minutes at 37°C.
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Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the log of the MK-3207 concentration against the percentage of inhibition of the CGRP-induced cAMP response.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: CGRP Signaling Pathway and Mechanism of MK-3207 Action.
Caption: Experimental Workflow for MK-3207 Functional Assay.
References
- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CGRP receptor antagonists: A new frontier of anti-migraine medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceofmigraine.com [scienceofmigraine.com]
- 5. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitonin gene-related peptide - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Dealing with high non-specific binding in MK-3207 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during MK-3207 assays, with a particular focus on mitigating high non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is MK-3207 and what is its mechanism of action?
A1: MK-3207 is a potent, orally active, and highly selective antagonist of the human Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2][3] The CGRP receptor is a G-protein coupled receptor (GPCR) that, when activated by CGRP, leads to an increase in intracellular cyclic AMP (cAMP).[2] MK-3207 blocks this signaling cascade by binding to the CGRP receptor, thereby preventing CGRP from binding and eliciting its downstream effects. This mechanism of action is central to its investigation as a therapeutic for migraines.[3]
Q2: What are the typical binding affinities reported for MK-3207?
A2: MK-3207 exhibits very high affinity for the human CGRP receptor. Reported values include a Ki of approximately 0.024 nM and a KD of 0.06 nM for its tritiated form, [³H]MK-3207.[3] In functional assays using HEK293 cells expressing the human CGRP receptor, MK-3207 demonstrates an IC50 of around 0.12 nM for the inhibition of CGRP-stimulated cAMP production.[2]
Q3: What is non-specific binding (NSB) and why is it a problem in MK-3207 assays?
A3: Non-specific binding refers to the interaction of a ligand, such as [³H]MK-3207, with components other than its intended target receptor.[1] This can include binding to other proteins, lipids, the surfaces of assay plates, or filter materials.[4] High non-specific binding is problematic because it creates a high background signal, which can mask the true specific binding signal to the CGRP receptor. This can lead to an underestimation of the receptor affinity and density, and ultimately, to inaccurate data.
Q4: How is non-specific binding measured in a radioligand binding assay for MK-3207?
A4: Non-specific binding is determined by measuring the amount of radioligand ([³H]MK-3207) that binds in the presence of a high concentration of an unlabeled competitor. This "cold" ligand, which could be unlabeled MK-3207 or another potent CGRP receptor antagonist, will saturate the specific binding sites on the CGRP receptor. Therefore, any remaining bound radioactivity is considered to be non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the competitor).
Troubleshooting High Non-Specific Binding
High non-specific binding (NSB) is a common challenge in radioligand binding assays. An acceptable level of NSB is typically less than 30% of the total binding. If you are experiencing higher levels, the following guide provides a systematic approach to identify and resolve the issue.
Troubleshooting Workflow
Step 1: Review and Optimize Assay Buffer Composition
Inappropriate buffer conditions can significantly contribute to high NSB due to unfavorable electrostatic or hydrophobic interactions.
-
pH Adjustment: The pH of the assay buffer can influence the charge of the radioligand, receptor, and other components. Experiment with a range of pH values (e.g., 7.0 to 8.0) to find the optimal condition that minimizes NSB.
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Ionic Strength: Increasing the ionic strength of the buffer by adding salts like NaCl (e.g., 50-150 mM) can help to reduce electrostatic interactions, a common cause of NSB.
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Detergents: Low concentrations of non-ionic detergents (e.g., 0.01-0.1% Tween-20 or Triton X-100) can disrupt hydrophobic interactions and prevent the radioligand from sticking to plasticware and filter membranes.
Step 2: Optimize Blocking Agents
Blocking agents are used to saturate non-specific binding sites on assay plates, filters, and within the membrane preparation.
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Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent. If you are already using BSA, try optimizing its concentration (typically 0.1% to 1% w/v). Ensure the BSA is of high quality and fatty-acid free.
-
Alternative Blocking Agents: If BSA is ineffective, consider other blocking agents such as non-fat dry milk (1-5%), casein, or commercially available blocking buffers.
Step 3: Refine Wash Protocol
Insufficient washing can leave behind unbound radioligand, contributing to high background.
-
Increase Wash Volume and Number: Increase the volume of the wash buffer and the number of wash steps (e.g., from 3 to 5 washes).
-
Use Ice-Cold Wash Buffer: Performing washes with ice-cold buffer can slow the dissociation of the radioligand from the receptor, helping to preserve the specific binding signal while washing away non-specifically bound ligand.
-
Optimize Wash Time: While washes should be rapid to prevent dissociation, ensure the wash time is sufficient to thoroughly remove unbound radioligand.
Step 4: Evaluate Radioligand Quality
The radioligand itself can be a source of high NSB.
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Radioligand Integrity: Ensure the [³H]MK-3207 has not degraded. Check the expiration date and store it according to the manufacturer's instructions. If degradation is suspected, a fresh batch should be used.
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Radioligand Concentration: While the radioligand concentration should ideally be at or below the Kd for competition assays, using an unnecessarily high concentration can lead to increased NSB. Confirm that you are using the appropriate concentration for your assay type.
Experimental Protocols
The following are generalized protocols for a [³H]MK-3207 radioligand binding assay. These should be optimized for your specific experimental conditions.
Membrane Preparation from HEK293 Cells Expressing Human CGRP Receptor
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Culture HEK293 cells stably expressing the human CGRP receptor to confluency.
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Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).
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Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
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Discard the supernatant and resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors).
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Homogenize the cell suspension using a Dounce or Polytron homogenizer.
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Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
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Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the centrifugation.
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Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.
[³H]MK-3207 Competitive Radioligand Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
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Assay buffer.
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A fixed concentration of [³H]MK-3207 (e.g., at its Kd of ~0.06 nM).
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Varying concentrations of the unlabeled competitor (e.g., unlabeled MK-3207).
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For determining non-specific binding, use a high concentration of the unlabeled competitor (e.g., 1 µM).
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For total binding, add assay buffer instead of a competitor.
-
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Initiate Reaction: Add the membrane preparation (e.g., 10-20 µg of protein per well) to each well to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
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Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B or GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
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Washing: Wash the filters 3-5 times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Quantification: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Data Presentation
The following tables summarize key quantitative data for MK-3207 and provide a reference for optimizing buffer additives.
Table 1: Binding and Functional Parameters of MK-3207
| Parameter | Value | Cell System/Conditions | Reference |
| Ki | 0.024 nM | Human CGRP receptor | [3] |
| KD | 0.06 nM | [³H]MK-3207 on human CGRP receptor | [3] |
| IC50 | 0.12 nM | Inhibition of CGRP-stimulated cAMP production | [2] |
Table 2: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration Range | Primary Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding sites on surfaces. |
| Sodium Chloride (NaCl) | 50 mM - 150 mM | Reduces electrostatic interactions. |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions. |
| Polyethyleneimine (PEI) | 0.1% - 0.5% (v/v) | Pre-treatment for filters to reduce radioligand binding. |
Visualizations
CGRP Receptor Signaling Pathway
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
How to account for MK-3207 species selectivity in experimental design
WEST POINT, PA – December 12, 2025 – This technical support resource provides researchers, scientists, and drug development professionals with essential guidance on accounting for the species selectivity of MK-3207, a potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonist, in experimental design. MK-3207's clinical development was discontinued (B1498344) due to observations of delayed asymptomatic liver test abnormalities.[1] However, its distinct pharmacological profile continues to make it a valuable tool in migraine research.
MK-3207 is an orally active, highly selective antagonist of the human CGRP receptor, with a Ki of 0.024 nM and an IC50 of 0.12 nM.[2][3] A critical consideration for preclinical studies is its pronounced species-specific activity. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format to ensure the effective and appropriate use of MK-3207 in a research setting.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected antagonist activity of MK-3207 in my rodent model?
A1: This is a common issue stemming from the inherent species selectivity of MK-3207. The compound exhibits significantly lower affinity for rodent CGRP receptors compared to human and rhesus monkey receptors.[2] For instance, the affinity for rat and canine receptors is approximately 400-fold lower than for the human receptor.[4] Therefore, rodent models are not suitable for in vivo efficacy studies of MK-3207.
Q2: Which animal model is recommended for in vivo studies with MK-3207?
A2: Due to the high affinity of MK-3207 for the rhesus monkey CGRP receptor (Ki = 0.024 nM), which is comparable to its affinity for the human receptor, the rhesus monkey is the most appropriate non-human primate model for in vivo pharmacodynamic and pharmacokinetic assessments.[2][4]
Q3: I am seeing variability in my in vitro assay results. What could be the cause?
A3: Variability in in vitro assays can arise from several factors. Ensure you are using a cell line stably expressing the human or rhesus monkey CGRP receptor complex (CLR/RAMP1).[5] The source and passage number of the cells, as well as the specific assay conditions (e.g., serum concentration), can influence the results. It has been noted that the activity of some CGRP antagonists can be affected by plasma protein binding.[5]
Q4: What is the mechanism of action of MK-3207?
A4: MK-3207 is a potent, orally bioavailable, non-peptide antagonist of the CGRP receptor.[2][6] The CGRP receptor is a G protein-coupled receptor (GPCR) composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[5] By blocking the CGRP receptor, MK-3207 inhibits the signaling cascade initiated by CGRP, which is implicated in the pathophysiology of migraine.[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy in rodent or canine models. | Species selectivity of MK-3207. | Utilize a relevant species, such as the rhesus monkey, for in vivo studies.[2][4] |
| Inconsistent IC50 values in functional assays. | 1. Use of a non-human/non-primate cell line. 2. Variation in assay conditions. | 1. Use a cell line expressing recombinant human or rhesus CGRP receptors. 2. Standardize assay parameters, including cell density, serum concentration, and incubation times. |
| Difficulty translating in vitro potency to in vivo dosing. | Pharmacokinetic differences between species. | Conduct pharmacokinetic studies in the selected animal model (e.g., rhesus monkey) to determine key parameters like bioavailability, clearance, and half-life to inform appropriate dosing regimens.[4][5] |
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of MK-3207 across different species.
Table 1: Binding Affinity (Ki) of MK-3207 for CGRP Receptors
| Species | Receptor Source | Ki (nM) | Reference |
| Human | Recombinant (HEK293 cells) | 0.022 ± 0.002 | [4] |
| Human | Native (SK-N-MC cells) | 0.024 ± 0.001 | [4] |
| Rhesus Monkey | - | ~0.024 | [2] |
| Rat | - | >10 | [4] |
| Canine | - | >10 | [4] |
Table 2: Functional Potency (IC50) of MK-3207
| Assay | Cell Line | IC50 (nM) | Reference |
| CGRP-induced cAMP production | HEK293 cells (human CLR/RAMP1) | 0.12 | [3] |
| CGRP-induced cAMP production (in 50% human serum) | HEK293 cells (human CLR/RAMP1) | 0.35 | [5] |
Experimental Protocols
Radioligand Binding Assay to Determine Ki
Objective: To determine the binding affinity of MK-3207 for the CGRP receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1).
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled CGRP (e.g., ¹²⁵I-hCGRP) and varying concentrations of MK-3207 in a suitable binding buffer.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the Ki value by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.
Functional Assay: CGRP-induced cAMP Production
Objective: To assess the functional antagonist activity of MK-3207.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human CGRP receptor.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of MK-3207.
-
Stimulation: Stimulate the cells with a fixed concentration of human α-CGRP.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the concentration-response curve and determine the IC50 value, which represents the concentration of MK-3207 required to inhibit 50% of the maximal CGRP-induced cAMP response.
Visualizing Key Concepts
To further clarify the experimental considerations and mechanisms of action, the following diagrams are provided.
Caption: CGRP signaling pathway and the inhibitory action of MK-3207.
Caption: Recommended experimental workflow for preclinical evaluation of MK-3207.
Caption: Logic diagram for animal model selection based on MK-3207 species selectivity.
References
- 1. spglobal.com [spglobal.com]
- 2. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
Best practices for handling and storing MK-3207 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing MK-3207 Hydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active non-peptide antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1] Its primary mechanism of action is to block the signaling pathway of CGRP, a neuropeptide involved in pain transmission and vasodilation, which are key components in the pathophysiology of migraine.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder in a cool, dry, and dark place. Recommended storage temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years). Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the solubility properties of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water. For in vitro experiments, a common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it into the aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the assay is low (typically below 0.5%) to avoid solvent-induced cellular toxicity or other artifacts.
Q4: Can this compound be used in animal studies?
Yes, this compound has been used in in vivo studies, particularly in non-human primates like rhesus monkeys, to investigate its pharmacological properties. For oral administration in animal models, it has been formulated in vehicles such as 0.5% methylcellulose.
Q5: Are there any known off-target effects of this compound?
While MK-3207 is highly selective for the CGRP receptor, like many small molecule inhibitors, the potential for off-target effects should be considered, especially at higher concentrations. It is recommended to perform dose-response studies and include appropriate controls to validate that the observed effects are due to the specific inhibition of the CGRP receptor.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Verify the integrity of the solid compound and stock solution if the issue persists. |
| Low Receptor Expression | Confirm the expression of the CGRP receptor (CLR/RAMP1) in your cell line using techniques like qPCR or Western blot. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and agonist concentration (CGRP). |
| Cell Line Health | Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). |
| Solubility Issues in Assay Media | Observe for any precipitation when diluting the DMSO stock into the aqueous buffer. If precipitation occurs, consider alternative solubilization methods (see Troubleshooting Issue 2). |
| Serum Protein Binding | The presence of serum in the culture medium can reduce the effective concentration of the inhibitor due to protein binding.[2][3] Consider performing the assay in serum-free media or determine the IC50 in the presence of a consistent serum concentration.[4][5] |
Issue 2: Precipitation of this compound in Aqueous Solutions
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound has low aqueous solubility. Ensure the final concentration in your assay does not exceed its solubility limit in the specific buffer. |
| High Final DMSO Concentration | While DMSO aids initial solubilization, a high final concentration can cause the compound to precipitate when diluted in aqueous media. Keep the final DMSO concentration below 0.5%. |
| pH of the Buffer | The solubility of some compounds is pH-dependent. Test the solubility in buffers with slightly different pH values, if compatible with your assay. |
| Alternative Solubilization Methods | If precipitation persists, consider using solubilizing agents such as cyclodextrins or non-ionic surfactants like Tween-20 or Pluronic F-68 at low, non-toxic concentrations.[6][7][8][9][10][11] |
Issue 3: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly. |
| Variability in Cell Culture | Standardize cell culture conditions, including passage number, seeding density, and confluence at the time of the assay. |
| Reagent Instability | Use fresh, high-quality reagents, including the CGRP agonist, for each experiment. |
| Edge Effects in Microplates | To minimize edge effects in 96-well plates, avoid using the outer wells for experimental samples and instead fill them with buffer or media. |
| Inconsistent Incubation Times | Use a consistent incubation time for all plates and experiments. |
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit CGRP-induced cyclic AMP (cAMP) production in a suitable cell line expressing the human CGRP receptor (e.g., HEK293 or CHO cells).[12][13][14][15][16][17]
Materials:
-
HEK293 or CHO cells stably expressing the human CGRP receptor (CLR and RAMP1 subunits)
-
Cell culture medium (e.g., DMEM or Ham's F-12) with appropriate supplements
-
This compound
-
Human α-CGRP
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
96-well or 384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the cells into the microplate at a predetermined optimal density and culture overnight to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations. Further dilute these intermediate stocks into the assay buffer to achieve the final desired concentrations with a constant low percentage of DMSO (e.g., 0.1%).
-
Compound Treatment: Remove the culture medium from the cells and add the diluted this compound solutions. Include a vehicle control (assay buffer with the same final DMSO concentration). Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add human α-CGRP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control wells.
-
cAMP Measurement: Incubate for a specified time (e.g., 15-30 minutes) at 37°C. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a method to assess the inhibitory effect of this compound on CGRP-induced calcium mobilization in cells co-expressing the CGRP receptor and a promiscuous G-protein (e.g., Gα16 or a chimeric G-protein) that couples to the calcium signaling pathway.[18][19][20][21][22]
Materials:
-
HEK293 or CHO cells stably co-expressing the human CGRP receptor and a suitable G-protein.
-
Cell culture medium.
-
This compound.
-
Human α-CGRP.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Black-walled, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Seeding: Seed the cells into the microplate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer as described in Protocol 1.
-
Compound Treatment: Add the diluted this compound solutions to the wells and incubate for a specified time.
-
Calcium Measurement: Place the microplate in the fluorescence plate reader. Add human α-CGRP to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
Caption: CGRP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. brieflands.com [brieflands.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting MK-3207 Precipitation in Aqueous Buffers
This technical support center is designed for researchers, scientists, and drug development professionals who are using MK-3207 and encountering challenges with its precipitation in aqueous buffers during in vitro experiments. The following frequently asked questions (FAQs) and troubleshooting guides will help you address these common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my MK-3207 precipitating when I dilute it in my aqueous experimental buffer?
Precipitation of MK-3207 upon dilution into an aqueous buffer is a common issue stemming from its low aqueous solubility.[1][2] Like many small molecule inhibitors, MK-3207 is a lipophilic compound, meaning it is more soluble in organic solvents than in water.[3][4] When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous environment, the sudden change in solvent polarity can cause the compound to exceed its kinetic solubility and "crash out" of solution as a precipitate.[5][6]
Q2: What is the recommended solvent for preparing MK-3207 stock solutions?
The recommended solvent for preparing high-concentration stock solutions of MK-3207 is DMSO.[7] MK-3207 is highly soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., ≥ 150 mg/mL).[7] It is sparingly soluble in acetonitrile.[2] For in vivo studies, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used.[7]
Q3: How can I prevent my MK-3207 from precipitating during my experiments?
Several strategies can be employed to prevent the precipitation of MK-3207:
-
Optimize the Final Concentration: The most direct approach is to use a lower final concentration of MK-3207 in your assay.[5]
-
Control the Final Organic Solvent Concentration: It is crucial to keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer as low as possible, typically below 0.5%, to avoid off-target effects.[5][6]
-
Utilize Surfactants or Co-solvents: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Tween-80, or a co-solvent like polyethylene (B3416737) glycol (PEG), can help maintain the solubility of MK-3207 in aqueous solutions.[5][7]
-
Adjust the pH: The solubility of MK-3207 is pH-dependent and is improved at a more acidic pH.[1][8] If your experimental conditions allow, lowering the pH of your aqueous buffer may enhance solubility.
-
Proper Dilution Technique: The method of dilution can significantly impact solubility. It is recommended to add the stock solution to the buffer in a stepwise manner with vigorous mixing.
Troubleshooting Guide
If you are experiencing precipitation with MK-3207, follow this step-by-step troubleshooting guide.
Problem: Precipitate Forms Immediately Upon Dilution of DMSO Stock into Aqueous Buffer
Possible Cause: The kinetic solubility of MK-3207 in the aqueous buffer has been exceeded.[5]
Solutions:
-
Lower the Final Concentration: Reduce the target final concentration of MK-3207 in your assay.
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the aqueous buffer to gradually decrease the solvent polarity.
-
Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant to your aqueous buffer before adding the MK-3207 stock solution. (See Table 2 for recommendations).
-
Use a Co-solvent: If permissible for your assay, include a small percentage of a water-miscible co-solvent in your aqueous buffer.
Problem: Solution Becomes Cloudy Over Time During the Experiment
Possible Cause: The compound is slowly precipitating out of solution due to factors like temperature changes or interactions with other components in the assay medium.[5]
Solutions:
-
Maintain Constant Temperature: Ensure a stable temperature is maintained throughout the experiment.[5]
-
Assess Buffer Compatibility: Evaluate potential interactions between MK-3207 and other components in your assay buffer that might reduce its solubility over time.
-
Prepare Fresh Solutions: It is recommended to prepare the final working solution of MK-3207 fresh before each experiment.[7]
Data Presentation
Table 1: Solubility of MK-3207 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 150 mg/mL (269.01 mM) | [7] |
| Acetonitrile | Slightly Soluble | [2] |
| Aqueous Buffer (pH 7.4) | Very Low | [1] |
| Aqueous Buffer (Acidic pH) | Improved Solubility | [1][8] |
Table 2: Recommended Starting Concentrations for Solubility Enhancers
| Enhancer | Type | Recommended Starting Concentration | Note |
| Tween-20 | Non-ionic Surfactant | 0.01% (v/v) | Can help maintain the inhibitor in solution.[5] |
| Tween-80 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Used in some in vivo formulations.[7] |
| Polyethylene Glycol (PEG300) | Co-solvent | 1% - 5% (v/v) | Can improve solubility in aqueous solutions.[7] |
Experimental Protocols
Protocol 1: Preparation of MK-3207 Stock Solution
-
Weighing: Accurately weigh the desired amount of solid MK-3207 powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or higher).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C may be applied, but ensure the compound is stable at this temperature.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[7]
Protocol 2: Dilution of MK-3207 Stock Solution into Aqueous Buffer
-
Prepare Buffer: Prepare the desired aqueous buffer. If using a solubility enhancer, add it to the buffer at the desired final concentration and mix well.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the MK-3207 DMSO stock solution in DMSO. This can help to reduce the shock of a large solvent polarity change.
-
Final Dilution: While vortexing the aqueous buffer, add the MK-3207 stock solution (or intermediate dilution) dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles).
Visualizations
Caption: Troubleshooting workflow for MK-3207 precipitation.
Caption: Recommended workflow for preparing MK-3207 working solutions.
References
- 1. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.hi.is [iris.hi.is]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK-3207 Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protein concentration for MK-3207 binding assays.
Frequently Asked Questions (FAQs)
Q1: What is MK-3207 and what is its mechanism of action?
MK-3207 is a potent, orally active, and highly selective antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor.[1][2] It exhibits high affinity for the human CGRP receptor, with a reported Ki of 0.024 nM.[2] MK-3207 blocks the CGRP receptor, thereby inhibiting the signaling cascade initiated by CGRP. This peptide is a key player in migraine pathophysiology, and blocking its receptor has demonstrated clinical efficacy in treating migraines.[3]
Q2: Why is optimizing protein concentration crucial for MK-3207 binding assays?
Optimizing the concentration of the receptor-containing membrane preparation is critical for obtaining accurate and reproducible data, especially with a high-affinity ligand like MK-3207. The primary goal is to ensure that the amount of bound radioligand (e.g., [³H]MK-3207) is less than 10% of the total radioligand added to the assay.[4][5][6] Exceeding this threshold, a phenomenon known as ligand depletion, can lead to an underestimation of the true binding affinity (Kd and Ki values).[4]
Q3: What is a typical starting range for membrane protein concentration in a CGRP receptor binding assay?
For radioligand binding assays using membrane preparations from cultured cells (like HEK293 cells expressing the CGRP receptor), a starting range of 3-20 µg of total protein per well is often recommended.[7] However, the optimal concentration must be determined empirically for each new batch of membrane preparation.
Q4: How does the CGRP receptor signal within the cell?
The CGRP receptor is a G protein-coupled receptor (GPCR). Upon binding of CGRP, the receptor primarily couples to the Gαs protein, which activates adenylyl cyclase.[1][8] This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1] PKA can then phosphorylate various downstream targets. The CGRP receptor can also couple to Gαi/o, which inhibits adenylyl cyclase, or Gαq/11, which activates the phospholipase C (PLC) pathway.[1]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing protein concentration in MK-3207 binding assays.
| Issue | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Protein concentration is too high: Excess membrane protein can lead to increased binding to non-receptor sites.[9] 2. Inadequate blocking: The blocking agent (e.g., BSA) may not be effectively preventing non-specific interactions. 3. Radioligand issues: The radioligand may be sticking to the filter plate or other surfaces. | 1. Reduce protein concentration: Perform a protein concentration titration experiment to find the optimal concentration that minimizes NSB while maintaining a good specific binding signal. 2. Optimize blocking: Increase the concentration of the blocking agent or try alternative blockers. 3. Pre-treat filter plates: Pre-soaking the filter plates with a solution like 0.3% polyethyleneimine (PEI) can reduce radioligand sticking.[7] 4. Optimize wash steps: Increase the number and/or volume of washes with ice-cold buffer. |
| Low Specific Binding Signal | 1. Protein concentration is too low: Insufficient receptor density in the assay. 2. Inactive receptor: The receptor in the membrane preparation may have degraded due to improper handling or storage. 3. Suboptimal assay conditions: Incubation time, temperature, or buffer composition may not be optimal for binding. | 1. Increase protein concentration: Gradually increase the amount of membrane protein per well. 2. Use fresh membrane preparations: Prepare fresh membranes and ensure they are stored properly at -80°C in aliquots.[7] 3. Optimize assay parameters: Ensure the incubation is long enough to reach equilibrium. For high-affinity ligands, this may require longer incubation times.[4] Verify the pH and ionic strength of the binding buffer. |
| Poor Reproducibility | 1. Inconsistent membrane preparation: Variability between different batches of membranes. 2. Pipetting errors: Inaccurate dispensing of reagents, especially the membrane suspension. 3. Incomplete washing: Residual unbound radioligand remaining on the filter. | 1. Standardize membrane preparation protocol: Follow a consistent protocol for cell culture, harvesting, and membrane isolation.[10][11] 2. Careful pipetting: Gently vortex the membrane suspension before each pipetting step to ensure a homogenous mixture. Use calibrated pipettes. 3. Ensure efficient washing: Use a vacuum manifold for filtration and ensure each well is washed thoroughly and consistently.[12] |
| Ligand Depletion (>10% of total radioligand is bound) | Protein concentration is too high for the given radioligand concentration. [4][5] | Reduce the protein concentration. This is the most direct way to address ligand depletion. If reducing the protein concentration results in an unacceptably low signal, you may need to increase the assay volume. |
Experimental Protocols
Membrane Preparation from HEK293 Cells Stably Expressing the Human CGRP Receptor
This protocol provides a general method for preparing membranes enriched with the CGRP receptor.
-
Cell Culture: Culture HEK293 cells stably expressing the human CGRP receptor (CLR/RAMP1) in appropriate growth medium until they reach confluency.
-
Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and detach them from the culture vessel using a cell scraper in the presence of an EDTA-based dissociation buffer. Avoid using trypsin, as it can damage membrane proteins.[11]
-
Cell Lysis: Pellet the cells by centrifugation and resuspend them in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors) on ice.[7]
-
Homogenization: Disrupt the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Membrane Isolation: Centrifuge the homogenate at a low speed to remove nuclei and intact cells. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g) to pellet the membranes.[7]
-
Washing: Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Storage: Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration using a suitable method (e.g., BCA assay), aliquot, and store at -80°C.[7]
[³H]MK-3207 Radioligand Binding Assay (Filtration Method)
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound for the CGRP receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[7]
-
Reagent Preparation:
-
Dilute the membrane preparation to the empirically determined optimal concentration in the assay buffer.
-
Prepare a solution of [³H]MK-3207 at a concentration close to its Kd value.
-
Prepare serial dilutions of the unlabeled test compound.
-
For determining non-specific binding, prepare a high concentration of a known CGRP receptor antagonist (e.g., unlabeled MK-3207 or CGRP 8-37).
-
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[7]
-
150 µL of the diluted membrane preparation.
-
50 µL of the test compound dilution (or buffer for total binding, or high-concentration antagonist for non-specific binding).
-
50 µL of the [³H]MK-3207 solution.
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.3% PEI) using a vacuum manifold.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: CGRP Receptor Signaling Pathway
Caption: Workflow for Optimizing Protein Concentration
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of Investigational CGRP Antagonists: MK-3207 and Telcagepant
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational calcitonin gene-related peptide (CGRP) receptor antagonists, MK-3207 and telcagepant (B1682995). Both compounds, developed by Merck & Co., showed initial promise for the acute treatment of migraine but were ultimately discontinued. This analysis delves into their comparative efficacy, pharmacokinetics, safety profiles, and the experimental methodologies used in their evaluation, offering valuable insights for the ongoing development of novel migraine therapeutics.
Mechanism of Action: Targeting the CGRP Pathway
Calcitonin gene-related peptide (CGRP) is a neuropeptide deeply implicated in the pathophysiology of migraine.[1] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and transmission of pain signals. Both MK-3207 and telcagepant are small molecule CGRP receptor antagonists, also known as "gepants". They function by competitively blocking the CGRP receptor, thereby preventing the downstream effects of CGRP and mitigating migraine pain.[2]
Comparative Data Overview
The following tables summarize the key quantitative data for MK-3207 and telcagepant, compiled from preclinical and clinical studies.
Table 1: In Vitro Potency and Pharmacokinetics
| Parameter | MK-3207 | Telcagepant |
| CGRP Receptor Binding Affinity (Ki) | 0.024 nM (human)[1] | 0.77 nM (human) |
| Time to Max. Concentration (Tmax) | Not explicitly stated | ~1.5 hours[3] |
| Terminal Half-life (t1/2) | Not explicitly stated | ~6 hours[3] |
| Oral Bioavailability | Rat: 74%, Dog: 67%, Monkey: 41%[4] | Preclinical data not specified; exhibits non-linear oral pharmacokinetics in humans[5] |
Table 2: Clinical Efficacy for Acute Migraine Treatment (at 2 hours post-dose)
| Endpoint | MK-3207 (200 mg) | Telcagepant (300 mg) | Placebo |
| Pain Freedom | Statistically significant vs. placebo (p < 0.001)[6] | 27%[7] | 10%[7] |
| Pain Relief | Statistically significant vs. placebo[8] | 55%[7] | 28%[7] |
| Freedom from Photophobia | Statistically significant vs. placebo[8] | 51%[7] | 29%[7] |
| Freedom from Phonophobia | Statistically significant vs. placebo[8] | 58%[7] | 37%[7] |
| Freedom from Nausea | Statistically significant vs. placebo[8] | 65%[7] | 55%[7] |
Table 3: Safety and Tolerability
| Adverse Event Profile | MK-3207 | Telcagepant |
| Common Adverse Events | Nausea, dizziness, fatigue, dry mouth, somnolence (incidence comparable to placebo)[6][8] | Dry mouth, dizziness, somnolence, nausea, fatigue (incidence for 300mg dose was 37%)[7][9] |
| Reason for Discontinuation | Delayed, asymptomatic liver transaminase elevations in Phase I studies[8] | Liver transaminase elevations, with some symptomatic cases, in a migraine prevention trial[3][10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of MK-3207 and telcagepant.
CGRP Receptor Binding Assay (Representative Protocol)
This assay determines the affinity of a compound for the CGRP receptor.
-
Membrane Preparation: Human neuroblastoma cells (SK-N-MC), which endogenously express the CGRP receptor, are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an assay buffer.
-
Competitive Binding: A fixed concentration of a radiolabeled CGRP ligand (e.g., [125I]-CGRP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (MK-3207 or telcagepant).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid vacuum filtration through a glass fiber filter, which traps the membranes and the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the antagonist that inhibits 50% of specific radioligand binding) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
In Vitro Hepatotoxicity Assay (Representative Protocol)
These assays assess the potential for a drug to cause liver injury.
-
Cell Culture: Primary human hepatocytes or a human liver-derived cell line (e.g., HepG2) are cultured in multi-well plates.
-
Compound Exposure: The cells are treated with various concentrations of the test compound (MK-3207 or telcagepant) for a specified period (e.g., 24 to 72 hours).
-
Assessment of Cytotoxicity:
-
Mitochondrial Function: Assessed using assays like the MTT or MTS assay, which measure the activity of mitochondrial dehydrogenases. A decrease in activity suggests mitochondrial dysfunction.
-
Oxidative Stress: Measured by detecting the presence of reactive oxygen species (ROS) using fluorescent probes like dihydroethidium.
-
Bile Salt Transporter Inhibition: Assessed using specific assays that measure the uptake or efflux of bile salts in the presence of the drug. Inhibition can lead to cholestatic liver injury.
-
-
Data Analysis: The results are compared to vehicle-treated control cells to determine the concentration at which the compound induces a toxic effect.
Clinical Trial for Acute Migraine Treatment (Representative Protocol)
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 5. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. schmerzklinik.de [schmerzklinik.de]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. acpjournals.org [acpjournals.org]
- 10. Randomized controlled trial of the CGRP receptor antagonist telcagepant for migraine prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: MK-3207 vs. Ubrogepant in CGRP Receptor Antagonism
In the landscape of migraine therapeutics, the development of calcitonin gene-related peptide (CGRP) receptor antagonists has marked a significant turning point. This guide provides a comparative analysis of the preclinical efficacy of two such small molecule antagonists: MK-3207 and the now-approved ubrogepant (B612305). Aimed at researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective comparison of their performance.
Mechanism of Action: Targeting the CGRP Pathway
Both MK-3207 and ubrogepant are classified as "gepants," small molecule CGRP receptor antagonists.[1][2][3] Their therapeutic effect stems from competitively blocking the CGRP receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of the CGRP neuropeptide.[4][5] This neuropeptide is a potent vasodilator and is implicated in the transmission of pain signals, playing a crucial role in the pathophysiology of migraine.[4][6] During a migraine attack, CGRP levels are elevated, leading to vasodilation and neurogenic inflammation.[4][6] By antagonizing the CGRP receptor, both MK-3207 and ubrogepant prevent these effects, ultimately alleviating migraine symptoms.[4][7]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of these compounds has been characterized through various binding and functional assays. The following table summarizes the key quantitative data available from preclinical studies.
| Parameter | MK-3207 | Ubrogepant |
| Binding Affinity (Ki) | ||
| Human CGRP Receptor | 0.024 nM[7][8] | 0.067 nM (native), 0.070 nM (cloned)[9] |
| Rhesus Monkey CGRP Receptor | 0.024 nM[7] | 0.079 nM[9] |
| Functional Antagonism (IC50) | ||
| Human α-CGRP stimulated cAMP response | 0.12 nM[8] | 0.08 nM[9] |
| Binding Kinetics | ||
| Dissociation constant (KD) | 0.06 nM[7][10] | Not Reported |
| Off-rate (k-off) | 0.012 min⁻¹[7][10] | Not Reported |
| Half-life (t1/2) at receptor | 59 min[7][10] | Not Reported |
In Vivo Efficacy: Preclinical Models
The in vivo efficacy of both MK-3207 and ubrogepant has been evaluated in rhesus monkeys using a capsaicin-induced dermal vasodilation (CIDV) model. This model serves as a pharmacodynamic assay to assess the extent of CGRP receptor blockade.
| Parameter | MK-3207 | Ubrogepant |
| Capsaicin-Induced Dermal Vasodilation (CIDV) in Rhesus Monkeys | ||
| EC50 (Plasma concentration for 50% inhibition) | 0.8 nM[7][8] | 3.2 nM[9] |
| EC90 (Plasma concentration for 90% inhibition) | 7 nM[7][11] | Not Reported |
| Central Nervous System (CNS) Penetration in Rhesus Monkeys | ||
| Cerebrospinal Fluid (CSF)/Plasma Ratio | 2-3%[7][8] | 0.03 (or 3%)[9] |
Additionally, ubrogepant was evaluated in a preclinical model of medication overuse headache (MOH) in rats. In this model, ubrogepant (100 mg/kg) was shown to reverse bright light stress-induced allodynia in sumatriptan-primed rats, demonstrating efficacy similar to sumatriptan (B127528) (10 mg/kg).[12]
Experimental Protocols
In Vitro Assays
CGRP Receptor Binding Assays: These assays typically utilize cell membranes prepared from cells recombinantly expressing the human CGRP receptor (a complex of calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1)).[11] The affinity of the test compounds (MK-3207 or ubrogepant) is determined by their ability to displace a radiolabeled CGRP ligand. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
Functional cAMP Assays: These assays measure the ability of the antagonists to block the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) induced by CGRP.[8][9] Cells expressing the CGRP receptor are first incubated with the test compound and then stimulated with CGRP. The resulting cAMP levels are quantified, and the IC50 value is determined as the concentration of the antagonist that inhibits 50% of the CGRP-induced cAMP response.
In Vivo Models
Capsaicin-Induced Dermal Vasodilation (CIDV) in Rhesus Monkeys: This pharmacodynamic model assesses the in vivo potency of CGRP receptor antagonists.[7][9]
-
Anesthetized rhesus monkeys are used.
-
The test compound (MK-3207 or ubrogepant) is administered intravenously or orally.
-
Capsaicin is injected intradermally into the forearm to induce a localized vasodilation mediated by the release of CGRP.
-
The change in dermal blood flow is measured using laser Doppler imaging.
-
The ability of the test compound to inhibit this capsaicin-induced increase in blood flow is quantified to determine the EC50 and EC90 values.
Medication Overuse Headache (MOH) Model in Rats: This model aims to mimic the condition of MOH in humans.[12]
-
Male or female Sprague-Dawley rats are "primed" by receiving multiple oral administrations of sumatriptan over several days.
-
After a washout period, the rats are subjected to a stressor, such as bright light stress (BLS), to induce allodynia (increased sensitivity to pain).
-
The test compound (ubrogepant) or a comparator is administered orally at the onset of the stressor.
-
Cephalic and hindpaw sensory thresholds are monitored over several hours to assess the reversal of allodynia.
Signaling Pathways and Experimental Workflows
References
- 1. Ubrogepant | C29H26F3N5O3 | CID 68748835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ubrogepant? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Frontiers | Calcitonin gene relating peptide inhibitors in combination for migraine treatment: A mini-review [frontiersin.org]
- 7. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of Ubrogepant: A Potent and Selective Antagonist of the Human Calcitonin Gene‒Related Peptide Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Pharmacological Properties of MK-3207, a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 11. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
Head-to-Head Comparison: MK-3207 and Rimegepant in Migraine Therapy
A Comprehensive Review for Researchers and Drug Development Professionals
The calcitonin gene-related peptide (CGRP) has emerged as a pivotal target in the pathophysiology of migraine. This has led to the development of a new class of drugs, the CGRP receptor antagonists, offering a targeted approach to migraine treatment. This guide provides a detailed head-to-head comparison of two such small molecule CGRP receptor antagonists: MK-3207, a compound whose development was discontinued (B1498344), and rimegepant (B610484), an FDA-approved therapy for both acute and preventive treatment of migraine. This objective analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the CGRP Pathway
Both MK-3207 and rimegepant are small molecule antagonists that selectively bind to the CGRP receptor, preventing the binding of the endogenous CGRP neuropeptide.[1][2][3] The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[4] By blocking CGRP from binding to its receptor, these antagonists inhibit the downstream signaling cascade that is believed to play a crucial role in the vasodilation and nociceptive transmission associated with migraine attacks.[3]
Preclinical Pharmacology: A Quantitative Comparison
While both compounds are potent CGRP receptor antagonists, preclinical data reveals differences in their binding affinities and functional potencies.
| Parameter | MK-3207 | Rimegepant | Reference |
| Binding Affinity (Ki) | 0.024 nM (human) | 0.027 nM (human) | [2][5] |
| Functional Potency (IC50) | 0.12 nM (cAMP assay, human) | 0.14 nM (cAMP assay, human) | [5][6] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the CGRP receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CGRP receptor (CLR/RAMP1), such as HEK293 cells.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA), at pH 7.4.
-
Radioligand: A radiolabeled CGRP analog, such as [¹²⁵I]-hCGRP, is used at a concentration at or below its dissociation constant (Kd).
-
Competitive Binding: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (MK-3207 or rimegepant).
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[7]
cAMP Functional Assay
Objective: To measure the ability of a test compound to antagonize CGRP-induced cyclic adenosine (B11128) monophosphate (cAMP) production.
Methodology:
-
Cell Culture: Cells expressing the human CGRP receptor (e.g., HEK293 or SK-N-MC cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the test compound (MK-3207 or rimegepant) for a specified time (e.g., 30 minutes).
-
CGRP Stimulation: A fixed concentration of human α-CGRP is added to the wells to stimulate cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescent assay (e.g., cAMP-Glo™ Assay).[8][9]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the CGRP-induced cAMP production (IC50) is determined by fitting the data to a dose-response curve.
Pharmacokinetics
| Parameter | MK-3207 | Rimegepant | Reference |
| Tmax (median) | Not explicitly stated in available data | ~1.5 hours | [10] |
| Half-life (t1/2) | ~1.5 hours (in rhesus monkeys) | ~11 hours in healthy subjects | [10][11] |
| Metabolism | Not a primary focus of available literature | Primarily by CYP3A4, to a lesser extent by CYP2C9 | [7] |
| Oral Bioavailability | Good in preclinical species (e.g., 41% in rhesus monkeys) | Approximately 64% | [11][12] |
Clinical Efficacy: Acute Migraine Treatment
Direct comparison of clinical trial data is challenging due to differences in study design and the discontinuation of MK-3207's development. However, available data from their respective clinical trials are summarized below.
MK-3207 Phase II Study Results
A Phase II, multicenter, double-blind, randomized, placebo-controlled, adaptive study evaluated the efficacy of MK-3207 in the acute treatment of migraine.[13]
| Dose | Pain Freedom at 2 hours (%) | Placebo-Adjusted Difference (%) |
| 10 mg | Nominally Significant | - |
| 100 mg | Nominally Significant | - |
| 200 mg | Statistically Significant (p < 0.001) | - |
| Placebo | - | - |
Note: Specific percentages for pain freedom were not consistently reported in the available abstracts.
Rimegepant Phase III Study Results (Acute Treatment)
Multiple Phase III trials have established the efficacy of rimegepant for the acute treatment of migraine.[14][15][16] The data below is a pooled analysis from three of these trials.
| Endpoint | Rimegepant 75 mg (%) | Placebo (%) | p-value |
| Pain Freedom at 2 hours | 21.2 | 10.9 | <0.0001 |
| Most Bothersome Symptom (MBS) Freedom at 2 hours | 35.1 | 26.8 | <0.0001 |
Safety and Tolerability: A Key Differentiator
The most significant point of divergence between MK-3207 and rimegepant lies in their safety profiles, specifically concerning hepatotoxicity.
MK-3207: The clinical development of MK-3207 was discontinued due to the observation of delayed, asymptomatic elevations in liver transaminases in some subjects during extended Phase I studies.[17][18] This raised significant concerns about potential drug-induced liver injury (DILI) with repeated use.
Rimegepant: In contrast, extensive clinical trials for both acute and preventive treatment have not shown a signal for hepatotoxicity with rimegepant.[1][15] This favorable liver safety profile was a critical factor in its successful development and subsequent FDA approval. Quantitative systems toxicology modeling has retrospectively predicted the hepatotoxicity of MK-3207 and telcagepant (B1682995) (another discontinued CGRP antagonist), while predicting a lack of hepatotoxicity for rimegepant, consistent with clinical findings.[1][17]
Conclusion
Both MK-3207 and rimegepant are potent CGRP receptor antagonists with similar in vitro potencies. However, their clinical development trajectories diverged dramatically due to their differing safety profiles. While MK-3207 showed initial promise in terms of efficacy, the emergence of a liver safety signal led to the termination of its development. Rimegepant, on the other hand, has demonstrated a favorable safety and tolerability profile, particularly with respect to liver function, alongside proven efficacy for both acute and preventive migraine treatment. This head-to-head comparison underscores the critical importance of a thorough safety assessment in drug development, even for compounds within the same therapeutic class targeting the same mechanism of action. The success of rimegepant provides a valuable case study for the development of safe and effective "gepants" for the management of migraine.
References
- 1. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine [frontiersin.org]
- 3. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Investigations Support Liver Safety of Ubrogepant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A CGRP receptor antagonist peptide formulated for nasal administration to treat migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP-Glo™ Assay Protocol [promega.sg]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. Efficacy and Safety of Rimegepant 75 mg Oral Tablet, a CGRP Receptor Antagonist, for the Acute Treatment of Migraine: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hca.wa.gov [hca.wa.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
A Comparative In Vitro Analysis of MK-3207 and Atogepant: Potency and Selectivity at the CGRP Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro pharmacological profiles of two small molecule calcitonin gene-related peptide (CGRP) receptor antagonists: MK-3207 and atogepant (B605675). The data presented herein, derived from key preclinical studies, offers insights into their relative potency and selectivity, crucial parameters for the development of migraine therapeutics.
Quantitative Comparison of In Vitro Potency and Selectivity
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of MK-3207 and atogepant for the human CGRP receptor. Additionally, their selectivity against the closely related amylin 1 (AMY1) receptor is presented.
Table 1: CGRP Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) | Reference |
| MK-3207 | Human CGRP Receptor | Radioligand Binding | 0.024[1][2] | [1][2] |
| Atogepant | Cloned Human CGRP Receptor | Radioligand Binding | 0.015[3] | [3] |
| Atogepant | Native Human CGRP Receptor | Radioligand Binding | 0.026[3] | [3] |
Table 2: CGRP Receptor Functional Antagonism
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| MK-3207 | Human CGRP Receptor | cAMP Accumulation Assay | 0.12[2][4] | [2][4] |
| Atogepant | Human CGRP Receptor | cAMP Accumulation Assay | 0.026[3] | [3] |
Table 3: Selectivity Profile
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity Fold (vs. CGRP) | Reference |
| MK-3207 | AMY1 Receptor | Radioligand Binding | 0.75[5] | - | ~31-fold (Ki) | [5] |
| Atogepant | AMY1 Receptor | cAMP Accumulation Assay | - | 2.4[3] | ~92-fold (IC50) | [3] |
| MK-3207 | Calcitonin Receptor | Radioligand Binding | 1900[5] | - | >79,000-fold (Ki) | [5] |
| Atogepant | AM1, AM2, CTR, AMY3 | Functional Assay | - | >10,000 | >10,000-fold (IC50) | [3] |
Experimental Methodologies
The data presented in this guide are based on established in vitro pharmacological assays. The following sections detail the typical experimental protocols used to determine the potency and selectivity of CGRP receptor antagonists like MK-3207 and atogepant.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In the case of MK-3207 and atogepant, these assays were conducted using membranes from human embryonic kidney 293 (HEK293) cells engineered to express the human CGRP receptor.[1][6] The fundamental principle involves a competitive binding reaction where the unlabeled antagonist (MK-3207 or atogepant) competes with a radiolabeled ligand, typically 125I-labeled human α-CGRP, for binding to the receptor.[6] By measuring the displacement of the radioligand at various concentrations of the antagonist, the inhibition constant (Ki) can be calculated, which reflects the binding affinity of the antagonist.
Functional Assays (cAMP Accumulation)
Functional assays are crucial for determining whether a compound acts as an antagonist, and for quantifying its potency in a cellular context. For CGRP receptor antagonists, a common method is the cyclic adenosine (B11128) monophosphate (cAMP) accumulation assay.[6] The CGRP receptor is a G-protein coupled receptor that, upon activation by CGRP, stimulates adenylyl cyclase to produce cAMP.[3] In this assay, HEK293 cells expressing the human CGRP receptor are first incubated with the antagonist (MK-3207 or atogepant) and then stimulated with a known concentration of human α-CGRP.[6] The inhibitory effect of the antagonist on the CGRP-induced cAMP production is measured. The half-maximal inhibitory concentration (IC50) is then determined, representing the concentration of the antagonist required to inhibit 50% of the maximal CGRP response.
Summary of Findings
Both MK-3207 and atogepant are highly potent antagonists of the human CGRP receptor, exhibiting picomolar to sub-nanomolar affinities in radioligand binding assays and potent functional antagonism in cAMP assays.[1][2][3][4]
-
Potency: Based on the provided data, atogepant demonstrates a slightly higher binding affinity (lower Ki) and greater functional potency (lower IC50) for the human CGRP receptor compared to MK-3207.[1][2][3][4]
-
Selectivity: Both compounds exhibit good selectivity for the CGRP receptor over other related receptors. Atogepant shows high selectivity against the AMY1 receptor, with an IC50 approximately 92-fold higher than its IC50 for the CGRP receptor.[3] MK-3207 also displays selectivity for the CGRP receptor, although it has a notable affinity for the AMY1 receptor, with a Ki value of 0.75 nM.[5] Both molecules show very high selectivity over the calcitonin receptor.[3][5]
This comparative guide highlights the subtle yet significant differences in the in vitro pharmacological profiles of MK-3207 and atogepant. Such distinctions can be instrumental for researchers in the field of migraine drug discovery and development, aiding in the selection and optimization of lead compounds.
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Pharmacologic characterization of atogepant: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-3207: A Comparative Analysis of Cross-Reactivity with Other G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
MK-3207, also known as telcagepant, is a potent, orally bioavailable antagonist of the calcitonin gene-related peptide (CGRP) receptor, a key player in the pathophysiology of migraine.[1] While its clinical development was halted due to liver toxicity, its high affinity and selectivity for the CGRP receptor make it a valuable tool for research.[2] This guide provides a comparative analysis of the cross-reactivity of MK-3207 with other G protein-coupled receptors (GPCRs), supported by experimental data and detailed methodologies.
Quantitative Comparison of Binding Affinities
MK-3207 demonstrates exceptional potency for the human CGRP receptor, with a binding affinity (Ki) in the picomolar range. Its selectivity has been evaluated against a panel of related GPCRs, particularly those belonging to the calcitonin receptor family, which share structural homology with the CGRP receptor. The following table summarizes the binding affinities of MK-3207 for the human CGRP receptor and key off-target GPCRs.
| Receptor | Ligand | Binding Affinity (Ki) [nM] | Fold Selectivity vs. CGRP Receptor |
| CGRP Receptor | MK-3207 | 0.024 [1][3] | - |
| Adrenomedullin 1 (AM₁) Receptor | MK-3207 | 16,500[4] | 687,500 |
| Adrenomedullin 2 (AM₂) Receptor | MK-3207 | 156[4] | 6,500 |
| Calcitonin (CTR) Receptor | MK-3207 | 1,900[4] | 79,167 |
| Amylin 1 (AMY₁) Receptor | MK-3207 | Data not available | - |
| Amylin 3 (AMY₃) Receptor | MK-3207 | Data not available | - |
A broader screening of MK-3207 against a panel of over 160 enzymes, receptors, channels, and transporters revealed a high degree of selectivity, with the most significant off-target affinity observed at the calcitonin receptor (Ki = 1.09 µM), representing over 50,000-fold selectivity.[5]
Signaling Pathway of the CGRP Receptor
The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[6] Upon binding of its endogenous ligand, CGRP, the receptor primarily couples to the Gαs protein, initiating a signaling cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[7][8] PKA can then phosphorylate various downstream targets, leading to physiological responses such as vasodilation. There is also evidence suggesting that the CGRP receptor can couple to Gαi/o and Gαq/11 proteins, leading to the modulation of other signaling pathways.[7]
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Validating MK-3207 Binding Affinity: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding affinity of MK-3207, a potent Calcitonin Gene-Related Peptide (CGRP) receptor antagonist. By employing orthogonal assays, researchers can build a robust body of evidence to confirm the specific and high-affinity interaction of MK-3207 with its target, the CGRP receptor. This guide details the experimental protocols for key validation assays and presents a comparative analysis of MK-3207 with other CGRP receptor antagonists.
Data Presentation: Comparative Binding and Functional Potency
The following table summarizes the quantitative data for MK-3207 and alternative CGRP receptor antagonists, showcasing their binding affinities and functional potencies in various orthogonal assays.
| Compound | Target | Assay Type | Parameter | Value (nM) |
| MK-3207 | Human CGRP Receptor | Radioligand Binding | Kᵢ | 0.024[1][2] |
| Human CGRP Receptor | cAMP Functional Assay | IC₅₀ | 0.12[1] | |
| Rhesus Monkey (in vivo) | Dermal Vasodilation | EC₅₀ | ~0.8[1] | |
| Telcagepant | Human CGRP Receptor | Radioligand Binding | Kᵢ | 0.77[3] |
| Human CGRP Receptor | cAMP Functional Assay | IC₅₀ | 2.2[3] | |
| Erenumab | Human CGRP Receptor | Radioligand Binding | Kₔ | 0.056[4] |
| Human CGRP Receptor | cAMP Functional Assay | IC₅₀ | 2.3[4] |
Signaling Pathway and Experimental Workflows
To visually conceptualize the biological context and experimental approaches, the following diagrams illustrate the CGRP signaling pathway, the logical workflow for validating binding affinity, and a generalized workflow for a key orthogonal assay.
Figure 1: CGRP Signaling Pathway and MK-3207 Inhibition.
Figure 2: Logic for Orthogonal Validation of Binding Affinity.
Figure 3: Workflow for a cAMP Functional Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from publicly available information and should be adapted and optimized for specific laboratory conditions.
Radioligand Binding Assay for Kᵢ Determination
This assay directly measures the affinity of a compound for its target receptor by competing with a radiolabeled ligand.
1. Materials:
- HEK293 cell membranes stably expressing the human CGRP receptor.
- [¹²⁵I]-hCGRP (radioligand).
- MK-3207 and other test compounds.
- Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and counter.
2. Procedure:
- Prepare serial dilutions of the unlabeled competitor (MK-3207).
- In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-hCGRP (typically at or below its Kₔ), and varying concentrations of MK-3207.
- Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled CGRP).
- Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
- Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
cAMP Functional Assay for IC₅₀ Determination
This cell-based assay measures the ability of an antagonist to inhibit the functional response (cAMP production) of the CGRP receptor upon agonist stimulation.
1. Materials:
- HEK293 cells stably expressing the human CGRP receptor.
- Cell culture medium.
- CGRP (agonist).
- MK-3207 and other test compounds.
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter-based).
2. Procedure:
- Seed the HEK293 cells in a 96-well plate and allow them to adhere overnight.
- Pre-incubate the cells with varying concentrations of MK-3207 for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.
- Stimulate the cells with a fixed concentration of CGRP (typically the EC₈₀) for a specified time (e.g., 15-30 minutes).
- Lyse the cells according to the cAMP detection kit protocol.
- Measure the intracellular cAMP levels using the chosen detection method.
3. Data Analysis:
- Plot the cAMP concentration against the logarithm of the MK-3207 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of MK-3207 that inhibits 50% of the CGRP-stimulated cAMP production.
In Vivo Capsaicin-Induced Dermal Vasodilation for EC₅₀ Determination
This in vivo assay assesses the functional antagonism of the CGRP receptor by measuring the inhibition of capsaicin-induced vasodilation, a CGRP-mediated physiological response.
1. Materials and Subjects:
- Rhesus monkeys.
- Capsaicin (B1668287) solution.
- MK-3207 and other test compounds for intravenous or oral administration.
- Laser Doppler imaging system.
2. Procedure:
- Administer MK-3207 or vehicle to the rhesus monkeys.
- At various time points after drug administration, topically apply a capsaicin solution to a defined area on the forearm skin.
- Measure the change in dermal blood flow in the capsaicin-treated area using a laser Doppler imaging system.
- Collect plasma samples to determine the drug concentration at the time of the blood flow measurement.
3. Data Analysis:
- Quantify the increase in dermal blood flow in response to capsaicin.
- Calculate the percentage inhibition of the vasodilation response at different plasma concentrations of MK-3207.
- Plot the percentage inhibition against the logarithm of the plasma concentration of MK-3207.
- Determine the EC₅₀ value, the plasma concentration of MK-3207 that produces 50% of the maximal inhibition of capsaicin-induced dermal vasodilation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
General Protocol:
-
Treat intact cells with the compound of interest (e.g., MK-3207) or vehicle.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble target protein (CGRP receptor) in the supernatant using methods like Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free biophysical technique that can provide real-time data on the kinetics (association and dissociation rates) and affinity of a drug-target interaction.
General Protocol:
-
Immobilize the purified CGRP receptor (or a ligand-binding domain) onto a sensor chip.
-
Flow a solution containing the small molecule (e.g., MK-3207) over the chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound molecule.
-
From the resulting sensorgram, calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).
SPR provides a direct measure of the binding interaction, independent of the functional consequences, making it a valuable orthogonal assay. While specific SPR data for MK-3207 binding to the CGRP receptor is not widely published, the technique is well-suited for characterizing such interactions.
References
A Researcher's Guide to Statistical Power in Preclinical Migraine Models
Navigating the landscape of in vivo migraine research requires a robust understanding of experimental design and statistical power. Choosing the appropriate animal model and ensuring studies are adequately powered are critical steps for obtaining reliable and translatable results. This guide provides a comparative analysis of two widely used preclinical migraine models—the Nitroglycerin (NTG)-induced and Cortical Spreading Depression (CSD)-induced models—with a focus on statistical power considerations for key behavioral endpoints.
For researchers in migraine, headache disorders, and analgesic drug development, this guide offers detailed experimental protocols, comparative data on outcome measures, and a discussion on the signaling pathways that form the mechanistic basis for these models.
Understanding Statistical Power in In Vivo Migraine Research
Statistical power is the probability of detecting a true effect of a treatment or intervention. Underpowered studies, a common issue in preclinical research, can lead to false-negative results, wasting resources and hindering scientific progress. A power analysis should be a prerequisite for any in vivo study to determine the optimal number of animals required to detect a scientifically meaningful effect.
The key components of a power analysis are:
-
Effect Size: The magnitude of the difference between experimental groups. A larger effect size requires fewer animals to detect a significant difference.
-
Standard Deviation: The variability of the data within groups. Higher variability requires a larger sample size.
-
Significance Level (α): The probability of a Type I error (false positive), typically set at 0.05.
-
Statistical Power (1-β): The desired probability of detecting a true effect, conventionally set at 0.80 or 0.90.
Comparison of Common In Vivo Migraine Models
The NTG-induced and CSD-induced models are cornerstones of preclinical migraine research, each offering unique advantages for studying different aspects of migraine pathophysiology.
| Feature | Nitroglycerin (NTG)-Induced Model | Cortical Spreading Depression (CSD)-Induced Model |
| Migraine Feature Modeled | Spontaneous-like migraine attacks, particularly migraine without aura. Triggers headache and allodynia. | Migraine with aura. CSD is the electrophysiological correlate of aura. |
| Inducing Agent | Systemic administration of nitroglycerin, a nitric oxide donor. | Focal application of KCl or electrical stimulation to the cortex. |
| Primary Outcome Measures | Mechanical allodynia (von Frey test), thermal hyperalgesia, grimace scale, c-Fos expression. | Changes in cerebral blood flow, electrophysiological recordings (DC potential shifts), behavioral responses to aura. |
| Translational Relevance | High relevance for testing abortive and prophylactic migraine therapies targeting pain pathways. | High relevance for studying the mechanisms of aura and its transition to headache. |
Quantitative Data for Power Analysis
To facilitate the design of adequately powered studies, the following tables provide example quantitative data and calculated effect sizes for common behavioral endpoints in rat and mouse models of migraine.
Mechanical Allodynia in the NTG-Induced Model (Mouse)
Outcome Measure: Paw withdrawal threshold (grams) in response to von Frey filament stimulation. A lower threshold indicates increased mechanical sensitivity (allodynia).
| Group | N | Mean Withdrawal Threshold (g) | Standard Deviation (SD) |
| Vehicle Control | 16 | 1.2 | 0.3 |
| NTG-Treated | 16 | 0.4 | 0.2 |
| Effect Size (Cohen's d) | 2.94 |
Data synthesized from representative studies.[1]
Thermal Hyperalgesia in the CSD-Induced Model (Rat)
Outcome Measure: Paw withdrawal latency (seconds) in response to a thermal stimulus. A shorter latency indicates increased heat sensitivity (hyperalgesia).
| Group | N | Mean Withdrawal Latency (s) | Standard Deviation (SD) |
| Sham Control | 10 | 10.5 | 1.5 |
| CSD-Induced | 10 | 7.0 | 1.2 |
| Effect Size (Cohen's d) | 2.59 |
Data synthesized from representative studies.
Sample Size Estimation
Based on the effect sizes calculated above, the following table provides estimated sample sizes per group required to achieve 80% or 90% statistical power with a significance level (α) of 0.05 using a two-tailed independent t-test.
| Model & Outcome | Effect Size (Cohen's d) | Required N/group (80% Power) | Required N/group (90% Power) |
| NTG & Mechanical Allodynia | 2.94 | 4 | 5 |
| CSD & Thermal Hyperalgesia | 2.59 | 5 | 6 |
Note: These are estimates. Researchers should perform a power analysis based on their own preliminary data or the most relevant available literature.
Detailed Experimental Protocols
Nitroglycerin (NTG)-Induced Migraine Model (Mouse)
This protocol describes the induction of acute mechanical allodynia using a single systemic injection of NTG.[2][3]
-
Animal Habituation: Acclimate male or female C57BL/6J mice (20-30g) to the testing environment for at least 2 days prior to the experiment. This involves placing them in the testing chambers (e.g., Plexiglas boxes on a wire mesh grid) for 1-2 hours each day.
-
Baseline Testing: On the day of the experiment, perform baseline mechanical sensitivity testing using von Frey filaments. The up-down method is commonly used to determine the 50% paw withdrawal threshold.
-
NTG Administration: Prepare a fresh solution of nitroglycerin (10 mg/kg) in 0.9% saline. Administer the NTG solution via intraperitoneal (i.p.) injection. A vehicle control group should be injected with saline.
-
Post-NTG Testing: At 2 hours post-injection, repeat the von Frey test to assess for the development of mechanical allodynia.
-
Data Analysis: Compare the paw withdrawal thresholds between the vehicle and NTG-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Cortical Spreading Depression (CSD)-Induced Model (Rat)
This protocol outlines the induction of CSD and subsequent assessment of thermal hyperalgesia in anesthetized rats.[4][5][6]
-
Animal Preparation and Anesthesia: Anesthetize a male Sprague-Dawley rat (250-350g) with an appropriate anesthetic (e.g., urethane (B1682113) or isoflurane) and mount it in a stereotaxic frame. Maintain body temperature at 37°C.
-
Surgical Procedure: Expose the cerebral cortex by performing a craniotomy over the parietal cortex.
-
CSD Induction: Create a small burr hole posterior to the craniotomy. To induce CSD, apply a cotton ball soaked in 1M KCl solution or a small crystal of KCl directly onto the exposed cortical surface through the burr hole for 1-2 minutes.
-
Electrophysiological Recording (Optional but Recommended): Place an Ag/AgCl electrode on the cortical surface within the craniotomy to record the characteristic negative DC potential shift to confirm the propagation of the CSD wave.
-
Behavioral Testing: At a predetermined time point after CSD induction (e.g., 24 hours in a recovery model), assess thermal hyperalgesia using a plantar test or hot plate test.
-
Data Analysis: Compare the withdrawal latencies between sham-operated and CSD-induced animals.
Mandatory Visualizations
Experimental Workflow for NTG-Induced Migraine Model
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Model of Chronic Migraine-Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of anesthesia on the responses to cortical spreading depression in the rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KCl-induced repetitive cortical spreading depression inhibiting trigeminal neuronal firing is mediated by 5-HT1B/1D and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Hepatotoxicity in Migraine Therapy: A Comparative Analysis of Gepants
A deep dive into the liver safety profiles of the new class of migraine drugs, offering a comparative analysis of atogepant, ubrogepant, rimegepant (B610484), and zavegepant (B3321351), with a look back at the cautionary tale of telcagepant (B1682995). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by clinical data, in vitro experimental findings, and detailed methodologies.
The advent of gepants (calcitonin gene-related peptide [CGRP] receptor antagonists) has marked a significant advancement in the acute and preventive treatment of migraine. However, the initial development of this drug class was hampered by concerns of hepatotoxicity, leading to the discontinuation of the first-generation gepant, telcagepant. This has placed the liver safety of the newer, second and third-generation gepants under intense scrutiny. This guide offers a comparative analysis of the hepatotoxicity profiles of currently approved and late-stage development gepants: atogepant, ubrogepant, rimegepant, and zavegepant, contrasted with the hepatotoxic predecessor, telcagepant.
Clinical Hepatotoxicity Profile: A Clear Generational Divide
Clinical trial data reveals a stark contrast in the liver safety profiles between the first and subsequent generations of gepants. While telcagepant was associated with a significant incidence of elevated liver transaminases, the newer agents have demonstrated a safety profile comparable to placebo.
| Drug | Indication | Percentage of Patients with ALT/AST >3x ULN (Drug) | Percentage of Patients with ALT/AST >3x ULN (Placebo) | Reference |
| Telcagepant | Migraine (discontinued) | 1.9% (140 mg BID) - 3.2% (280 mg BID) | 0% | [1] |
| Atogepant | Migraine Prevention | 1.0% - 2.4% | 1.8% - 3.2% | [2][3] |
| Ubrogepant | Acute Migraine | 0.4% - 2.7% | 0.2% - 1.0% | [4] |
| Rimegepant | Acute Migraine & Prevention | 1.0% - 2.4% | 2.0% - 2.9% | [5][6][7] |
| Zavegepant | Acute Migraine (intranasal) | No clinically meaningful elevations reported; rates similar to placebo (1-2%) | 1-2% | [8][9][10] |
Table 1: Incidence of Elevated Liver Transaminases (>3x Upper Limit of Normal) in Clinical Trials. This table summarizes the percentage of patients in clinical trials who exhibited clinically significant elevations in alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST).
Mechanistic Insights from In Vitro Studies
Quantitative systems toxicology (QST) modeling, particularly using DILIsym®, has been instrumental in elucidating the mechanistic underpinnings of gepant-induced hepatotoxicity. These models integrate in vitro data on key cellular processes known to be involved in drug-induced liver injury (DILI). The primary mechanisms investigated include inhibition of bile salt export pump (BSEP), mitochondrial dysfunction, and induction of oxidative stress.
In vitro studies have demonstrated that telcagepant is a mixed inhibitor of BSEP, a crucial transporter responsible for eliminating bile acids from hepatocytes.[11] Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids, a key initiating event in cholestatic liver injury. Furthermore, telcagepant has been shown to induce mitochondrial dysfunction and oxidative stress.[11][12]
In contrast, the newer generation of gepants exhibit significantly lower potential for these hepatotoxic mechanisms. For instance, rimegepant is a competitive inhibitor of BSEP with a much higher inhibition constant (Ki) than telcagepant, meaning it is a much weaker inhibitor at clinically relevant concentrations.[11] Atogepant, ubrogepant, and zavegepant also show a markedly reduced propensity for BSEP inhibition, mitochondrial impairment, and oxidative stress induction compared to telcagepant.[11][13] The structural modifications in the newer gepants are believed to reduce the formation of reactive metabolites, which are often implicated in DILI.[14]
| Drug | BSEP Inhibition (IC50/Ki) | Mitochondrial Dysfunction | Oxidative Stress (ROS Induction) | Reference |
| Telcagepant | Mixed inhibitor (Ki reported) | Yes | Yes | [11] |
| Rimegepant | Competitive inhibitor (Ki reported) | Minimal | Minimal | [11] |
| Atogepant | Weak inhibitor | Minimal | Minimal | [11][13] |
| Ubrogepant | Weak inhibitor | Minimal | Minimal | [11][13] |
| Zavegepant | Weak inhibitor | Mild uncoupler | No | [11][12] |
Table 2: Comparative In Vitro Hepatotoxicity Profile. This table provides a qualitative summary of the in vitro data for key mechanisms of drug-induced liver injury. Specific quantitative values are often proprietary but the relative risk profile is well-established in the literature.
Signaling Pathways Implicated in Gepant Hepatotoxicity
The mechanisms of gepant-induced liver injury, particularly with telcagepant, involve the interplay of several signaling pathways.
Oxidative Stress and Nrf2 Signaling: The formation of reactive metabolites and mitochondrial dysfunction can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[12] This triggers the activation of the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.[15] However, overwhelming oxidative stress can lead to cellular damage.
Apoptosis: The accumulation of bile acids, oxidative stress, and endoplasmic reticulum (ER) stress can all converge on the intrinsic and extrinsic pathways of apoptosis.[16] This programmed cell death is characterized by the activation of caspases, such as caspase-3 and -7, leading to hepatocyte demise and the release of liver enzymes.
Experimental Protocols
This section provides an overview of the methodologies for key in vitro experiments used to assess the hepatotoxic potential of gepants.
Bile Salt Export Pump (BSEP) Inhibition Assay
This assay evaluates the potential of a drug to inhibit BSEP, a key transporter in bile acid homeostasis.
Methodology:
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from cell lines (e.g., Sf9 or HEK293) overexpressing human BSEP.[1][17]
-
Incubation: The vesicles are incubated with a radiolabeled or fluorescent BSEP substrate (e.g., [3H]-taurocholic acid) in the presence of various concentrations of the test compound.[18]
-
Transport Initiation: The transport reaction is initiated by the addition of ATP.
-
Reaction Termination: The reaction is stopped by rapid filtration through a filter plate, which separates the vesicles from the incubation medium.
-
Quantification: The amount of substrate transported into the vesicles is quantified by scintillation counting or fluorescence measurement.
-
Data Analysis: The concentration of the test compound that inhibits 50% of BSEP activity (IC50) is calculated. Further kinetic studies can determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, or mixed).[11]
Mitochondrial Dysfunction Assay (Seahorse XF Cell Mito Stress Test)
This assay measures the oxygen consumption rate (OCR) of intact cells to assess mitochondrial respiration.
Methodology:
-
Cell Culture: Hepatocytes or a relevant cell line (e.g., HepG2) are seeded in a Seahorse XF cell culture microplate.[19]
-
Compound Treatment: Cells are exposed to the test compound for a defined period.
-
Assay Procedure: The cell culture medium is replaced with Seahorse XF assay medium, and the plate is placed in a Seahorse XF Analyzer. The instrument sequentially injects pharmacological agents that modulate mitochondrial respiration:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone and Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.[19]
-
-
Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.
Oxidative Stress Assay (Dihydroethidium-based)
This assay quantifies the intracellular production of reactive oxygen species (ROS).
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HepG2) are cultured in a multi-well plate and treated with the test compound.[20][21]
-
Probe Loading: Cells are incubated with dihydroethidium (B1670597) (DHE), a fluorescent probe that is oxidized in the presence of ROS, particularly superoxide, to form a fluorescent product (2-hydroxyethidium) that intercalates with DNA.[22][23]
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or high-content imaging system.[24]
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an induction of oxidative stress.
Conclusion
The comparative analysis of gepant hepatotoxicity underscores a significant improvement in the liver safety profile of the newer generation of these migraine therapies. The discontinuation of telcagepant due to liver injury provided crucial lessons, leading to the development of atogepant, ubrogepant, rimegepant, and zavegepant with markedly reduced potential for BSEP inhibition, mitochondrial dysfunction, and oxidative stress. The rigorous preclinical assessment using in vitro assays and quantitative systems toxicology modeling has been pivotal in de-risking these newer gepants and ensuring their safer translation to the clinic. Continued pharmacovigilance remains important, but the available data provide strong evidence that the hepatotoxicity concerns that plagued the first-generation gepants have been successfully addressed in the current and emerging portfolio of this important class of migraine therapeutics.
References
- 1. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 2. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessing covalent binding of reactive drug metabolites by complete protein digestion and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy and tolerability of MK-0974 (telcagepant), a new oral antagonist of calcitonin gene-related peptide receptor, compared with zolmitriptan for acute migraine: a randomised, placebo-controlled, parallel-treatment trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tabaslab.com [tabaslab.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Comparison of gepant effects at therapeutic plasma concentrations: connecting pharmacodynamics and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing the Liver Safety Profiles of 4 Next-Generation CGRP Receptor Antagonists to the Hepatotoxic CGRP Inhibitor Telcagepant Using Quantitative Systems Toxicology Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Effects of Antioxidant Gene Overexpression on Stress Resistance and Malignization In Vitro and In Vivo: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. content.protocols.io [content.protocols.io]
- 20. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Live-Cell Assessment of Reactive Oxygen Species Levels Using Dihydroethidine | Springer Nature Experiments [experiments.springernature.com]
- 23. edepot.wur.nl [edepot.wur.nl]
- 24. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
A Comparative Analysis of MK-3207 and Zavegepant: Binding Kinetics and Receptor Occupancy at the CGRP Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding kinetics and receptor occupancy of two prominent calcitonin gene-related peptide (CGRP) receptor antagonists: MK-3207 and zavegepant (B3321351). The data presented is compiled from various preclinical studies to offer a comprehensive overview of their pharmacological profiles.
The CGRP signaling pathway is a key player in the pathophysiology of migraine. Both MK-3207 and zavegepant are small molecule antagonists, or "gepants," designed to block this pathway by competitively binding to the CGRP receptor. Understanding their distinct binding characteristics is crucial for evaluating their therapeutic potential and informing future drug development.
Quantitative Comparison of Binding Properties
The following tables summarize the key binding parameters for MK-3207 and zavegepant at the human CGRP receptor, compiled from in vitro studies. It is important to note that these values were not determined in a head-to-head comparative study and experimental conditions may have varied.
| Parameter | MK-3207 | Zavegepant | Reference |
| Binding Affinity (Ki) | 0.024 nM | 23 pM (0.023 nM) | [1] |
| Dissociation Constant (KD) | 0.06 nM | Not Reported | [1] |
| Functional Inhibition (IC50) | 0.12 nM (cAMP assay) | Not Reported | [2] |
| Functional Antagonism (Kb) | Not Reported | 22 pM (cAMP assay) | |
| Receptor Binding Off-rate (koff) | 0.012 min-1 | Not Reported | [1] |
| Binding Half-life (t1/2) | 59 min | Not Reported | [1] |
Table 1: In Vitro Binding Characteristics at the Human CGRP Receptor. This table provides a side-by-side view of the reported binding affinities and kinetic parameters for MK-3207 and zavegepant.
In Vivo Receptor Occupancy
Receptor occupancy studies provide valuable insights into the extent and duration of target engagement in a physiological setting. Positron Emission Tomography (PET) has been utilized to assess the brain receptor occupancy of CGRP antagonists.
| Compound | Species | Method | Key Findings | Reference |
| MK-3207 | Rhesus Monkey | PET with [11C]MK-4232 | Demonstrated dose-dependent receptor occupancy in the brain. | [3][4] |
| Zavegepant | Not Reported | Not Reported | No direct receptor occupancy studies were found in the searched literature. |
Table 2: In Vivo CGRP Receptor Occupancy Studies. This table highlights the available data on the in vivo receptor occupancy of the two compounds.
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols. Below are detailed summaries of the methodologies typically employed in these studies.
Radioligand Binding Assay (for Ki and KD determination)
This assay quantifies the affinity of a compound for its target receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human CGRP receptor (e.g., HEK293 or SK-N-MC cells) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction containing the receptors.
-
Competitive Binding: A fixed concentration of a radiolabeled CGRP receptor ligand (e.g., [3H]MK-3207 or 125I-CGRP) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (MK-3207 or zavegepant).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. For saturation binding assays to determine KD, increasing concentrations of the radioligand are incubated with the membranes, and the specific binding is plotted against the radioligand concentration.[5][6]
Radioligand Binding Assay Workflow
cAMP Functional Assay (for IC50 and Kb determination)
This assay measures the ability of an antagonist to inhibit the downstream signaling of the CGRP receptor.
-
Cell Culture: Cells expressing the human CGRP receptor are cultured in appropriate media.
-
Stimulation: The cells are first incubated with the antagonist (MK-3207 or zavegepant) at various concentrations.
-
Agonist Challenge: The cells are then stimulated with a fixed concentration of CGRP to activate the receptor and induce the production of cyclic adenosine (B11128) monophosphate (cAMP).
-
cAMP Measurement: The intracellular cAMP levels are quantified using a suitable assay kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the CGRP-induced cAMP production (IC50) is determined. The functional antagonist constant (Kb) can be calculated from the IC50 value.
CGRP Receptor Signaling Pathway
The binding of CGRP to its receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is primarily mediated by the Gαs subunit. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to physiological responses such as vasodilation.[7][8]
CGRP Receptor Signaling Pathway
Discussion
Both MK-3207 and zavegepant exhibit high-affinity binding to the human CGRP receptor, with Ki values in the low picomolar to low nanomolar range.[1] The available data suggests that both are potent antagonists of CGRP receptor function.
MK-3207 has been characterized more extensively in terms of its binding kinetics, with a reported off-rate and binding half-life, indicating a durable interaction with the receptor.[1] Furthermore, in vivo PET studies in rhesus monkeys have confirmed its ability to occupy CGRP receptors in the brain, a key target for migraine therapy.[3][4]
While direct comparative kinetic and in vivo occupancy data for zavegepant is not as readily available in the public domain, its high binding affinity and potent functional antagonism in vitro are well-documented.[9]
The choice between these or other CGRP antagonists in a research or clinical setting will depend on a variety of factors including their pharmacokinetic profiles, safety, and specific intended application. The data presented here provides a foundational comparison of their direct interactions with the CGRP receptor.
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of CGRP receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical evaluation of zavegepant for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability Landscape of Gepants: A Comparative Analysis of CGRP Antagonists
A detailed examination of the chemical stability of leading calcitonin gene-related peptide (CGRP) antagonists—rimegepant (B610484), ubrogepant, and atogepant (B605675)—reveals distinct degradation profiles under stress conditions. This comparative guide synthesizes available forced degradation data to inform researchers and drug development professionals on the intrinsic stability of these critical migraine therapies.
The advent of small molecule CGRP antagonists, or gepants, has revolutionized the treatment of migraine. As with any pharmaceutical agent, understanding the chemical stability of these compounds is paramount for ensuring their safety, efficacy, and shelf-life. Forced degradation studies, which subject the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule. This guide provides a comparative analysis of the chemical stability of rimegepant, ubrogepant, and atogepant based on published forced degradation studies.
Comparative Stability Under Stress
Forced degradation studies indicate that rimegepant, ubrogepant, and atogepant exhibit varying degrees of stability under different stress conditions. The following table summarizes the percentage of degradation observed for each compound under acidic, alkaline, oxidative, thermal, and photolytic stress.
| Stress Condition | Rimegepant (% Degradation) | Ubrogepant (% Degradation) | Atogepant (% Degradation) |
| Acid Hydrolysis (HCl) | Significant Degradation | 33.1 | 11.95 |
| Base Hydrolysis (NaOH) | Significant Degradation | 31.4 | 8.30 |
| Oxidative (H₂O₂) | Degraded | 33.4 | 5.77 |
| Thermal | Stable | 33.3 | 9.53 |
| Photolytic (UV/Light) | Stable* | Stable | 6.28 |
| Water (Hydrolysis) | Not Reported | Not Reported | 1.17 |
*Specific percentage of degradation was not available in the reviewed literature; however, the studies qualitatively described these outcomes.
Insights into Degradation Pathways
Rimegepant demonstrates notable degradation under hydrolytic (acidic and basic) and oxidative conditions, while remaining stable when exposed to heat and light.[1] This suggests that the molecular structure of rimegepant is susceptible to pH-mediated and oxidative degradation pathways.
Ubrogepant appears to be the most labile of the three under the tested stress conditions, showing significant degradation (over 30%) in acidic, alkaline, oxidative, and thermal environments.[2] Its stability under photolytic conditions is a key finding. The extensive degradation across multiple conditions suggests several potential degradation pathways that could impact its formulation and storage.
Atogepant emerges as the most stable compound in this comparison, with the lowest percentage of degradation across all tested stress conditions.[3] It exhibits a higher resistance to acid and base hydrolysis and oxidative stress compared to rimegepant and ubrogepant. This enhanced stability profile could be a significant advantage in terms of formulation development and product shelf-life.
Experimental Workflow for Stability Assessment
The following diagram illustrates a generalized workflow for conducting forced degradation studies and developing a stability-indicating method for CGRP antagonists.
Detailed Experimental Protocols
The methodologies outlined below are based on the procedures described in the cited literature for the forced degradation analysis of CGRP antagonists.
Forced Degradation (Stress Testing) Protocol
-
Acid Hydrolysis: The drug substance is typically treated with 0.1 N to 5 N hydrochloric acid (HCl) at room temperature or elevated temperatures (e.g., 85°C) for a specified period (e.g., 1 to 5 hours). The solution is then neutralized with an equivalent amount of sodium hydroxide (B78521) (NaOH).[2][3][4]
-
Base Hydrolysis: The drug substance is treated with 0.1 N to 5 N NaOH at room temperature or elevated temperatures for a defined duration. The solution is subsequently neutralized with an equivalent amount of HCl.[2][3][4]
-
Oxidative Degradation: The drug substance is exposed to a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%, at room temperature for a set period (e.g., 8 hours).[2][3][4]
-
Thermal Degradation: The solid drug substance is subjected to dry heat in a temperature-controlled oven, for instance, at 55°C to 105°C for a period ranging from 8 hours to several days.[2][3][4]
-
Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV light (e.g., at 254 nm) and/or visible light in a photostability chamber for a specified duration to assess its light sensitivity.[3][4]
Stability-Indicating HPLC Method Protocol
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) or UV detector is used.
-
Column: A reverse-phase C18 column is commonly employed for the separation of the parent drug from its degradation products.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in either an isocratic or gradient mode.
-
Detection: The eluent is monitored at a wavelength that provides maximum absorbance for the drug substance (e.g., 272 nm for rimegepant).
-
Analysis: The stressed samples are injected into the HPLC/UPLC system. The chromatograms are analyzed to determine the retention times of the parent drug and any degradation products. The percentage of degradation is calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.
Conclusion
This comparative analysis of the chemical stability of rimegepant, ubrogepant, and atogepant provides valuable insights for researchers and drug development professionals. Atogepant demonstrates the highest chemical stability under the reviewed stress conditions, followed by rimegepant and then ubrogepant. This information is crucial for guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of these important migraine therapies. Further head-to-head comparative stability studies under identical experimental conditions would be beneficial for a more direct and comprehensive assessment.
References
A Comparative Guide to the In Vitro and In Vivo Pharmacokinetics of MK-3207
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profile of MK-3207, a potent calcitonin gene-related peptide (CGRP) receptor antagonist, with other key alternatives in the same class. The data presented is compiled from various preclinical and clinical studies to offer a comprehensive overview for researchers and drug development professionals.
In Vitro Pharmacokinetic Profile Comparison
The following table summarizes the in vitro pharmacokinetic parameters of MK-3207 and its comparators, highlighting their potency and binding characteristics to the CGRP receptor.
| Parameter | MK-3207 | Telcagepant (B1682995) | Ubrogepant | Rimegepant | Atogepant |
| Target | Human CGRP Receptor | Human CGRP Receptor | Human CGRP Receptor | Human CGRP Receptor | Human CGRP Receptor |
| Binding Affinity (Ki) | 0.024 nM[1][2] | ~0.8 nM | Low pM range[3] | - | 0.015 nM (cloned), 0.026 nM (native)[4] |
| Functional Potency (IC50) | 0.12 nM (cAMP assay)[2][5] | 11 nM (cAMP + HS)[5] | - | - | 0.026 nM (cAMP assay)[4] |
| Plasma Protein Binding | 90.6% (human)[5] | - | 87% (in vitro)[6][7][8] | ~96%[6][9] | 95.3% - 98.2% (human)[10] |
| Primary Metabolism | - | - | CYP3A4[3][7][8][11] | CYP3A4, CYP2C9[6][9] | CYP3A4, CYP2D6[4] |
In Vivo Pharmacokinetic Profile Comparison
This table outlines the key in vivo pharmacokinetic parameters of MK-3207 and its alternatives, providing insights into their absorption, distribution, metabolism, and excretion in various species, including humans.
| Parameter | MK-3207 | Telcagepant | Ubrogepant | Rimegepant | Atogepant |
| Species | Rat, Dog, Rhesus Monkey | Human | Human | Human | Human, Rat, Monkey |
| Oral Bioavailability (F) | 74% (Rat), 67% (Dog), 41% (Monkey, 20 mpk)[5] | - | ~64%[12] | - | - |
| Time to Peak (Tmax) | - | ~1.5 hours[13] | ~1.5 hours[6][7] | ~1.5 hours[6][9][12] | ~2 hours[4][10] |
| Elimination Half-life (t1/2) | 1.5 h (Monkey, IV) | ~6 hours[13] | 5-7 hours[6][7] | ~11 hours[9] | ~11 hours[4][10] |
| Clearance (Cl) | 15 ml/min/kg (Monkey) | - | - | 51.0 mL/min/kg (Rat), 12.2 mL/min/kg (Monkey)[14] | - |
| Volume of Distribution (Vd) | - | - | ~350 L[7][8] | 120 L[6][9] | - |
| CSF/Plasma Ratio | 2-3% (Rhesus Monkey)[1] | ~1.3% | - | - | - |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a standard method for determining the binding affinity of compounds to the CGRP receptor, typically using human embryonic kidney (HEK293) cells expressing the receptor.
Methodology:
-
Membrane Preparation: Crude cell membranes are prepared from HEK293 cells stably expressing the human CGRP receptor.[15]
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled CGRP receptor ligand (e.g., [3H]MK-3207) and varying concentrations of the unlabeled test compound (e.g., MK-3207 or an alternative).[15]
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by CGRP, providing a measure of its functional antagonism.
Methodology:
-
Cell Culture: HEK293 cells expressing the human CGRP receptor are cultured in appropriate media and seeded into multi-well plates.[16][17]
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test antagonist (e.g., MK-3207) for a defined period.[2]
-
CGRP Stimulation: The cells are then stimulated with a fixed concentration of CGRP to induce cAMP production.
-
cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection method, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the CGRP-stimulated cAMP production (IC50) is determined by fitting the data to a dose-response curve.
Capsaicin-Induced Dermal Vasodilation (CIDV) in Rhesus Monkeys (General Protocol)
The CIDV model is an in vivo pharmacodynamic assay used to assess the ability of CGRP receptor antagonists to block CGRP-mediated vasodilation.[18][19]
Methodology:
-
Baseline Measurement: Baseline dermal blood flow is measured on the forearm of an anesthetized rhesus monkey using a laser Doppler imager.[20]
-
Drug Administration: The test compound (e.g., MK-3207) is administered either orally or intravenously.
-
Capsaicin Application: A solution of capsaicin is applied topically to a defined area on the forearm to induce local vasodilation through the release of CGRP.[19][20]
-
Post-Dose Measurement: Dermal blood flow is measured again at various time points after capsaicin application.
-
Data Analysis: The increase in blood flow induced by capsaicin is quantified, and the percentage of inhibition by the test compound is calculated. The plasma concentration of the drug required to produce 50% inhibition of the vasodilation response (EC50) is then determined.
CGRP Signaling Pathway and Antagonist Mechanism of Action
The following diagram illustrates the signaling pathway of CGRP and the mechanism by which antagonists like MK-3207 exert their effects.
References
- 1. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Single‐Dose Pharmacokinetics and Safety of Atogepant in Adults With Hepatic Impairment: Results From an Open‐Label, Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 2‐Part, Open‐Label, Phase 1 Bioequivalence and Food‐Effect Study of Ubrogepant in Healthy Adult Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Single- and multiple-dose pharmacokinetics and tolerability of telcagepant, an oral calcitonin gene-related peptide receptor antagonist, in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Characterizing the PK/PD relationship for inhibition of capsaicin-induced dermal vasodilatation by MK-3207, an oral calcitonin gene related peptide receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of MK-3207 Against the AMY1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of MK-3207, a potent calcitonin gene-related peptide (CGRP) receptor antagonist, with a particular focus on its activity at the amylin 1 (AMY1) receptor. Experimental data for MK-3207 and alternative amylin receptor antagonists are presented to offer a comprehensive overview for researchers in drug development and related fields.
Introduction to Amylin and CGRP Receptors
Amylin and CGRP are structurally related peptide hormones that play crucial roles in various physiological processes. Their receptors are heterodimers composed of a G-protein coupled receptor (GPCR) and a receptor activity-modifying protein (RAMP). The CGRP receptor consists of the calcitonin receptor-like receptor (CLR) and RAMP1. The amylin receptors (AMY1, AMY2, and AMY3) are formed by the association of the calcitonin receptor (CTR) with RAMP1, RAMP2, or RAMP3, respectively.[1][2][3] Given the shared RAMP1 subunit between the CGRP and AMY1 receptors, assessing the selectivity of CGRP antagonists for the AMY1 receptor is a critical step in drug development to minimize off-target effects.
Comparative Selectivity Profile of MK-3207
MK-3207 is a well-characterized CGRP receptor antagonist. While it exhibits high affinity for the CGRP receptor, studies have shown a notable affinity for the AMY1 receptor, indicating a degree of cross-reactivity. The following table summarizes the binding affinities (Ki) of MK-3207 for the human CGRP receptor and a panel of related receptors.
Table 1: Binding Affinity of MK-3207 at Human CGRP and Amylin-Related Receptors
| Receptor | Composition | MK-3207 Binding Affinity (Ki) | Selectivity Fold (vs. CGRP) |
| CGRP | CLR/RAMP1 | 0.024 nM[4] | - |
| AMY1 | CTR/RAMP1 | 0.75 nM | ~31-fold |
| AMY3 | CTR/RAMP3 | 128 nM | ~5,333-fold |
| Calcitonin (CTR) | CTR | 1,900 nM (1.9 µM) | ~79,167-fold |
| Adrenomedullin (B612762) 1 (AM1) | CLR/RAMP2 | 16,500 nM | ~687,500-fold |
| Adrenomedullin 2 (AM2) | CLR/RAMP3 | 156 nM | ~6,500-fold |
Data compiled from Salvatore et al. (2010).
The data clearly indicates that while MK-3207 is highly selective for the CGRP receptor over the AMY3, CTR, AM1, and AM2 receptors, its selectivity over the AMY1 receptor is significantly lower, at approximately 31-fold. This is a critical consideration for therapeutic applications where specific CGRP receptor antagonism is desired without modulating amylin-mediated pathways.
In functional assays, MK-3207 potently blocks CGRP-stimulated cAMP production in cells expressing the human CGRP receptor, with a reported IC50 of 0.12 nM.[5]
Comparison with Alternative Amylin Receptor Antagonists
To provide a broader context, the selectivity profiles of established amylin receptor antagonists, AC187 and AC253, are presented below. These peptide-based antagonists are widely used as research tools to probe amylin receptor function.
Table 2: Selectivity of Alternative Amylin Receptor Antagonists
| Compound | Primary Target | Selectivity Profile |
| AC187 | Amylin Receptors | Displays 38-fold selectivity for amylin receptors over the calcitonin receptor and 400-fold selectivity over CGRP receptors.[1] |
| AC253 | Amylin Receptors | A potent amylin receptor antagonist, though detailed side-by-side selectivity data with MK-3207 is less available in the public domain. |
AC187, in particular, demonstrates a reverse selectivity profile to MK-3207, with a strong preference for amylin receptors over the CGRP receptor. This makes it a valuable tool for distinguishing between amylin and CGRP-mediated effects in experimental systems.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay Protocol
This protocol outlines a typical competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.
-
Membrane Preparation: Cell membranes are prepared from cell lines stably or transiently expressing the receptor of interest (e.g., HEK293 cells expressing human CLR/RAMP1 for the CGRP receptor or CTR/RAMP1 for the AMY1 receptor).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4, is used.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor is used (e.g., [¹²⁵I]-hCGRP for the CGRP receptor or [¹²⁵I]-amylin for amylin receptors). The concentration of the radioligand is typically kept at or below its Kd value.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., MK-3207).
-
Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay Protocol
This protocol describes a typical functional assay to measure the ability of an antagonist to inhibit agonist-induced cAMP production.
-
Cell Culture: Cells expressing the receptor of interest are seeded in 96-well plates and grown to confluency.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (e.g., MK-3207) for a specified period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: An agonist for the receptor (e.g., α-CGRP) is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then measured using a commercially available kit, such as a LANCE Ultra cAMP kit or a similar TR-FRET-based assay.
-
Data Analysis: The cAMP levels are plotted against the log concentration of the antagonist to generate a dose-response curve. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is determined by non-linear regression.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining receptor selectivity and the canonical amylin receptor signaling pathway.
Conclusion
The validation of MK-3207's selectivity profile reveals a high affinity for the CGRP receptor, as intended for its therapeutic application. However, the data also clearly demonstrates a significant, albeit lower, affinity for the AMY1 receptor. This ~31-fold selectivity margin highlights the potential for off-target effects at the AMY1 receptor, particularly at higher concentrations of the drug. For researchers investigating the distinct physiological roles of CGRP and amylin, or for the development of next-generation CGRP antagonists with improved selectivity, this cross-reactivity is a critical parameter to consider. In contrast, antagonists such as AC187 offer a valuable tool for specifically targeting amylin receptors with minimal interference from the CGRP receptor. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for the continued investigation of these important receptor systems.
References
- 1. AC 187 | Calcitonin and Related Receptors | Tocris Bioscience [tocris.com]
- 2. Characterization of receptors for calcitonin gene-related peptide and adrenomedullin on the guinea-pig vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of MK-3207 and Second-Generation Gepants for Migraine Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the first-generation calcitonin gene-related peptide (CGRP) receptor antagonist, MK-3207, with the approved second-generation gepants: ubrogepant, rimegepant, and atogepant. The development of MK-3207 was discontinued (B1498344) due to safety concerns, specifically hepatotoxicity, a challenge that second-generation agents have successfully overcome.[1] This document outlines their comparative pharmacology, pharmacokinetics, and clinical efficacy based on available data.
Mechanism of Action: Targeting the CGRP Pathway
Both MK-3207 and second-generation gepants are small molecule antagonists of the CGRP receptor.[2][3][4] CGRP is a neuropeptide implicated in the pathophysiology of migraine, contributing to vasodilation and pain signal transmission.[5] By blocking the CGRP receptor, these compounds inhibit the effects of CGRP, thereby alleviating migraine symptoms.[5]
Preclinical Pharmacology: A Quantitative Comparison
Preclinical studies reveal differences in the binding affinity and functional potency of MK-3207 compared to second-generation gepants. MK-3207 demonstrated high potency for the human CGRP receptor.[2] The following table summarizes key in vitro pharmacological parameters.
| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Species Specificity |
| MK-3207 | CGRP Receptor | 0.024[2] | 0.12 (cAMP assay)[6] | High affinity for human and rhesus monkey; lower for canine and rodent[2] |
| Ubrogepant | CGRP Receptor | 0.074[7] | 0.2[7] | Not specified |
| Rimegepant | CGRP Receptor | ~0.027[7] | 0.14 - 0.4[7] | High affinity for human and cynomolgus monkey; lower for rodent[8] |
| Atogepant | CGRP Receptor | 0.015[9] | 0.1[7] | Not specified |
Pharmacokinetic Profiles
The pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion, are crucial for their clinical utility and dosing regimens.
| Parameter | MK-3207 | Ubrogepant | Rimegepant | Atogepant |
| Tmax (hours) | Not specified in available clinical data | ~1.5[4] | 1.5 - 1.9[3] | ~2[10] |
| Half-life (hours) | ~1 (in rats and dogs)[6] | 5 - 7[11] | ~11[12] | ~11[10] |
| Bioavailability (%) | Dose-dependent in monkeys (9% at 2 mpk; 41% at 20 mpk)[6] | Not specified | 64[3] | Not specified |
| Protein Binding (%) | 90.6 (human plasma)[6] | 87 (in vitro)[4] | ~96[12] | Not specified |
| Primary Metabolism | Not specified | CYP3A4[4] | CYP3A4, CYP2C9[12] | CYP3A4[9] |
Clinical Efficacy and Safety
Clinical trials for MK-3207 showed some efficacy in the acute treatment of migraine but were ultimately halted. In contrast, second-generation gepants have demonstrated robust efficacy and favorable safety profiles in large-scale clinical trials, leading to their regulatory approval.
MK-3207 Clinical Trial Data
A multicenter, double-blind, randomized, placebo-controlled study evaluated MK-3207 for the acute treatment of migraine.[13]
| Dose | 2-hour Pain Freedom vs. Placebo | Key Adverse Events |
| 10 mg | Nominally significant (p < .05)[13] | Incidence comparable to placebo[13] |
| 100 mg | Nominally significant (p < .05)[13] | Incidence comparable to placebo[13] |
| 200 mg | Significant (p < .001)[13] | Incidence comparable to placebo[13] |
The development of MK-3207 was discontinued due to findings of hepatotoxicity in preclinical studies and/or clinical trials.[1]
Second-Generation Gepants: Approved Indications and Efficacy
| Compound | Approved Indication(s) | Key Efficacy Endpoint (Acute Treatment) | Key Efficacy Endpoint (Preventive Treatment) |
| Ubrogepant | Acute treatment of migraine[4] | 2-hour pain freedom (50mg & 100mg doses)[4] | Not applicable |
| Rimegepant | Acute and preventive treatment of migraine[12] | 2-hour pain freedom (75mg dose)[3] | Reduction in monthly migraine days (75mg every other day)[12] |
| Atogepant | Preventive treatment of migraine[9] | Not applicable | Significant reduction in mean monthly migraine days (10mg, 30mg, 60mg daily)[9] |
Experimental Protocols
In Vitro CGRP Receptor Binding Assay
A common method to determine the binding affinity (Ki) of a compound for the CGRP receptor is a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human CGRP receptor (e.g., SK-N-MC cells) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CGRP ligand (e.g., [125I]-CGRP) and varying concentrations of the test compound (e.g., MK-3207 or a second-generation gepant).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[14]
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit CGRP-stimulated cyclic AMP (cAMP) production, providing a measure of its functional potency (IC50).
Methodology:
-
Cell Culture: Cells expressing the CGRP receptor are cultured in appropriate media.
-
Incubation: The cells are pre-incubated with the antagonist at various concentrations.
-
Stimulation: CGRP is added to the cells to stimulate cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or other detection methods.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal CGRP-induced cAMP production (IC50) is determined.
Conclusion
While MK-3207 showed initial promise as a potent CGRP receptor antagonist, its development was halted due to safety concerns, primarily hepatotoxicity. The second-generation gepants—ubrogepant, rimegepant, and atogepant—have successfully addressed this limitation, demonstrating favorable safety and tolerability profiles alongside proven efficacy for the acute and/or preventive treatment of migraine. This comparative guide highlights the evolution of gepants, underscoring the importance of a thorough preclinical and clinical safety evaluation in drug development. The data presented here can serve as a valuable resource for researchers and scientists working on the next generation of migraine therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological properties of MK-3207, a potent and orally active calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubrogepant in the Acute Management of Migraine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized controlled trial of the CGRP receptor antagonist MK-3207 in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro characterization of AA71, a potent and selective human monoclonal antibody against CGRP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
First-Generation CGRP Antagonists: A Comparative Meta-Analysis of Clinical Trial Data
A comprehensive review of the efficacy, safety, and mechanistic underpinnings of olcegepant (B1677202) and telcagepant (B1682995), the vanguards of a new era in migraine therapy. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing quantitative data from pivotal clinical trials and elucidating the experimental methodologies and biological pathways central to their function.
The emergence of Calcitonin Gene-Related Peptide (CGRP) antagonists marked a significant milestone in the targeted treatment of migraine. The first-generation agents, olcegepant and telcagepant, paved the way for this therapeutic class, demonstrating the viability of CGRP receptor blockade. While their development was ultimately halted, a meta-analysis of their clinical trial data offers valuable insights into their performance and the therapeutic potential of CGRP antagonism.
Efficacy and Safety: A Quantitative Comparison
A meta-analysis of six randomized, double-blind, placebo-controlled trials provides a quantitative assessment of the efficacy and safety of olcegepant and telcagepant in the acute treatment of migraine.[1][2][3][4]
Efficacy Outcomes
The primary measures of efficacy in these trials were pain relief and pain-freedom at 2 hours post-administration. The data reveals a significant therapeutic benefit for both drugs compared to placebo.
Table 1: Efficacy of First-Generation CGRP Antagonists vs. Placebo (2 Hours Post-Dose)
| Outcome | Olcegepant (2.5 mg/d) vs. Placebo (Odds Ratio, 95% CI) | Telcagepant (150 mg/d) vs. Placebo (Superiority) | Telcagepant (300 mg/d) vs. Placebo (Superiority) |
| Pain Relief | 5.21 (1.91-14.2) | Superior (P < 0.01) | Superior (P < 0.01) |
| Pain-Free | 31.11 (3.80-254.98) | Superior (P < 0.01) | Superior (P < 0.01) |
Data sourced from a meta-analysis of six randomized controlled trials.[1][2][3][4]
Furthermore, the therapeutic effect of telcagepant was sustained, with pain relief and pain-free rates at 24 hours also being superior to placebo for both the 150 mg/d and 300 mg/d doses.[1][2][3][4] Notably, the 300 mg/d dose of telcagepant demonstrated a higher remission rate for unrelenting headache at 24 hours compared to the 150 mg/d dose.[1][2][3][4]
Safety and Tolerability
The incidence of adverse reactions was a critical component of these clinical trials. Olcegepant's safety profile was comparable to placebo.[1][2][3][4] However, telcagepant at a dose of 300 mg/d showed a higher incidence of adverse reactions within 48 hours of administration compared to placebo.[1][2][3][4] Long-term use of telcagepant was associated with concerns of hepatotoxicity, which ultimately led to the discontinuation of its development.[5]
Table 2: Incidence of Adverse Reactions
| Drug | Comparison to Placebo |
| Olcegepant | Not significantly greater (P = 0.28) |
| Telcagepant (300 mg/d) | Higher incidence within 48 hours (OR = 1.21, 95% CI: 1.04-1.42, P < 0.01) |
Data sourced from a meta-analysis of six randomized controlled trials.[1][2][3][4]
Experimental Protocols
The clinical trials included in the meta-analysis followed rigorous, standardized protocols to ensure the validity and reliability of the findings.
Study Design
The included studies were all double-blind, randomized, and placebo-controlled trials.[1][2][3][4] This design is the gold standard for minimizing bias in clinical research. Participants were randomly assigned to receive either the active drug (olcegepant or telcagepant) or a placebo. Neither the participants nor the investigators knew which treatment was being administered.
Participant Population
The trials enrolled patients with a diagnosis of single acute migraine, with or without aura.[1][2][3][4]
Key Methodologies
-
Data Collection: Two independent investigators were responsible for evaluating the quality of the studies and extracting the relevant data.[1][2][3][4]
-
Quality Assessment: The Jadad scoring system was used to assess the methodological quality of the included trials.[1][2][3][4]
-
Statistical Analysis: The meta-analysis was conducted using RevMan 5.0.25 software to pool the data from the individual studies and calculate the overall treatment effects.[1][2][3][4]
Mandatory Visualizations
To further elucidate the context of this meta-analysis, the following diagrams illustrate the biological pathway of CGRP in migraine and a typical workflow for a Phase 3 clinical trial of a CGRP antagonist.
Caption: CGRP signaling pathway in migraine pathogenesis.
Caption: A typical workflow for a Phase 3 clinical trial.
References
- 1. Therapeutic effects and safety of olcegepant and telcagepant for migraine: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [PDF] Therapeutic effects and safety of olcegepant and telcagepant for migraine: A meta-analysis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Network Meta-Analysis of Calcitonin Gene-Related Peptide Receptor Antagonists for the Acute Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MK-3207 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent, research-grade compounds like MK-3207 Hydrochloride are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a procedural, step-by-step plan for the proper disposal of this compound, its contaminated materials, and solutions.
I. Understanding the Compound: Key Safety and Chemical Data
This compound is a potent calcitonin gene-related peptide (CGRP) receptor antagonist.[1] While a comprehensive safety profile is not publicly available, it is prudent to handle this compound with care, assuming it may have hazardous properties. General safety data sheets for similar research compounds indicate that they may cause skin and eye irritation or be harmful if ingested or inhaled.
Below is a summary of the available chemical and physical properties for MK-3207 and its hydrochloride salt.
| Property | Value | Source |
| MK-3207 (Free Base) | ||
| Molecular Formula | C₃₁H₂₉F₂N₅O₃ | [2][3] |
| Molecular Weight | 557.6 g/mol | [2][3] |
| CAS Number | 957118-49-9 | [2][3][4] |
| This compound | ||
| Molecular Formula | C₃₁H₃₀ClF₂N₅O₃ | [5] |
| Molecular Weight | 594.05 g/mol | [5] |
| CAS Number | 957116-20-0 | [5][6] |
| Solubility | ≥ 100 mg/mL in DMSO | [5] |
II. Step-by-Step Disposal Protocol
This protocol is based on general best practices for chemical waste management. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines , as they are designed to comply with local, state, and federal regulations.
Step 1: Waste Identification and Segregation
Properly segregate waste streams to ensure safe disposal.
-
Unused or Expired Solid Compound: Pure, unused, or expired this compound powder.
-
Contaminated Labware: Items that have come into direct contact with the compound, such as gloves, pipette tips, vials, weighing paper, and bench paper.
-
Liquid Waste: Solutions containing this compound, including stock solutions and experimental media.
-
Sharps: Needles, syringes, or broken glass contaminated with the compound.
Step 2: Preparing Waste for Disposal
-
Solid Waste (Unused Compound and Contaminated Labware):
-
Collect in a designated, puncture-resistant container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect in a chemically resistant container with a secure, screw-on cap. Do not overfill.
-
Label the container as "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution.
-
-
Sharps:
-
Place all contaminated sharps in a designated, puncture-proof sharps container.
-
Label the container "Chemically Contaminated Sharps" and list "this compound" as the contaminant.
-
Step 3: Storage of Chemical Waste
-
Store all waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is known to all laboratory personnel and is regularly inspected by your institution's EHS department.
-
Store waste away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
III. Decontamination of Laboratory Equipment
Properly decontaminating laboratory equipment is crucial to prevent cross-contamination and ensure safety.
Step 1: Initial Cleaning
-
Begin by physically removing any visible residue of the compound.
-
Wash the equipment with a mild laboratory detergent and water.
Step 2: Chemical Decontamination
-
After initial cleaning, apply an appropriate chemical disinfectant. Common choices for research labs include 70% isopropyl alcohol, sodium hypochlorite (B82951) (bleach), or hydrogen peroxide.[7]
-
Ensure the chosen decontaminant is compatible with the equipment's material to prevent damage.
-
Allow for the manufacturer-recommended contact time to ensure effective decontamination.[7]
Step 3: Rinsing and Drying
-
Thoroughly rinse the equipment with deionized water to remove any residual cleaning agents or disinfectants.
-
Allow the equipment to air dry completely in a clean environment before storage or reuse.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. elsapainternational.com [elsapainternational.com]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
Safeguarding Researchers: A Comprehensive Guide to Handling MK-3207 Hydrochloride
For Immediate Implementation: Researchers, scientists, and drug development professionals handling MK-3207 Hydrochloride must adhere to stringent safety protocols due to its potent pharmacological activity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
This compound is a potent calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2][3] While a specific Safety Data Sheet (SDS) with quantitative occupational exposure limits was not available in the public domain, the potent nature of this and similar active pharmaceutical ingredients (APIs) necessitates a conservative approach to handling, emphasizing containment and robust personal protective equipment (PPE).[4][5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95 Respirator | A PAPR is recommended for operations with a higher risk of aerosolization, such as weighing and transferring powder.[4] For lower-risk activities, a properly fitted N95 respirator is the minimum requirement.[7][8] |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. Standard test methods like ASTM D6978 exist for resistance to chemotherapy drugs and should be considered when selecting gloves.[8] |
| Body Protection | Disposable, Low-Linting Coverall | A disposable coverall, such as those made from DuPont™ Tyvek®, provides full-body protection against solid particles.[5] Look for designs with integrated hoods, shoe covers, and thumb loops for comprehensive coverage.[5][7] |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory to protect the eyes from dust and potential splashes.[7][8] A full-face shield should be worn over the goggles during procedures with a high risk of splashes.[7] |
| Foot Protection | Disposable Shoe Covers | Worn over laboratory shoes to prevent the tracking of contaminants outside of the designated handling area.[7] |
Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Safe Handling of this compound
This protocol provides step-by-step guidance for the safe handling of this compound.
1. Preparation:
- Designate a specific area for handling, preferably a certified chemical fume hood or a containment glove bag.[4]
- Ensure all necessary PPE is available and in good condition.
- Assemble all required equipment, including spatulas, weigh boats, vials, and solvents.
- Prepare a decontamination solution (e.g., 10% sodium hypochlorite (B82951) followed by 70% ethanol).
2. Donning PPE:
- Don shoe covers, inner gloves, coverall, and hood.
- Don outer gloves, safety goggles, and face shield.
- If using a PAPR, ensure it is functioning correctly before entering the handling area.
3. Weighing and Transfer:
- Perform all manipulations of the solid compound within the designated containment area.
- Use a dedicated set of utensils for handling the compound.
- Carefully weigh the required amount of this compound.
- Slowly transfer the powder to the appropriate vessel to minimize dust generation.
4. Dissolution:
- Add the desired solvent to the vessel containing the compound. This compound is soluble in DMSO.[9]
- Gently swirl or vortex the mixture to dissolve the compound completely.
5. Experimental Use:
- Conduct the experiment following the established scientific protocol, maintaining all safety precautions.
6. Decontamination:
- After use, decontaminate all work surfaces with the prepared decontamination solution.
- Decontaminate all reusable equipment.
7. Doffing PPE:
- Remove PPE in the reverse order of donning, being careful not to contaminate yourself.
- Remove outer gloves first, followed by the face shield, goggles, and coverall.
- Remove inner gloves last.
- Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, coveralls) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
Disposal Procedure for Unused this compound: As a hydrochloride salt, unused this compound should be neutralized before disposal.[10][11]
-
Dilution: In a well-ventilated fume hood, slowly add the hydrochloride salt to a large volume of cold water with stirring.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution.[11] The reaction is complete when fizzing stops.
-
pH Verification: Check the pH of the solution using pH paper or a meter to ensure it is within the neutral range (pH 6-8).[10]
-
Collection: The neutralized solution should be transferred to a labeled hazardous waste container for collection by the institution's environmental health and safety department.
Important Considerations:
-
Always consult your institution's specific guidelines for chemical waste disposal.
-
Never dispose of untreated this compound down the drain.[12]
-
Maintain accurate records of all waste generated.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with the potent compound this compound, ensuring a safe and productive research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. aiha.org [aiha.org]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. 3m.com [3m.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. gerpac.eu [gerpac.eu]
- 9. biocrick.com [biocrick.com]
- 10. benchchem.com [benchchem.com]
- 11. laballey.com [laballey.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
